molecular formula C7H12N2O5S B3029314 2,4-Diaminoanisole sulfate CAS No. 6219-67-6

2,4-Diaminoanisole sulfate

Cat. No.: B3029314
CAS No.: 6219-67-6
M. Wt: 236.25 g/mol
InChI Key: FDJQHYWUHGBBTO-UHFFFAOYSA-N
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Description

2,4-Diaminoanisole Sulfate is a synthetic, off-white to violet solid that is soluble in water and ethanol. It is used primarily as a component of oxidizing 'permanent' hair- and fur-dye formulations. This compound is also used as an intermediate in the production of C.I. Basic Brown 2, a dye commonly used in numerous consumer products. The primary routes of potential human exposure to this compound are dermal contact and inhalation. It is reasonably anticipated to be a human carcinogen. (NCI05)
This compound appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition.

Properties

IUPAC Name

4-methoxybenzene-1,3-diamine;sulfuric acid
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InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
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InChI Key

FDJQHYWUHGBBTO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)N)N.OS(=O)(=O)O
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Molecular Formula

C7H10N2O.H2O4S, C7H12N2O5S
Record name 2,4-DIAMINOANISOLE SULFATE
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Related CAS

615-05-4 (Parent)
Record name 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?)
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DSSTOX Substance ID

DTXSID7020398
Record name C.I. Oxidation Base 12A
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Molecular Weight

236.25 g/mol
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Physical Description

2,4-diaminoanisole sulfate appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition., Off-white to violet solid; [Merck Index] Brown-grey powder; [MSDSonline]
Record name 2,4-DIAMINOANISOLE SULFATE
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Solubility

10 to 50 mg/mL at 65.3 °F (NTP, 1992), SOLUBLE IN WATER & ETHANOL, Insoluble in sodium hydroxide
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Color/Form

OFF-WHITE TO VIOLET POWDER

CAS No.

39156-41-7, 6219-67-6
Record name 2,4-DIAMINOANISOLE SULFATE
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Record name 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1)
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Record name 4-methoxybenzene-1,3-diamine sulphate
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Melting Point

372 to 378 °F (decomposes) (NTP, 1992)
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Foundational & Exploratory

Synthesis of 2,4-Diaminoanisole Sulfate from 2,4-Dinitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-diaminoanisole (B165692) sulfate (B86663), a key intermediate in various chemical industries, starting from 2,4-dinitroanisole (B92663). This document details two primary reduction methodologies: the classical Béchamp reduction using iron and acetic acid, and the more modern catalytic hydrogenation. It includes detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthesis pathway and experimental workflows to aid in research and development.

Introduction

2,4-Diaminoanisole and its sulfate salt are important chemical intermediates, historically used in the manufacturing of dyes and pigments. The synthesis primarily involves the reduction of the nitro groups of 2,4-dinitroanisole to amino groups, followed by the formation of the sulfate salt. This guide will explore the chemical principles and practical methodologies for achieving this transformation efficiently and with high purity.

Chemical Reaction Pathway

The overall synthesis is a two-step process. First, the two nitro groups of 2,4-dinitroanisole are reduced to amino groups to form 2,4-diaminoanisole. Subsequently, the diamine is treated with sulfuric acid to yield the more stable sulfate salt.

DNAN 2,4-Dinitroanisole DAA 2,4-Diaminoanisole DNAN->DAA Reduction (Fe/CH₃COOH or H₂/Catalyst) DAAS 2,4-Diaminoanisole Sulfate DAA->DAAS Sulfation (H₂SO₄) cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up Charge Reactor Charge autoclave with 2,4-dinitroanisole, methanol (B129727), and Raney Nickel catalyst. Pressurize Pressurize with hydrogen gas. Charge Reactor->Pressurize Heat & Stir Heat to specified temperature and stir. Pressurize->Heat & Stir Monitor Monitor reaction completion. Heat & Stir->Monitor Cool & Depressurize Cool reactor and vent excess hydrogen. Monitor->Cool & Depressurize Filter Catalyst Filter the reaction mixture to remove the catalyst. Cool & Depressurize->Filter Catalyst Solvent Removal Remove methanol under reduced pressure. Filter Catalyst->Solvent Removal Product Obtain 2,4-diaminoanisole (free base). Solvent Removal->Product cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up Charge Flask Charge a three-necked flask with 2,4-dinitroanisole, ethanol/water, and iron filings. Heat to Reflux Heat the mixture to reflux with stirring. Charge Flask->Heat to Reflux Add Acid Slowly add acetic acid. Heat to Reflux->Add Acid Continue Reflux Continue refluxing until reaction is complete. Add Acid->Continue Reflux Hot Filtration Filter the hot mixture to remove iron and iron oxides. Continue Reflux->Hot Filtration Wash Residue Wash the iron residue with hot ethanol. Hot Filtration->Wash Residue Product Solution Combine filtrate and washings. Wash Residue->Product Solution

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) sulfate (B86663) (CAS RN: 39156-41-7), a salt of the aromatic amine 2,4-diaminoanisole, has historically been used in the formulation of hair and fur dyes.[1][2] Due to its classification as a potential carcinogen, its use in cosmetic products has been restricted in many regions.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-diaminoanisole sulfate, along with experimental protocols and an examination of its mechanism of genotoxicity. This information is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be attributable to variations in experimental conditions or the purity of the substance tested.

PropertyValueSource(s)
Chemical Formula C₇H₁₀N₂O · H₂SO₄[3]
Molecular Weight 236.25 g/mol [3][4]
Appearance Off-white to violet or dark brown powder/crystalline solid.[3][5]
Melting Point Decomposes at 189-192 °C. Other sources report a range of 149-150°C.[2][4]
Boiling Point Data not available for the sulfate salt. The free base has an estimated boiling point of 253.57°C.
Solubility Soluble in water and ethanol.[3]
pKa (of 2,4-Diaminoanisole) 5.19 ± 0.10 (Predicted)
Stability Darkens on exposure to light.[3]

Experimental Protocols

This section details the general methodologies for determining some of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

Procedure:

  • A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A specified amount of the solute (this compound) is added to a specified volume of the solvent (e.g., water, ethanol) at a given temperature, and the extent of dissolution is observed.

Apparatus:

  • Test tubes or small beakers

  • Graduated cylinders or pipettes

  • Stirring rod or magnetic stirrer

  • Balance

Procedure:

  • A pre-weighed amount of this compound is placed in a test tube.

  • A measured volume of the solvent is added to the test tube.

  • The mixture is agitated (e.g., by stirring or shaking) for a set period to facilitate dissolution.

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid dissolves completely, the substance is considered soluble under those conditions. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble. For a more quantitative measurement, the concentration of the dissolved solute can be determined analytically after separating the undissolved solid.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and sensitive analytical method.

Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Representative HPLC Conditions for Aromatic Amine Analysis:

  • Column: A reversed-phase column, such as a C18 column, is typically used for the separation of aromatic amines.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic (constant) or a gradient (varied over time).

  • Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.

  • Detection: UV detection is commonly used for aromatic amines, with the wavelength set to a maximum absorbance of the analyte.

  • Injection Volume: Typically in the range of 5 - 20 µL.

Genotoxicity and Signaling Pathway

2,4-Diaminoanisole, like many aromatic amines, is not directly genotoxic. It requires metabolic activation to become a reactive species that can bind to DNA and cause damage.[6] This process is a critical step in its carcinogenic activity.[2][7][8]

Metabolic Activation and DNA Adduct Formation

The metabolic activation of 2,4-diaminoanisole typically occurs in the liver and involves a two-step process:

  • N-hydroxylation: The initial step is the oxidation of one of the amino groups by cytochrome P450 enzymes to form an N-hydroxyarylamine.[6]

  • Esterification: The N-hydroxyarylamine is then further activated by esterification, for example, by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a reactive N-acetoxyarylamine or N-sulfonyloxyarylamine.[6]

These reactive electrophilic intermediates can then react with nucleophilic sites in DNA, primarily the C8 position of guanine (B1146940) bases, to form covalent DNA adducts.[6][9] These adducts distort the DNA helix and can lead to mutations during DNA replication if they are not repaired.

Metabolic_Activation_DNA_Adduct_Formation cluster_0 Metabolic Activation cluster_1 DNA Damage 2,4-Diaminoanisole 2,4-Diaminoanisole N-hydroxy-2,4-diaminoanisole N-hydroxy-2,4-diaminoanisole 2,4-Diaminoanisole->N-hydroxy-2,4-diaminoanisole Cytochrome P450 (N-hydroxylation) Reactive Electrophile Reactive Electrophile N-hydroxy-2,4-diaminoanisole->Reactive Electrophile NATs or SULTs (Esterification) DNA Adduct DNA Adduct Reactive Electrophile->DNA Adduct Covalent Bonding (e.g., at C8 of Guanine) DNA DNA Mutation Mutation DNA Adduct->Mutation If not repaired

Metabolic activation and DNA adduct formation of 2,4-diaminoanisole.
DNA Damage Response and Repair

The formation of bulky DNA adducts by activated 2,4-diaminoanisole triggers the cellular DNA Damage Response (DDR). The primary repair pathway for removing such adducts is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair (NER) Pathway:

  • Damage Recognition: The DNA lesion is recognized by a complex of proteins, including XPC-RAD23B and DDB1-DDB2.

  • DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex.

  • Incision: The damaged strand is cleaved on both sides of the lesion by the endonucleases XPG and XPF-ERCC1.

  • Excision: The oligonucleotide containing the damaged base is removed.

  • DNA Synthesis: The resulting gap is filled in by DNA polymerases using the undamaged strand as a template.

  • Ligation: The final nick is sealed by DNA ligase.

Failure to repair these DNA adducts before DNA replication can lead to the insertion of an incorrect base opposite the damaged base, resulting in a permanent mutation.

DNA_Damage_Repair_Pathway DNA_Adduct 2,4-Diaminoanisole DNA Adduct Damage_Recognition Damage Recognition (XPC, DDB2) DNA_Adduct->Damage_Recognition Replication DNA Replication DNA_Adduct->Replication If not repaired DNA_Unwinding DNA Unwinding (TFIIH) Damage_Recognition->DNA_Unwinding Incision Dual Incision (XPG, XPF-ERCC1) DNA_Unwinding->Incision Excision Excision of Damaged Oligonucleotide Incision->Excision DNA_Synthesis DNA Synthesis (DNA Polymerase) Excision->DNA_Synthesis Ligation Ligation (DNA Ligase) DNA_Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA Mutation Mutation Replication->Mutation

References

2,4-Diaminoanisole Sulfate (CAS 39156-41-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) sulfate (B86663), an aromatic amine salt, has been a compound of significant interest in the fields of toxicology and chemical carcinogenesis. Historically used as a component in permanent hair and fur dyes, its potential health risks have led to regulatory scrutiny and its voluntary removal from many consumer products.[1][2] This technical guide provides a comprehensive overview of the core properties of 2,4-diaminoanisole sulfate, with a focus on its chemical and physical characteristics, toxicological profile, and the experimental methodologies used in its assessment. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is an off-white to violet or dark brown powder.[3] It is soluble in water and darkens upon exposure to light. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 39156-41-7
Molecular Formula C₇H₁₀N₂O·H₂SO₄[2]
Molecular Weight 236.25 g/mol [2]
Appearance Off-white to violet or dark brown powder[3]
Melting Point Decomposes at 189-192 °C
Water Solubility Soluble[2]
Synonyms 4-Methoxy-1,3-benzenediamine sulfate, C.I. 76051, C.I. Oxidation Base 12A[2]

Toxicological Profile

The primary toxicological concerns associated with this compound are its mutagenic and carcinogenic properties.

Carcinogenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[4] Long-term dietary administration of this compound has been shown to induce tumors at multiple sites in both rats and mice.[3][4]

Summary of Carcinogenicity Data from NCI Bioassay (TR-84) [3]

SpeciesSexTarget Organs for Tumorigenesis
Fischer 344 Rats MaleThyroid gland (follicular and C-cell), Skin, Zymbal's gland, Preputial gland
FemaleThyroid gland (follicular cell), Skin, Zymbal's gland, Clitoral gland
B6C3F1 Mice MaleThyroid gland (follicular cell)
FemaleThyroid gland (follicular cell)
Mutagenicity

2,4-Diaminoanisole and its sulfate salt have demonstrated mutagenic activity in various in vitro assays. It is known to cause frameshift mutations in Salmonella typhimurium in the presence of metabolic activation.[2][5][6]

Experimental Protocols

NCI Carcinogenicity Bioassay in Rodents (Based on TR-84)

This protocol provides a detailed methodology for the long-term dietary administration study to assess the carcinogenic potential of this compound.

Objective: To determine the carcinogenicity of this compound when administered in the diet to Fischer 344 rats and B6C3F1 mice for a significant portion of their lifespan.

Materials:

  • Test chemical: Technical-grade this compound

  • Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group

  • Diet: Standard laboratory animal diet

  • Housing: Standard animal care facilities with controlled temperature, humidity, and light cycle

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory environment for a minimum of 10 days before the start of the study.

  • Dose Preparation: The test chemical is mixed into the feed at two different concentrations. For rats, the time-weighted average dietary concentrations were 0.12% (low dose) and 0.5% (high dose). For mice, the dietary concentrations were 0.12% (low dose) and 0.24% (high dose).[3] Control groups receive the same diet without the test chemical.

  • Administration: The dosed feed is provided ad libitum to the animals for a period of 78 weeks.[3]

  • Observation: Animals are observed twice daily for signs of toxicity. Body weights and food consumption are recorded weekly for the first 12 weeks and monthly thereafter.

  • Post-dosing Observation: After the 78-week administration period, rats are observed for an additional 29 weeks, and mice for an additional 19 weeks, while being fed the control diet.[3]

  • Necropsy and Histopathology: At the end of the observation period, or when animals are found moribund, a complete necropsy is performed. All major tissues and organs, as well as any gross lesions, are collected and preserved for histopathological examination.

G cluster_prep Preparation Phase cluster_admin Administration Phase (78 weeks) cluster_post Post-Administration Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥10 days) dose_prep Dose Preparation (Mixing with feed) administration Ad libitum dietary administration dose_prep->administration observation_admin Daily Observation & Regular Weight/Food Monitoring administration->observation_admin observation_post Continued Observation (Rats: 29 wks, Mice: 19 wks) observation_admin->observation_post necropsy Necropsy observation_post->necropsy histopathology Histopathological Examination necropsy->histopathology

NCI Carcinogenicity Bioassay Workflow.
Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for the Ames test, which was used to identify the mutagenic potential of 2,4-diaminoanisole.

Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Test chemical: this compound

  • Bacterial strains: Salmonella typhimurium strains (e.g., TA1538, TA98, TA100)

  • S9 fraction: Liver homogenate from Aroclor-induced rats for metabolic activation

  • Minimal glucose agar (B569324) plates

  • Top agar supplemented with a trace amount of histidine and biotin

Procedure:

  • Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains are prepared.

  • Metabolic Activation: The test is performed both with and without the S9 metabolic activation system.

  • Exposure: The test chemical at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates and allowed to solidify.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_conditions Test Conditions start Start prep_cultures Prepare overnight cultures of S. typhimurium strains start->prep_cultures setup_tubes Prepare top agar tubes prep_cultures->setup_tubes with_s9 With S9 Mix (Metabolic Activation) setup_tubes->with_s9 without_s9 Without S9 Mix (No Activation) setup_tubes->without_s9 add_components Add test chemical, bacterial culture, and S9 mix/buffer to top agar with_s9->add_components without_s9->add_components plate Pour mixture onto minimal glucose agar plates add_components->plate incubate Incubate at 37°C for 48-72 hours plate->incubate score Count revertant colonies incubate->score end End score->end

Ames Test Experimental Workflow.

Metabolic Activation and Genotoxicity Pathway

The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates. This process is primarily mediated by cytochrome P450 enzymes in the liver.[2] The reactive metabolites can then form adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.

G cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_outcome Toxicological Outcome DAA_S 2,4-Diaminoanisole Sulfate CYP450 Cytochrome P450 (in Liver) DAA_S->CYP450 Absorption & Distribution Reactive_Metabolites Reactive Electrophilic Intermediates CYP450->Reactive_Metabolites Oxidation DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Covalent Binding Mutation Gene Mutation (e.g., frameshift) DNA_Adducts->Mutation DNA Replication/Repair Failure Carcinogenesis Carcinogenesis (Tumor Formation) Mutation->Carcinogenesis Initiation & Promotion

Metabolic Activation and Genotoxicity Pathway.

Conclusion

This compound is a well-characterized mutagen and carcinogen in animal models. Its toxicity is mediated through metabolic activation to reactive species that can damage DNA. The detailed experimental protocols and pathways outlined in this guide provide a comprehensive technical resource for researchers and professionals working in toxicology, drug development, and chemical safety assessment. Understanding the properties and mechanisms of action of such compounds is crucial for risk assessment and the development of safer alternatives.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Diaminoanisole sulfate (B86663) (CAS RN: 39156-41-7), a compound of interest in various research and development applications. This document synthesizes available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and discusses its stability profile under various conditions.

Physicochemical Properties

2,4-Diaminoanisole sulfate is an aromatic amine salt that typically appears as an off-white to violet powder.[1] It is known to be soluble in water and ethanol, but insoluble in sodium hydroxide.[1] Upon heating, it decomposes and emits toxic fumes, including nitrogen and sulfur oxides.[2][3]

Solubility Profile

The solubility of this compound has been reported in various sources, with some variation in the exact values, likely due to differences in experimental conditions such as temperature and the purity of the compound.

SolventTemperatureSolubility
Water25 °C (77 °F)~ 1000 g/L
Water18.5 °C (65.3 °F)1-5 g/100 mL
Water18.5 °C (65.3 °F)10 to 50 mg/mL

Note: The reported solubility values show some discrepancies, which may be attributable to different experimental methodologies and material purity.

Stability Profile

This compound exhibits sensitivity to light and heat.[4] It is known to darken upon exposure to light and should be stored in a cool, well-ventilated area to prevent degradation.[4] The compound is incompatible with strong oxidizing agents.[4] While it is not expected to undergo hydrolysis due to the absence of hydrolyzable functional groups, its stability can be compromised under certain conditions. The thermal decomposition of this compound results in the emission of toxic fumes containing nitrogen and sulfur oxides.[2][3]

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of this compound, based on internationally recognized guidelines.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10⁻² g/L.

Principle: A supersaturated solution of this compound is prepared by adding an excess amount of the solid to water and allowing it to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.

Materials:

  • This compound (analytical grade)

  • Deionized or distilled water

  • Constant temperature bath or shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add a small, known amount of this compound to a known volume of water at the test temperature. Observe for dissolution. Repeat with increasing amounts of the substance until saturation is observed. This helps in determining the appropriate amount for the definitive test.

  • Equilibration: Add an excess amount of this compound to a suitable vessel containing a known volume of water. The vessel should be of a size that allows for adequate agitation.

  • Place the vessel in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Report the mean of at least three replicate determinations as the water solubility at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to water B Place in constant temperature shaker A->B C Agitate for 24-72 hours B->C D Centrifuge or filter the sample C->D E Quantify concentration by HPLC-UV D->E

Caption: Workflow for Aqueous Solubility Determination.

Stability Testing (Adapted from ICH Guideline Q1A(R2))

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Principle: The substance is subjected to conditions more severe than accelerated storage to identify potential degradation products and degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound (analytical grade)

  • Solvents for preparing solutions (e.g., water, methanol)

  • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Controlled temperature and humidity chambers

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in a controlled temperature oven.

    • Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation for each stress condition.

    • Evaluate the peak purity of the intact drug peak to ensure no co-eluting degradation products.

    • Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, if possible.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis F Sample at various time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Degradation D->F E Photostability E->F G Analyze by Stability-Indicating HPLC F->G H Determine % Degradation G->H I Assess Peak Purity G->I J Characterize Degradants G->J

Caption: Workflow for Forced Degradation Study.

Degradation Pathway

The primary observable sign of degradation is a color change, with the off-white to violet powder darkening.[4] This suggests the formation of colored, likely oxidized and/or polymerized, byproducts. Given the aromatic amine structure, potential degradation pathways could involve oxidation of the amino groups and polymerization reactions.

Further research is required to fully elucidate the degradation pathways and identify the specific degradation products of this compound under various stress conditions. This knowledge is essential for the development of robust, stability-indicating analytical methods and for ensuring the quality and safety of materials in their intended applications.

References

historical applications of 2,4-Diaminoanisole sulfate in industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Industrial Applications of 2,4-Diaminoanisole (B165692) Sulfate (B86663)

Introduction

2,4-Diaminoanisole sulfate (CAS No. 39156-41-7) is the sulfate salt of 2,4-diaminoanisole, an aromatic amine.[1] First prepared in 1913, this compound, appearing as an off-white to violet powder soluble in water and ethanol, historically held a significant position in several industrial sectors, most notably in the cosmetics and dye manufacturing industries.[1] Its utility was primarily derived from its properties as an oxidation base in dyeing processes. However, its industrial application saw a sharp decline following revelations of its carcinogenic properties in the late 1970s. This guide provides a detailed technical overview of its historical applications, the quantitative aspects of its use, key experimental protocols that determined its toxicological profile, and the regulatory actions that led to its virtual disappearance from consumer products.

Historical Industrial Applications

The industrial use of 2,4-diaminoanisole and its sulfate salt spanned several decades, with its peak usage occurring before the 1980s. Its applications were concentrated in three main areas:

  • Hair and Fur Dye Formulations: The most extensive application of this compound was as a key component in permanent, oxidative hair dye formulations.[1][2][3][4] It functioned as a "coupler" or intermediate that, when oxidized (typically with hydrogen peroxide), would react with a "primary" intermediate to form stable, long-lasting color molecules within the hair shaft.[5][6] It was particularly valued for its ability to produce a range of brown and ash-blonde shades. In 1978, an estimated 75% of all hair dye formulations in the United States contained this chemical.[2][4][7] It was also used in the dyeing of furs under various trade names, including Pelagol and Furro.[1][8]

  • Chemical Intermediate: Beyond its direct use in hair color, 2,4-diaminoanisole served as an intermediate in the synthesis of other dyes.[1] Specifically, it was a precursor in the production of C.I. Basic Brown 2, a dye used on materials such as acrylic fibers, leather, suede, cotton, wool, nylon, and polyester.[2][4] This dye was also reported as an ingredient in some shoe polishes.[2][4]

  • Corrosion Inhibitor: A less common but documented application was its use as a corrosion inhibitor for steel.[1]

Quantitative Data Summary

The production and use of this compound were significant, particularly in the United States, before its health risks were fully understood.

Table 1: U.S. Production and Usage Data
MetricValueYear(s)Reference
First Commercial Production Reported-1967[2][4]
Last Commercial Production Reported-1971[2][4]
Estimated Annual Usage30,000 lbs1977[2][4]
Concentration in Hair Dye Products~1.5% (maximum, pre-dilution)Pre-1980[2][4]
Share of Hair Dye Formulations~75%1978[2][4]
Table 2: Estimated Occupational Exposure in the U.S.
Exposed PopulationEstimated Number of WorkersTime PeriodReference
Hairdressers, Cosmetologists, Fur DyersUp to 400,0001970s[1]
Hairdressers, Cosmetologists~23,0001981-1983[1]

Toxicology and Decline in Use

The widespread use of this compound ended abruptly after it was identified as a carcinogen in animal studies. The U.S. National Cancer Institute (NCI) conducted a pivotal bioassay that established its carcinogenicity.

Experimental Protocols: NCI Carcinogenicity Bioassay

A bioassay of technical-grade this compound was conducted to determine its potential carcinogenicity. The methodology is summarized below.

  • Test Species: Fischer 344 rats and B6C3F1 mice.[9]

  • Group Size: 50 male and 50 female animals of each species per test group.[9]

  • Route of Administration: The chemical was administered in the feed.[9]

  • Dosage Levels (Time-Weighted Average):

    • Rats: 0.12% (low dose) and 0.5% (high dose) in the diet.[9]

    • Mice: 0.12% (low dose) and 0.24% (high dose) in the diet.[9]

  • Duration: The study was a chronic bioassay, with animals observed for late-developing tumors.[9]

Findings from the Bioassay: The study concluded that under the bioassay conditions, this compound was carcinogenic to both sexes of rats and mice.[9] In rats, dietary administration led to significantly increased incidences of malignant tumors of the thyroid gland, skin and associated glands (sebaceous, preputial, and clitoral), and Zymbal glands.[2][8][9] In mice, it induced benign and malignant tumors of the thyroid gland.[2][8][9] Based on this sufficient evidence in experimental animals, this compound is reasonably anticipated to be a human carcinogen.[2][4][7]

Regulatory Action and Industrial Phase-Out

The results of the NCI study prompted regulatory action. The U.S. Food and Drug Administration (FDA) mandated that all hair dye products containing the chemical bear a warning label stating that the ingredient could penetrate the skin and had been determined to cause cancer in laboratory animals.[2][4] This regulation was set to take effect in April 1980.[2][4][7] In response, and prior to the effective date, manufacturers voluntarily removed 2,4-diaminoanisole and its sulfate salt from their hair dye formulations.[2][4][7]

Visualized Timeline and Industrial Pathway

The following diagram illustrates the historical timeline of this compound, from its synthesis to its industrial application and eventual phase-out due to health concerns.

G Historical Pathway of this compound A 1913 Chemical Synthesis First Prepared B 1960s-1970s Peak Industrial Use A->B C Primary Applications B->C G Late 1970s NCI Bioassay D Hair & Fur Dyes (Oxidation Base) C->D E Chemical Intermediate (for C.I. Basic Brown 2) C->E F Corrosion Inhibitor (for Steel) C->F H Carcinogenicity Findings (Thyroid, Skin Tumors in Animals) G->H I Regulatory Action (FDA Warning Label Mandate) H->I J c. 1980 Voluntary Industrial Phase-Out I->J

Caption: Industrial lifecycle of this compound.

References

Unraveling the Carcinogenic Mechanism of 2,4-Diaminoanisole Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoanisole (B165692) sulfate (B86663), an aromatic amine formerly used in oxidative hair dye formulations, has been classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms underlying its carcinogenicity, with a focus on metabolic activation, genotoxicity, and endocrine disruption. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to support further research and risk assessment.

Metabolic Activation and Genotoxicity

The carcinogenicity of 2,4-diaminoanisole sulfate is intrinsically linked to its metabolic activation into reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA, leading to mutations and initiating tumorigenesis. Two primary pathways have been identified for its metabolic activation.

Cytochrome P450-Mediated Activation

The cytochrome P450 (CYP450) monooxygenase system, primarily in the liver, plays a crucial role in the metabolism of 2,4-diaminoanisole.[2] This enzymatic system catalyzes the oxidation of the aromatic amine, a critical step in its conversion to a reactive species.[2] While specific metabolites have been identified, including acetylated and oxidized products, the formation of DNA adducts through this pathway is a key initiating event in its carcinogenic activity.[4]

Prostaglandin (B15479496) H Synthase (PHS)-Mediated Activation

In addition to CYP450, prostaglandin H synthase (PHS) has been shown to metabolize 2,4-diaminoanisole to mutagenic products.[2] PHS is present in various extrahepatic tissues, which may contribute to the organ-specific carcinogenicity of this compound. The peroxidase activity of PHS catalyzes the co-oxidation of 2,4-diaminoanisole, generating reactive intermediates capable of binding to DNA.[1]

Evidence of Genotoxicity

The genotoxicity of 2,4-diaminoanisole is well-documented through various in vitro and in vivo assays. It has been shown to cause frameshift mutations in Salmonella typhimurium in the presence of a metabolic activation system and induces gene mutations and chromosomal aberrations in rodent cells in vitro.[2] Furthermore, it has been found to induce DNA double-strand breaks in primary rat hepatocytes.[2]

Endocrine Disruption and Thyroid Carcinogenesis

A significant aspect of this compound's carcinogenicity is its effect on the thyroid gland. Oral administration in rodents leads to the development of thyroid follicular-cell adenomas and carcinomas.[3][5] This is linked to its ability to disrupt thyroid hormone homeostasis.

Short-term oral treatment in rats results in elevated levels of thyroid-stimulating hormone (TSH) and decreased concentrations of thyroxine (T4) and triiodothyronine (T3).[6] The sustained increase in TSH is thought to be a key promoting factor in the development of thyroid tumors.[6]

Quantitative Data on Carcinogenicity

The carcinogenic potential of this compound has been quantified in chronic bioassays in rodents. The following tables summarize the key findings from studies conducted by the National Cancer Institute.

Table 1: Carcinogenicity of this compound in Fischer 344 Rats
Sex Dose Tumor Type Incidence
MaleLow Dose (0.12%)Thyroid Follicular-Cell Tumors (malignant)Not specified
MaleHigh Dose (0.5%)Thyroid Follicular-Cell Tumors (malignant)Significantly increased
MaleHigh Dose (0.5%)C-cell Adenoma or Carcinoma (thyroid)Significantly increased
MaleHigh Dose (0.5%)Skin Malignant TumorsSignificantly increased
FemaleLow Dose (0.12%)Thyroid Follicular-Cell Tumors (malignant)Not specified
FemaleHigh Dose (0.5%)Thyroid Follicular-Cell Tumors (malignant)Significantly increased
FemaleHigh Dose (0.5%)Skin Malignant TumorsSignificantly increased
Source: National Cancer Institute, 1978[5]
Table 2: Carcinogenicity of this compound in B6C3F1 Mice
Sex Dose Tumor Type Incidence
MaleLow Dose (0.12%)Thyroid Follicular-Cell AdenomasNot specified
MaleHigh Dose (0.24%)Thyroid Follicular-Cell AdenomasSignificantly increased
FemaleLow Dose (0.12%)Thyroid Follicular-Cell Adenomas and Carcinomas (combined)Not specified
FemaleHigh Dose (0.24%)Thyroid Follicular-Cell Adenomas and Carcinomas (combined)Significantly increased
Source: National Cancer Institute, 1978[5]

Experimental Protocols

Rodent Carcinogenicity Bioassay
  • Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[5]

  • Administration: this compound was administered in the feed.[5]

  • Dosage:

    • Rats: Time-weighted average dietary concentrations of 0.12% (low dose) and 0.5% (high dose).[5]

    • Mice: Dietary concentrations of 0.12% (low dose) and 0.24% (high dose).[5]

  • Duration: 78-week administration period, followed by an observation period of 29 weeks for rats and 19 weeks for mice.[5]

  • Control Group: 49-50 animals of each sex per species were used as controls.[5]

  • Endpoint: Histopathological examination of tissues for tumor formation.[5]

Ames Test for Mutagenicity
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) capable of detecting frameshift and base-pair substitution mutations.[2][7][8]

  • Metabolic Activation: The test is conducted with and without a mammalian microsomal enzyme activation system (S9 mix) from rat liver to assess the mutagenicity of both the parent compound and its metabolites.[2][7]

  • Procedure:

    • The tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.[9]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8]

Thyroid Hormone Level Measurement
  • Test Animals: Male Wistar rats.[6]

  • Treatment: Dietary administration of 0.5% this compound.[6]

  • Sample Collection: Blood samples are collected at specified time points (e.g., 1, 3, and 6 weeks).[6]

  • Hormone Analysis: Serum levels of TSH, T4, and T3 are measured using radioimmunoassay (RIA) or other sensitive immunoassay methods.[6][10]

  • Endpoint: Comparison of hormone levels in treated animals to those in a control group to determine the effect of the compound on thyroid function.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

Metabolic_Activation_of_2_4_DAAS cluster_PhaseI Phase I Metabolism cluster_Genotoxicity Genotoxicity DAAS This compound CYP450 Cytochrome P450 (Liver) DAAS->CYP450 PHS Prostaglandin H Synthase (Extrahepatic tissues) DAAS->PHS Reactive_Metabolites Reactive Electrophilic Metabolites CYP450->Reactive_Metabolites PHS->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer Thyroid_Disruption_Pathway DAAS This compound (Oral Administration) Thyroid Thyroid Gland DAAS->Thyroid Hormone_Production Decreased T4 and T3 Production Thyroid->Hormone_Production Inhibition Thyroid_Stimulation Chronic Thyroid Stimulation Thyroid->Thyroid_Stimulation Pituitary Pituitary Gland Hormone_Production->Pituitary Negative Feedback Loop Disruption TSH Increased TSH Secretion Pituitary->TSH TSH->Thyroid Stimulation Tumor Thyroid Tumors Thyroid_Stimulation->Tumor Ames_Test_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis DAAS 2,4-DAAS Solution (various concentrations) Mix Combine DAAS, Bacteria, and S9 Mix in Top Agar DAAS->Mix Bacteria Salmonella typhimurium (His- auxotroph) Bacteria->Mix S9 S9 Mix (for metabolic activation) S9->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Compare to Control Count->Result Mutagenic Mutagenic Result->Mutagenic Significant Increase NonMutagenic Non-Mutagenic Result->NonMutagenic No Significant Increase

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity of 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoanisole (B165692) sulfate (B86663), a chemical formerly used in hair dyes, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of its genotoxic and mutagenic properties, consolidating data from key in vitro and in vivo studies. The evidence strongly indicates that 2,4-Diaminoanisole sulfate is a mutagen and a clastogen, capable of inducing gene mutations and chromosomal damage. These findings are supported by positive results in the Ames Salmonella assay, in vitro chromosomal aberration tests in mammalian cells, and in vivo carcinogenicity bioassays in rodents. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for the genotoxic profile of this compound.

Introduction

2,4-Diaminoanisole (2,4-DAA) and its sulfate salt are aromatic amines that were historically used as components in permanent hair dye formulations.[1] Concerns over their potential carcinogenicity led to extensive investigation by regulatory and research bodies, including the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC). This guide focuses specifically on the genotoxic and mutagenic potential of this compound, presenting key data and experimental methodologies from pivotal studies.

Mutagenicity Assessment

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound has been demonstrated in the Salmonella typhimurium reverse mutation assay (Ames test). This assay evaluates the ability of a substance to induce mutations in histidine-requiring strains of S. typhimurium, causing them to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

Quantitative Data Summary:

Experimental Protocol: Salmonella typhimurium Reverse Mutation Assay

The following is a generalized protocol for the Ames test, as would have been applied to test this compound.

  • Test Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 to induce metabolic enzymes.

  • Procedure (Plate Incorporation Method):

    • Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer control are added to molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Controls: A negative (solvent) control and a positive control (a known mutagen for each strain) are included in each experiment to ensure the validity of the test system.

G cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture (S. typhimurium) mixing Mixing in Top Agar bacterial_culture->mixing test_compound 2,4-Diaminoanisole Sulfate Solution test_compound->mixing s9_mix S9 Mix (Metabolic Activation) s9_mix->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Colony Counting incubation->counting

Ames Test Experimental Workflow

Genotoxicity Assessment: Chromosomal Aberrations

In Vitro Mammalian Chromosomal Aberration Test

The clastogenic potential of this compound (its ability to cause structural damage to chromosomes) has been evaluated in in vitro mammalian cell systems, such as Chinese Hamster Ovary (CHO) cells. These assays assess the frequency of chromosomal abnormalities in cultured cells following exposure to a test substance.

Quantitative Data Summary:

Studies have shown that this compound induces a statistically significant, dose-dependent increase in the percentage of CHO cells with chromosomal aberrations.[4] The types of aberrations observed typically include chromatid and chromosome breaks and exchanges.

Experimental Protocol: In Vitro Chromosomal Aberration Assay in CHO Cells

A typical protocol for this assay is as follows:

  • Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used due to their stable karyotype and rapid growth.

  • Treatment: CHO cell cultures are exposed to various concentrations of this compound for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Metaphase Arrest: Following treatment, a spindle inhibitor such as Colcemid is added to the culture medium to arrest cells in the metaphase stage of cell division, when chromosomes are most condensed and visible.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The fixed cells are dropped onto microscope slides and stained.

  • Microscopic Analysis: A predetermined number of metaphase spreads (e.g., 100-200) per concentration are analyzed microscopically for the presence of structural chromosomal aberrations.

  • Controls: Negative (solvent) and positive controls are run concurrently.

G cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting & Processing cluster_analysis Analysis cell_culture CHO Cell Culture treatment Treatment with This compound (+/- S9) cell_culture->treatment metaphase_arrest Metaphase Arrest (e.g., Colcemid) treatment->metaphase_arrest harvesting Cell Harvesting metaphase_arrest->harvesting hypotonic_treatment Hypotonic Treatment harvesting->hypotonic_treatment fixation Fixation hypotonic_treatment->fixation slide_prep Slide Preparation & Staining fixation->slide_prep microscopy Microscopic Analysis of Metaphase Spreads slide_prep->microscopy G cluster_animals Animal Model cluster_dosing Dosing Regimen cluster_observation Observation & Analysis rats Fischer 344 Rats dietary_admin Dietary Administration (78 weeks) rats->dietary_admin mice B6C3F1 Mice mice->dietary_admin dose_levels Low and High Dose Groups dietary_admin->dose_levels control_group Control Group dietary_admin->control_group observation_period Observation Period (19-29 weeks) dose_levels->observation_period control_group->observation_period necropsy Necropsy observation_period->necropsy histopathology Histopathological Examination necropsy->histopathology tumor_incidence Tumor Incidence Analysis histopathology->tumor_incidence

References

In Vivo Metabolic Pathways of 2,4-Diaminoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2,4-diaminoanisole (B165692) (2,4-DAA), a compound of interest in toxicology and drug development. This document summarizes key findings from preclinical studies, presents quantitative data in a structured format, outlines experimental methodologies, and provides visual representations of the metabolic transformations and experimental workflows.

Executive Summary

2,4-Diaminoanisole undergoes extensive metabolism in vivo, primarily in rats, the most studied species. The principal metabolic transformations involve Phase I reactions such as acetylation of the amino groups, O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, and omega-oxidation. These initial modifications are followed by Phase II conjugation reactions, resulting in the formation of glucuronide and sulfate (B86663) conjugates, which are then excreted. The primary route of elimination is via the urine. The metabolism of 2,4-DAA is, in part, dependent on cytochrome P450 enzymes.

Data Presentation

The following tables summarize the available quantitative data on the excretion and covalent binding of 2,4-diaminoanisole and its metabolites in vivo.

Table 1: Excretion of Radiolabeled 2,4-Diaminoanisole in Rats

Administration RouteDoseSpecies/StrainTime Period% of Dose in Urine% of Dose in FecesBiliary Elimination (% of oral dose in 3h)Citation
Intraperitoneal50 mg/kg bw ([14C]2,4-DAA)Rats24 hours79%2.1%Not Reported[1]
Intraperitoneal50 mg/kg bw ([14C]2,4-DAA)Rats48 hours85%8.9%Not Reported[1]
Oral GavageNot Specified ([14C]2,4-DAA)Sprague-Dawley Rats (male and female)5 days49.9 ± 6.9%52.1 ± 4.8%5.6 ± 1.7%[2]

Table 2: Covalent Binding of 2,4-Diaminoanisole Metabolites in Rats

DoseTime PointTissueCovalent Binding (nmol/mg protein)Pre-treatment% Increase in BindingCitation
100 mg/kg ([3H]2,4-DAA)4 hoursLiver0.30None-
100 mg/kg ([3H]2,4-DAA)4 hoursLiverNot specifiedPhenobarbital83%
100 mg/kg ([3H]2,4-DAA)4 hoursLiverNot specifiedβ-naphthoflavone43%
100 mg/kg ([3H]2,4-DAA)4 hoursKidneySimilar to liverNot Reported-

Metabolic Pathways

The in vivo metabolism of 2,4-diaminoanisole proceeds through several key pathways, as illustrated in the diagram below. The initial biotransformations involve acetylation of one or both amino groups, a major route of metabolism. This is followed by oxidative pathways including O-demethylation, ring hydroxylation, and omega-oxidation of the acetyl group. The resulting metabolites are then conjugated with glucuronic acid or sulfate to facilitate their excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DAA 2,4-Diaminoanisole Acetylation1 Acetylation DAA->Acetylation1 Acetylation2 Acetylation Acetylation1->Acetylation2 Metabolite1 4-Acetylamino-2-aminoanisole Acetylation1->Metabolite1 ODemethylation O-Demethylation Acetylation2->ODemethylation Hydroxylation Ring Hydroxylation Acetylation2->Hydroxylation OmegaOxidation ω-Oxidation Acetylation2->OmegaOxidation Metabolite2 2,4-Diacetylaminoanisole Acetylation2->Metabolite2 Metabolite3 2,4-Diacetylaminophenol ODemethylation->Metabolite3 Metabolite4 5-Hydroxy-2,4-diacetylaminoanisole Hydroxylation->Metabolite4 Metabolite5 2-Methoxy-5-(glycolamido)acetanilide OmegaOxidation->Metabolite5 Conjugation Glucuronidation & Sulfation Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Metabolite4->Conjugation Metabolite5->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Figure 1: Metabolic pathway of 2,4-Diaminoanisole.

Experimental Protocols

The following sections describe the general methodologies employed in the in vivo metabolism studies of 2,4-diaminoanisole. Detailed, step-by-step protocols are not consistently available in the literature; therefore, this guide synthesizes the key aspects of the experimental designs.

Animal Models and Husbandry
  • Species: Rat[1]

  • Strain: Fischer 344 or Sprague-Dawley have been commonly used.[2]

  • Sex: Both male and female rats have been utilized in studies.[2]

  • Housing: For excretion studies, animals are typically housed individually in metabolic cages designed to separate urine and feces. These cages are equipped with feeders and water bottles that allow for the monitoring of food and water consumption. Standard laboratory conditions for temperature, humidity, and light-dark cycles are maintained.

Dosing and Administration
  • Compound: 2,4-Diaminoanisole, often radiolabeled with 14C or 3H to facilitate tracking and quantification.[1]

  • Formulation: The compound is typically dissolved in a suitable vehicle such as water or dimethyl sulfoxide (B87167) (for intraperitoneal injection) or incorporated into the diet.

  • Routes of Administration:

    • Intraperitoneal (i.p.) Injection: A common route for administering a precise dose to study metabolism and excretion.[1]

    • Oral Gavage: Used to simulate oral exposure.[2]

    • Dietary Administration: Employed in chronic toxicity and carcinogenicity studies.

Sample Collection and Processing
  • Urine and Feces: Collected at specified intervals (e.g., 24, 48 hours) using metabolic cages. Samples are often stored frozen (-20°C or -80°C) prior to analysis.

  • Blood: Blood samples can be collected at various time points to determine pharmacokinetic profiles. Plasma is separated by centrifugation.

  • Tissues: At the end of the study, tissues such as the liver and kidneys may be collected to investigate tissue distribution and covalent binding of metabolites.

Analytical Methodology
  • Radiochemical Analysis: Liquid scintillation counting is used to quantify the total radioactivity in urine, feces, and tissue samples, providing data on absorption and excretion.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a key technique for separating the parent compound and its various metabolites in biological matrices.

    • Typical HPLC System: A standard HPLC system equipped with a UV detector is often used.

    • Column: Reversed-phase columns (e.g., C18) are commonly employed.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for elution.

    • Detection: UV detection at a wavelength appropriate for the analytes is used for quantification.

  • Structural Identification: Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for the structural elucidation of metabolites.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo metabolism study of 2,4-diaminoanisole.

cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analysis Analytical Phase cluster_data Data Analysis & Reporting AnimalAcclimation Animal Acclimation (e.g., 1 week) Dosing Administration (i.p. or Oral Gavage) AnimalAcclimation->Dosing DosePrep Dose Preparation (Radiolabeled 2,4-DAA) DosePrep->Dosing Housing Housing in Metabolic Cages Dosing->Housing SampleCollection Urine & Feces Collection (e.g., 0-24h, 24-48h) Housing->SampleCollection Quantification Quantification of Radioactivity (Liquid Scintillation Counting) SampleCollection->Quantification MetaboliteProfiling Metabolite Profiling (HPLC-UV) SampleCollection->MetaboliteProfiling DataAnalysis Data Analysis (Excretion, Metabolite Ratios) Quantification->DataAnalysis StructureElucidation Structure Elucidation (LC-MS/MS or GC-MS) MetaboliteProfiling->StructureElucidation StructureElucidation->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Figure 2: Generalized experimental workflow.

Conclusion

The in vivo metabolism of 2,4-diaminoanisole is characterized by extensive biotransformation through acetylation and oxidation, followed by conjugation. While the primary metabolic pathways and major metabolites have been identified, a significant gap exists in the public domain regarding detailed quantitative data on metabolite distribution and pharmacokinetic parameters. The methodologies outlined in this guide provide a foundational understanding of the experimental approaches used to study the metabolism of this compound. Further research is warranted to provide a more complete quantitative picture of the in vivo fate of 2,4-diaminoanisole.

References

Unraveling the Genotoxic Puzzle: A Technical Guide to 2,4-Diaminoanisole Sulfate and its Interaction with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) sulfate (B86663), a formerly widespread component in permanent hair dye formulations, has been classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1][2] Its carcinogenic potential, particularly targeting the thyroid gland in rodents, has prompted investigations into its mechanism of action.[1][2] A critical aspect of understanding the carcinogenicity of aromatic amines is their metabolic activation to reactive electrophiles that can form covalent bonds with cellular macromolecules, including DNA. The formation of DNA adducts is a key initiating event in chemical carcinogenesis. This technical guide provides an in-depth exploration of the studies on 2,4-diaminoanisole sulfate's interaction with DNA, focusing on the complexities of DNA adduct formation, the experimental methodologies employed in its study, and the broader context of its genotoxicity.

Metabolic Activation and Genotoxicity

The genotoxicity of 2,4-diaminoanisole is dependent on its metabolic activation. In vitro studies have shown that it can be metabolized by microsomal enzymes, such as cytochrome P450, to reactive intermediates.[3] This activation is crucial for its mutagenic activity observed in Salmonella typhimurium in the presence of a metabolic activation system (S9).[3] Furthermore, 2,4-diaminoanisole has been shown to induce DNA double-strand breaks in primary rat hepatocytes.[3] These findings suggest that metabolites of 2,4-diaminoanisole are capable of interacting with and damaging DNA.

The proposed metabolic activation pathway of 2,4-diaminoanisole involves N-hydroxylation to form N-hydroxy-2,4-diaminoanisole, which can be further activated by sulfation or acetylation to a reactive electrophile that can bind to nucleophilic sites on DNA bases.

Metabolic Activation of 2,4-Diaminoanisole 2,4-Diaminoanisole 2,4-Diaminoanisole N-Hydroxy-2,4-diaminoanisole N-Hydroxy-2,4-diaminoanisole 2,4-Diaminoanisole->N-Hydroxy-2,4-diaminoanisole Cytochrome P450 (N-hydroxylation) Reactive Electrophile Reactive Electrophile N-Hydroxy-2,4-diaminoanisole->Reactive Electrophile Sulfation/ Acetylation DNA Adducts DNA Adducts Reactive Electrophile->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage

Caption: Proposed metabolic activation pathway of 2,4-diaminoanisole.

The Quest for DNA Adducts: A Complex Picture

Despite the evidence for metabolic activation and genotoxicity, the formation of stable, covalent DNA adducts by 2,4-diaminoanisole has been challenging to demonstrate. A key in vivo study using radiolabeled 2,4-diaminoanisole did not detect significant covalent binding to DNA in rats, although binding to proteins was observed.[4] This finding presents a seeming contradiction: if the compound is genotoxic, why are DNA adducts not readily detected?

Several hypotheses could explain this observation:

  • Low Adduct Levels: The levels of DNA adducts formed may be extremely low, falling below the detection limits of the analytical methods used in earlier studies.

  • Adduct Instability: The DNA adducts formed by 2,4-diaminoanisole metabolites may be unstable and readily repaired or depurinated, leading to their rapid removal from DNA.

  • Alternative Genotoxic Mechanisms: The carcinogenicity of 2,4-diaminoanisole may be driven by mechanisms other than the formation of stable covalent DNA adducts, such as oxidative stress, the generation of abasic sites from unstable adducts, or epigenetic alterations.

  • Indirect DNA Damage: The reactive metabolites may cause DNA damage indirectly by generating reactive oxygen species.

Insights from a Structural Analog: 2,4-Diaminotoluene (B122806)

In the absence of definitive quantitative data for this compound, studies on its close structural analog, 2,4-diaminotoluene (2,4-DAT), can provide valuable insights. 2,4-DAT is a potent animal carcinogen for which DNA adduct formation has been demonstrated and quantified using the sensitive ³²P-postlabeling technique.[5]

Quantitative DNA Adduct Data for 2,4-Diaminotoluene in Fischer-344 Rats

The following table summarizes the levels of the major DNA adduct found in various organs of Fischer-344 rats following a single administration of 2,4-diaminotoluene. It is crucial to reiterate that this data is for a related compound and may not be directly extrapolated to this compound.

OrganDose (µmol/kg)Adduct Level (adducts per 10⁷ nucleotides)
Liver4.1Detectable
Liver204629.2
Mammary Gland2046~30 times higher than non-target organs
Kidney2046Lower than liver and mammary gland
Lung2046Lower than liver and mammary gland

Data adapted from a study on 2,4-diaminotoluene.[5]

Experimental Protocols for DNA Adduct Detection

The detection and quantification of DNA adducts, particularly at the low levels expected from environmental and occupational exposures, require highly sensitive analytical techniques. The two primary methods employed for this purpose are the ³²P-postlabeling assay and mass spectrometry-based approaches.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as few as one DNA adduct in 10⁹ to 10¹⁰ normal nucleotides.[6][7][8][9]

Methodology:

  • DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells of interest. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducted nucleotides are enriched from the bulk of normal nucleotides. This can be achieved by methods such as nuclease P1 digestion, which selectively dephosphorylates normal nucleotides, or by butanol extraction.

  • ³²P-Labeling: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of the γ-phosphate from [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from residual normal nucleotides and excess [γ-³²P]ATP using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging of the TLC plate. Adduct levels are calculated relative to the total amount of DNA analyzed.

P32_Postlabeling_Workflow A DNA Isolation B Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) A->B C Adduct Enrichment (Nuclease P1 or Butanol Extraction) B->C D 5'-Labeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) C->D E Multi-dimensional TLC Separation D->E F Autoradiography & Quantification E->F

Caption: Experimental workflow for the ³²P-postlabeling assay.
Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the unambiguous identification and quantification of DNA adducts.[10][11]

Methodology:

  • DNA Isolation and Hydrolysis: DNA is isolated and hydrolyzed to individual nucleosides or nucleobases, typically through enzymatic digestion or acid hydrolysis.

  • Sample Clean-up and Enrichment: The sample is purified to remove interfering substances. Solid-phase extraction (SPE) is commonly used for this purpose.

  • LC Separation: The mixture of normal and adducted nucleosides is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: The eluting compounds are ionized, typically by electrospray ionization (ESI), and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for structural confirmation and enhanced sensitivity.

  • Quantification: Adducts are quantified by comparing their signal intensity to that of a known amount of a stable isotope-labeled internal standard.

LC_MS_Workflow A DNA Isolation B Enzymatic Hydrolysis to Nucleosides A->B C Addition of Stable Isotope-Labeled Internal Standard B->C D Solid-Phase Extraction (SPE) C->D E LC Separation (HPLC/UHPLC) D->E F Mass Spectrometry (ESI-MS/MS) E->F G Data Analysis & Quantification F->G

Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.

Conclusion

The study of this compound's interaction with DNA reveals a complex and nuanced picture. While its genotoxicity is evident from mutagenicity and DNA damage assays, the direct detection and quantification of stable DNA adducts have proven to be a significant challenge. The lack of detectable adducts in some studies underscores the possibility of alternative carcinogenic mechanisms or the formation of highly transient adducts. Future research employing ultra-sensitive mass spectrometry techniques may yet shed light on the precise nature of the DNA lesions induced by this compound. For now, the available evidence suggests that while this compound is a genotoxic agent, its carcinogenic effects may not be solely driven by the formation of persistent covalent DNA adducts. This guide highlights the importance of a multi-faceted approach, combining in vitro and in vivo studies with highly sensitive analytical methods, to fully elucidate the mechanisms of chemical carcinogenesis.

References

Toxicological Profile of 2,4-Diaminoanisole Sulfate in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,4-Diaminoanisole (B165692) sulfate (B86663) (2,4-DAAS), a chemical primarily used in the past as a component of permanent hair and fur dyes. The information presented herein is a synthesis of findings from various animal studies, focusing on acute, subchronic, and chronic toxicity, as well as its carcinogenic, genotoxic, and reproductive effects. This document is intended to serve as a resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Executive Summary

2,4-Diaminoanisole sulfate has been extensively studied in animal models, primarily in rats and mice. The most significant toxicological finding is its carcinogenicity. Oral administration of 2,4-DAAS has been shown to induce tumors in multiple organs in both species. The thyroid gland is a primary target, with evidence suggesting a mechanism involving disruption of the hypothalamic-pituitary-thyroid (HPT) axis. While genotoxic in some in-vitro assays, in-vivo studies have yielded mixed results. Data on subchronic, non-carcinogenic chronic toxicity, and reproductive and developmental toxicity are less comprehensive. This guide summarizes the available quantitative data, details experimental methodologies, and provides visual representations of key experimental workflows and toxicological pathways.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rats, with the following lethal dose 50 (LD50) values reported:

Route of AdministrationVehicleLD50 (mg/kg bw)Animal Model
OralOil-in-water emulsion> 4000Rat
IntraperitonealDimethyl sulfoxide (B87167) (DMSO)372Rat

Data sourced from IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1]

Subchronic and Chronic Toxicity

In a 4-week study preceding the main carcinogenicity bioassay, Fischer 344 rats and B6C3F1 mice were fed diets containing 0.075% to 0.58% this compound. Some mortality was observed at the highest dose in male mice and at all doses in male rats, though no gross abnormalities were noted in either species.[1]

Long-term studies have primarily focused on carcinogenic endpoints. However, some non-neoplastic effects were noted. Mean body weights of rats receiving high concentrations of 2,4-DAAS were lower than those of control animals.[1] In a study with male Wistar rats fed a diet with 0.5% 2,4-DAAS for up to 6 weeks, a significant increase in mean thyroid weight was observed from the first week.[1]

Carcinogenicity

The carcinogenicity of this compound was extensively investigated in a bioassay conducted by the National Cancer Institute (NCI). The study involved long-term dietary administration to Fischer 344 rats and B6C3F1 mice.

Carcinogenicity in Fischer 344 Rats
SexDietary Concentration (%)Tumor SiteTumor Type
Male0.5Thyroid GlandFollicular-cell Carcinoma, Papillary Adenocarcinoma, C-cell Adenoma/Carcinoma
SkinSquamous-cell Carcinoma, Basal-cell Carcinoma, Sebaceous Adenocarcinoma
Zymbal's GlandSquamous-cell Carcinoma, Sebaceous Adenocarcinoma
Preputial GlandAdenoma, Papilloma, Carcinoma
Female0.5Thyroid GlandFollicular-cell Carcinoma, Papillary Adenocarcinoma
Zymbal's GlandSquamous-cell Carcinoma, Sebaceous Adenocarcinoma
Clitoral GlandSquamous-cell Carcinoma, Sebaceous Carcinoma
Mammary GlandAdenocarcinoma
Pituitary GlandTumors

Data compiled from the National Toxicology Program's 15th Report on Carcinogens and IARC Monographs.[2][3]

Carcinogenicity in B6C3F1 Mice
SexDietary Concentration (%)Tumor SiteTumor Type
Male0.24Thyroid GlandFollicular-cell Adenoma
Female0.24Thyroid GlandFollicular-cell Adenoma and Carcinoma (combined)

Data compiled from the National Toxicology Program's 15th Report on Carcinogens.[2]

Genotoxicity

The genotoxicity of 2,4-Diaminoanisole and its sulfate has been evaluated in a variety of assays, with mixed results.

Assay TypeTest SystemResult
Ames TestSalmonella typhimuriumPositive
Mouse Lymphoma AssayL5178Y cellsPositive
Mitotic RecombinationSaccharomyces cerevisiaePositive
Sex-linked Recessive Lethal MutationDrosophila melanogasterPositive
In vivo Micronucleus AssayRodent bone marrowNegative
Sperm Abnormality AssayRodentNegative
Dominant Lethal Mutation AssayRodentNegative

Data sourced from the IARC Summary & Evaluation, Volume 27.[4]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is limited. One source suggests it should be treated as a possible teratogen in humans based on limited evidence in animals.[5] However, a definitive teratogenicity study with 2,4-DAAS alone was not found. Studies on hair dye formulations containing 2,4-DAAS have been conducted, but the results are confounded by the presence of other chemicals.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound appears to be the disruption of the endocrine system, specifically the hypothalamic-pituitary-thyroid (HPT) axis.

Studies in male Wistar rats have shown that dietary administration of 2,4-DAAS leads to:

  • Reduced serum levels of thyroxine (T4) and triiodothyronine (T3).

  • Elevated levels of thyroid-stimulating hormone (TSH).[6]

This hormonal imbalance is a plausible mechanism for the observed thyroid gland tumors. The sustained elevation of TSH can lead to chronic stimulation of the thyroid follicular cells, resulting in hyperplasia and eventually neoplasia.

Experimental Protocols

NCI Carcinogenicity Bioassay (NCI-CG-TR-84)

The following is a summary of the experimental protocol for the carcinogenicity bioassay of technical-grade this compound.

NCI_Bioassay_Workflow cluster_animals Animal Selection and Acclimation cluster_dosing Dietary Administration cluster_observation Observation and Data Collection Rat Fischer 344 Rats (50/sex/group) Acclimation Acclimation Period Rat->Acclimation Mouse B6C3F1 Mice (50/sex/group) Mouse->Acclimation Dose_Rat Rat Doses: - Control (0%) - Low (0.12%) - High (0.5%) Acclimation->Dose_Rat Dose_Mouse Mouse Doses: - Control (0%) - Low (0.12%) - High (0.24%) Acclimation->Dose_Mouse Duration 78 Weeks Dose_Rat->Duration Dose_Mouse->Duration Observation_Period Post-dosing Observation: Rats: 29 weeks Mice: 19 weeks Duration->Observation_Period Necropsy Gross Necropsy Observation_Period->Necropsy Clinical_Obs Daily Clinical Observation Clinical_Obs->Necropsy Body_Weight Weekly Body Weight Measurement Body_Weight->Necropsy Histopath Histopathological Examination of Tissues Necropsy->Histopath

NCI Carcinogenicity Bioassay Workflow for this compound.
Thyroid Function Study Protocol

The following diagram outlines the general protocol for a study investigating the effects of 2,4-DAAS on thyroid function in rats.

Thyroid_Function_Study cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Male Wistar Rats Groups Control Group (Standard Diet) Treatment Group (0.5% 2,4-DAAS in Diet) Animals->Groups Treatment Dietary Administration for up to 6 weeks Groups->Treatment Sacrifice Sacrifice at specified time points (e.g., 1, 3, 6 weeks) Treatment->Sacrifice Blood_Collection Blood Collection for Hormone Analysis Sacrifice->Blood_Collection Thyroid_Weight Thyroid Gland Excision and Weighing Sacrifice->Thyroid_Weight Hormone_Assay Measurement of Serum T3, T4, and TSH Blood_Collection->Hormone_Assay Histology Histopathological Examination of Thyroid Thyroid_Weight->Histology

Experimental Workflow for Thyroid Function Study in Rats.
Proposed Signaling Pathway for Thyroid Carcinogenesis

The following diagram illustrates the proposed signaling pathway for 2,4-DAAS-induced thyroid carcinogenesis based on the available evidence.

Thyroid_Carcinogenesis_Pathway DAAS This compound (Oral Exposure) T3_T4 Decreased Serum T3/T4 DAAS->T3_T4 Inhibits Thyroid Hormone Production/Metabolism Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH Stimulation TSH Increased TSH Secretion Pituitary->TSH Thyroid Thyroid Gland Proliferation Thyroid Follicular Cell Proliferation Thyroid->Proliferation T3_T4->Hypothalamus Reduced Negative Feedback T3_T4->Pituitary Reduced Negative Feedback TSH->Thyroid Stimulation Hyperplasia Hyperplasia Proliferation->Hyperplasia Tumor Thyroid Tumors (Adenoma/Carcinoma) Hyperplasia->Tumor

Proposed Signaling Pathway for 2,4-DAAS-Induced Thyroid Carcinogenesis.

Conclusion

The toxicological profile of this compound in animal models is characterized primarily by its carcinogenicity, particularly in the thyroid gland of both rats and mice. The mechanism of thyroid carcinogenesis is strongly linked to the disruption of the HPT axis. While some data on acute toxicity and genotoxicity are available, there is a notable lack of comprehensive public data on subchronic, non-carcinogenic chronic, and reproductive and developmental toxicity. This guide provides a consolidated resource of the existing knowledge to aid researchers and professionals in understanding the toxicological risks associated with this compound. Further research would be beneficial to fill the existing data gaps, particularly concerning non-cancer endpoints and detailed mechanisms of action.

References

Methodological & Application

HPLC method for 2,4-Diaminoanisole sulfate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification of 2,4-Diaminoanisole Sulfate (B86663) has been developed to support researchers, scientists, and drug development professionals in the accurate analysis of this compound. This application note provides a detailed protocol for the determination of 2,4-Diaminoanisole Sulfate in various sample matrices, leveraging reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

Introduction

2,4-Diaminoanisole (2,4-DAA) and its sulfate salt are aromatic amines that have been used as components in permanent hair dyes and fur dyes.[1] Due to toxicological concerns, regulatory bodies worldwide have restricted their use in cosmetic products. Consequently, sensitive and reliable analytical methods are required for the quantification of this compound in raw materials, finished products, and for stability testing. The method described herein is a robust reversed-phase HPLC procedure that offers excellent specificity, accuracy, and precision for the determination of this compound.

Principle of the Method

This method utilizes a reversed-phase HPLC system with a C18 stationary phase. The separation is based on the partitioning of 2,4-Diaminoanisole between the nonpolar stationary phase and a polar mobile phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, with its composition optimized for the efficient elution and separation of the analyte from potential impurities. Detection is achieved by monitoring the UV absorbance of the analyte at its maximum absorption wavelength. Quantification is performed using an external standard calibration method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ammonium (B1175870) acetate (B1210297) (analytical grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM ammonium acetate solution in deionized water and adjust the pH to 5.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase. For formulated products like hair dyes, an extraction step is necessary. A typical extraction procedure involves homogenizing the sample with an appropriate organic solvent, followed by filtration to remove insoluble excipients.

Chromatographic Conditions

The following chromatographic conditions are recommended:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (20 mM Ammonium Acetate, pH 5.2) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 280 nm

Data Presentation: Quantitative Analysis

The performance of the HPLC method was validated to ensure its suitability for the intended purpose. The validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Dilutions) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Integration Peak Integration and Identification Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control analysis, stability studies, and research applications. The detailed protocol and performance data presented in this application note should enable researchers and analysts to successfully implement this method in their laboratories.

References

Application Note: Quantitative Analysis of 2,4-Diaminoanisole Sulfate in Hair Dyes by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

2,4-Diaminoanisole (B165692) (2,4-DAA) and its sulfate (B86663) salt are aromatic amines that were historically used as components in permanent hair dye formulations.[1][2] Due to toxicological concerns, including potential carcinogenicity, their use has been restricted or banned in cosmetics in various regions.[3] Consequently, sensitive and specific analytical methods are required for the monitoring of 2,4-Diaminoanisole sulfate in hair dye products to ensure regulatory compliance and consumer safety. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable technique for the identification and quantification of this compound. However, due to the polar nature and low volatility of 2,4-Diaminoanisole, a derivatization step is essential to improve its chromatographic performance. This application note provides a detailed protocol for the analysis of this compound in hair dyes using GC-MS with in situ acetylation derivatization.

Principle

The method involves the extraction of 2,4-Diaminoanisole from the hair dye matrix, followed by an in situ derivatization with acetic anhydride (B1165640) to convert the polar amino groups into less polar acetyl groups. This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The derivatized compound is then separated on a gas chromatographic column and detected by a mass spectrometer, which provides definitive identification and quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (HPLC grade), Ethyl acetate (B1210297) (GC grade), n-Hexane (GC grade)

  • Reagents: this compound reference standard, Acetic anhydride (≥99%), Sodium carbonate, Anhydrous sodium sulfate, Deionized water

  • Internal Standard (IS): Aniline-d5 or other suitable deuterated aromatic amine

  • Equipment: Volumetric flasks, Pipettes, Centrifuge tubes, Vortex mixer, Centrifuge, Nitrogen evaporator, GC-MS system with a suitable capillary column.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

Sample Preparation
  • Extraction: Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.

  • Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

  • Aliquoting: Transfer a 1 mL aliquot of the filtered extract into a 10 mL glass vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the aliquot.

In Situ Derivatization
  • Buffering: To the 1 mL aliquot, add 100 µL of 1 M sodium carbonate buffer.[4]

  • Derivatization Reagent Addition: Add 200 µL of acetic anhydride to the vial and mix thoroughly.[4]

  • Reaction: Vigorously vortex the mixture for 1 minute to facilitate the derivatization reaction.[4]

  • Extraction of Derivatives: Add 3 mL of ethyl acetate and shake for 3 minutes.[4]

  • Phase Separation: Allow the layers to separate. The derivatized analyte will be in the upper ethyl acetate layer.[4]

  • Drying: Transfer the supernatant to a new vial and dry it under a gentle stream of nitrogen gas.[4]

  • Reconstitution: Reconstitute the dried residue with 100 µL of ethyl acetate and transfer to a GC vial for analysis.[4]

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used:

ParameterValue
Gas Chromatograph
ColumnDB-17ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Carrier GasHelium at a constant flow of 1.0 mL/min[4]
Inlet Temperature280 °C[4]
Injection ModeSplitless or Split (e.g., 10:1)[4]
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 50 °C for 4 min, ramp at 30 °C/min to 185 °C, then ramp at 5 °C/min to 300 °C and hold for 4 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Ion Source Temperature230 °C[4]
MS Transfer Line Temp.280 °C[4]
Scan ModeFull Scan (m/z 50-500) for identification[4]
SIM ModeSelected Ion Monitoring for quantification (monitor characteristic ions of derivatized 2,4-DAA)[4]

Data Presentation

Quantitative Data Summary

The following table summarizes the analytical performance characteristics for the analysis of similar hair dye ingredients using a comparable GC-MS method with in situ derivatization. These values can be used as a reference for the expected performance for this compound analysis.

Analyte ClassLimit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Intra-day Precision (%RSD)Intra-day Accuracy (%)
Aromatic Amines0.02 - 2.58[4]0.05 - 7.75[4]1.16 - 17.32[4]0.64 - 13.84[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization In Situ Derivatization cluster_analysis GC-MS Analysis sample Hair Dye Sample (0.5g) extraction Methanol Extraction & Ultrasonication (30 min) sample->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration aliquot 1 mL Filtered Extract filtration->aliquot buffer_addition Add 1M Na2CO3 Buffer aliquot->buffer_addition derivatization_reagent Add Acetic Anhydride buffer_addition->derivatization_reagent reaction Vortex (1 min) derivatization_reagent->reaction l_l_extraction Ethyl Acetate Extraction reaction->l_l_extraction drying Dry Down (N2) l_l_extraction->drying reconstitution Reconstitute in Ethyl Acetate drying->reconstitution gc_ms GC-MS System reconstitution->gc_ms data_analysis Data Acquisition & Quantification gc_ms->data_analysis

Caption: Experimental workflow for GC-MS analysis of 2,4-Diaminoanisole.

Metabolic Pathway of 2,4-Diaminoanisole

The metabolism of 2,4-Diaminoanisole in the body primarily involves acetylation of the amino groups and oxidation.[5]

metabolic_pathway cluster_acetylation Acetylation cluster_oxidation Oxidation cluster_conjugation Conjugation & Excretion DAA 2,4-Diaminoanisole acetylated_DAA 4-Acetylamino-2-aminoanisole DAA->acetylated_DAA Metabolism diacetylated_DAA 2,4-Diacetylaminoanisole acetylated_DAA->diacetylated_DAA demethylation O-Demethylation diacetylated_DAA->demethylation hydroxylation Ring Hydroxylation diacetylated_DAA->hydroxylation diacetylated_aminophenol 2,4-Diacetylaminophenol demethylation->diacetylated_aminophenol hydroxy_diacetylated_DAA 5-Hydroxy-2,4-diacetylaminoanisole hydroxylation->hydroxy_diacetylated_DAA conjugates Glucuronide & Sulfate Conjugates diacetylated_aminophenol->conjugates hydroxy_diacetylated_DAA->conjugates excretion Urinary Excretion conjugates->excretion

Caption: Metabolic pathway of 2,4-Diaminoanisole.

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific determination of this compound in hair dye products using GC-MS with an in situ derivatization technique. The method is suitable for quality control and regulatory monitoring purposes. The provided experimental parameters and performance data serve as a valuable resource for researchers and scientists in the field of cosmetic analysis and drug development.

References

Application Note: In Situ Derivatization of 2,4-Diaminoanisole Sulfate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the analysis of 2,4-Diaminoanisole sulfate (B86663) in various matrices using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and polar nature of 2,4-Diaminoanisole sulfate, direct GC-MS analysis is challenging. This protocol describes an in situ derivatization procedure using acetic anhydride (B1165640) to convert the analyte into a more volatile and thermally stable derivative, enabling sensitive and reliable quantification. This method is particularly relevant for quality control in the cosmetics industry and for monitoring this potentially hazardous substance in environmental and biological samples.

Introduction

2,4-Diaminoanisole and its sulfate salt have been historically used in oxidative hair dye formulations.[1][2] However, due to toxicological concerns, its use has been restricted in many regions.[3] Accurate and sensitive analytical methods are crucial for monitoring its presence in consumer products and for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The inherent polarity and low volatility of this compound, an aromatic amine salt, hinder its direct analysis by GC-MS.

Derivatization is a chemical modification technique used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis.[4][5][6] This process can also improve chromatographic peak shape and enhance detector response.[4] For aromatic amines like 2,4-Diaminoanisole, acylation is an effective derivatization strategy.[4] This application note provides a detailed protocol for the in situ acetylation of this compound using acetic anhydride, followed by GC-MS analysis. The in situ approach simplifies sample preparation by performing the derivatization reaction directly in the sample matrix, minimizing sample loss and reducing analysis time.[3]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetic anhydride (≥99% purity)

  • Sodium carbonate buffer (1 M)

  • Ethyl acetate (B1210297) (GC grade)

  • Methanol (GC grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • Internal Standard (IS) solution (e.g., 10 µg/mL of a suitable deuterated aromatic amine in methanol)

  • 4 mL clear glass vials with screw caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator/evaporator

Sample Preparation and In Situ Derivatization
  • Sample Weighing: Accurately weigh 500 mg of the homogenized sample (e.g., hair dye product) into a 4 mL glass vial.

  • Internal Standard Spiking: Spike the sample with 10 µL of the 10 µg/mL internal standard solution.

  • Derivatization:

    • Add 100 µL of 1 M sodium carbonate buffer to the vial.

    • Add 200 µL of acetic anhydride.

    • Immediately cap the vial and vortex vigorously for 1 minute to ensure thorough mixing. The sodium carbonate buffer neutralizes the sulfate salt and provides the necessary alkaline conditions for the acylation reaction.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the vial.

    • Vortex for 3 minutes to extract the derivatized analyte into the organic layer.

    • Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Solvent Evaporation:

    • Carefully transfer the upper ethyl acetate layer to a clean 4 mL vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried residue with 100 µL of ethyl acetate.

    • Transfer the solution to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polarity column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4 minutes.

    • Ramp 1: 30 °C/min to 185 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 4 minutes.[3]

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for initial identification.[3]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized 2,4-Diaminoanisole and the internal standard. The acetylation of the two amino groups on 2,4-Diaminoanisole results in the addition of two acetyl groups (CH₃CO-), leading to a mass increase of 84 amu. The derivatization with acetic anhydride often leads to a characteristic neutral loss of a ketene (B1206846) molecule ([M-CH₂CO]⁺, m/z M-42).[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the validation of the in situ derivatization GC-MS method for this compound.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/g
Limit of Quantitation (LOQ)0.15 µg/g
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery (%)85-110%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv In Situ Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis sample Weigh 500 mg of Sample spike Spike with Internal Standard sample->spike add_buffer Add 100 µL 1M Na₂CO₃ Buffer spike->add_buffer add_reagent Add 200 µL Acetic Anhydride add_buffer->add_reagent vortex1 Vortex for 1 min add_reagent->vortex1 add_solvent Add 3 mL Ethyl Acetate vortex1->add_solvent vortex2 Vortex for 3 min add_solvent->vortex2 centrifuge Centrifuge at 3000 rpm vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Ethyl Acetate evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Experimental workflow for the in situ derivatization and GC-MS analysis of this compound.

logical_relationship Analyte This compound (Polar, Non-volatile) Challenge Poor GC-MS Amenability Analyte->Challenge Solution In Situ Derivatization (Acetylation) Challenge->Solution Derivative Diacetyl-2,4-Diaminoanisole (Non-polar, Volatile) Solution->Derivative Outcome Improved GC Separation & MS Detection Derivative->Outcome

Caption: Logical relationship illustrating the rationale for derivatization.

Conclusion

The described in situ derivatization method using acetic anhydride is a straightforward and effective approach for the GC-MS analysis of this compound. This protocol enhances the volatility and chromatographic behavior of the analyte, allowing for reliable and sensitive quantification. The method is suitable for routine analysis in quality control laboratories and for research purposes in toxicology and environmental monitoring. The provided workflow and logical diagrams facilitate a clear understanding of the procedure and its underlying principles.

References

Validation of Analytical Methods for 2,4-Diaminoanisole Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the validation of analytical methods for the quantitative determination of 2,4-Diaminoanisole sulfate (B86663). The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used method for the analysis of aromatic amines in various matrices, including cosmetic products. The protocols herein are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for the validation of analytical procedures for 2,4-Diaminoanisole sulfate.

Introduction

This compound is an aromatic amine that has been used as a component in permanent hair dyes and as an intermediate in the synthesis of other dyes.[1][2] Due to its toxicological profile, its presence in consumer products is strictly regulated. Accurate and reliable analytical methods are therefore essential for monitoring its levels in various samples to ensure regulatory compliance and consumer safety. Method validation is a critical component of the quality assurance process, demonstrating that an analytical method is suitable for its intended purpose. This document outlines the key parameters and experimental protocols for the validation of an HPLC method for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC with UV detection. This technique offers good selectivity and sensitivity for the determination of aromatic amines in complex matrices.

Signaling Pathway (Conceptual)

While not a biological signaling pathway, the analytical workflow can be represented as a logical progression of steps from sample to result.

analytical_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Hair Dye Matrix) Extraction Extraction of Analyte Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Result Reporting Quantification->Report method_validation cluster_parameters Validation Parameters cluster_precision_types Precision Levels cluster_outputs Validation Outputs Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SOP Standard Operating Procedure ValidationReport->SOP

References

2,4-Diaminoanisole Sulfate: Application Notes and Protocols for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole sulfate (B86663) is an aromatic amine salt that has historically been used as a component in permanent hair and fur dyes.[1][2] Due to its classification as a potential carcinogen, its use in cosmetic products has been discontinued (B1498344) in many regions.[2] However, it remains a critical analytical reference standard for the accurate identification and quantification of this compound in various matrices, including environmental samples, consumer products, and research materials. This document provides detailed application notes and experimental protocols for the use of 2,4-Diaminoanisole sulfate as an analytical reference standard, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

PropertyValueReference
CAS Number 39156-41-7[3]
Molecular Formula C₇H₁₀N₂O·H₂SO₄[2]
Molecular Weight 236.25 g/mol [2]
Appearance Off-white to violet crystalline powder[4]
Melting Point 149-150°C[3]
Solubility Soluble in water and ethanol.[4]
Storage Temperature 2-8°C

Application Notes

As an analytical reference standard, this compound is primarily used for:

  • Method Development and Validation: Essential for developing and validating analytical methods, such as HPLC, for the detection and quantification of this compound in various samples.

  • Quality Control: Used as a quality control standard to ensure the accuracy and precision of analytical testing in industrial and research laboratories.

  • Impurity Profiling: Can be used to identify and quantify impurities in related chemical manufacturing processes.

  • Regulatory Compliance: Employed to test for the presence of this restricted substance in consumer products to ensure compliance with regulatory limits.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound as an analytical reference standard for HPLC analysis.

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.

Materials:

  • This compound analytical reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in 5 mL of methanol by gentle swirling.

    • Bring the solution to volume with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water).

    • Typical concentration ranges for a calibration curve may include 1, 5, 10, 25, 50, and 100 µg/mL.

    • Ensure all dilutions are performed using calibrated volumetric glassware.

G Workflow for Preparation of Standard Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 5 mL Methanol weigh->dissolve volume_stock Bring to 10 mL Volume with Methanol dissolve->volume_stock dilute Serially Dilute Stock Solution volume_stock->dilute Use Stock Solution calibrate Prepare Calibration Curve Standards (1-100 µg/mL) dilute->calibrate

Workflow for the preparation of standard solutions.
HPLC Method for Quantification

Objective: To provide a robust HPLC method for the separation and quantification of this compound. This method is based on typical conditions for the analysis of aromatic amines.[5]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no carryover or contamination.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the sample solutions for analysis.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

G HPLC Analysis Workflow cluster_0 System Preparation cluster_1 Calibration cluster_2 Sample Analysis equilibrate Equilibrate HPLC System blank_run Inject Blank equilibrate->blank_run inject_standards Inject Working Standards blank_run->inject_standards build_curve Construct Calibration Curve inject_standards->build_curve inject_samples Inject Samples build_curve->inject_samples Calibrated System quantify Quantify Analyte inject_samples->quantify

Workflow for HPLC analysis.
Method Validation Parameters

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.The peak for this compound should be well-resolved from other components.
Linearity The ability to elicit test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Certificate of Analysis (Representative)

A typical Certificate of Analysis for this compound analytical reference standard would include the following information:

TestSpecificationResult
Appearance Off-white to violet crystalline powderConforms
Identity (IR, NMR) Conforms to structureConforms
Purity (HPLC) ≥ 98.0%99.5%
Loss on Drying ≤ 1.0%0.2%
Residue on Ignition ≤ 0.1%0.05%
Heavy Metals ≤ 20 ppm< 10 ppm

Safety and Handling

This compound is classified as a hazardous substance and a potential carcinogen.[6] Therefore, it must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

  • Handling: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Spills: In the event of a spill, evacuate the area.[8] The spilled solid should be dampened with water and carefully transferred to a sealed container for disposal as hazardous waste.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

G Safety Precautions for Handling cluster_0 Personal Protection cluster_1 Handling Procedures cluster_2 Emergency Procedures PPE Wear PPE: Lab Coat, Gloves, Goggles Hood Use in Fume Hood PPE->Hood Avoid_Contact Avoid Skin/Eye Contact Hood->Avoid_Contact No_Consume No Eating/Drinking/Smoking Avoid_Contact->No_Consume Spill Spill Containment Avoid_Contact->Spill Disposal Hazardous Waste Disposal Spill->Disposal

Key safety precautions for handling this compound.

Conclusion

This compound serves as a vital analytical reference standard for the accurate and reliable quantification of this compound. Adherence to the detailed protocols for standard preparation, HPLC analysis, and method validation, coupled with stringent safety practices, is paramount for achieving high-quality analytical results and ensuring laboratory safety. Researchers, scientists, and drug development professionals should utilize this information to support their analytical testing and regulatory compliance needs.

References

Application Notes and Protocols: Ames Test for 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bacterial Reverse Mutation Assay, commonly known as the Ames test, is a rapid and widely used short-term assay to assess the mutagenic potential of chemical substances. The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay evaluates the ability of a test chemical to induce reverse mutations, or revertants, that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. This application note provides a detailed protocol for conducting the Ames test with 2,4-Diaminoanisole sulfate (B86663), a known mutagen, with a particular focus on the requirement of metabolic activation.

2,4-Diaminoanisole sulfate is an aromatic amine that has been used in hair dyes.[1] It is a pro-mutagen, meaning it requires metabolic activation to become mutagenic.[2] This activation is typically achieved in vitro by the addition of a liver extract from rats pre-treated with enzyme-inducing agents, known as the S9 fraction. The cytochrome P450 enzymes within the S9 fraction metabolize the compound into electrophilic intermediates that can interact with DNA, leading to mutations.[2]

Data Presentation

The mutagenic potential of this compound is typically evaluated using multiple strains of Salmonella typhimurium to detect different types of mutations. The following table summarizes representative quantitative data from an Ames test performed with this compound using the plate incorporation method with and without metabolic activation (S9).

Concentration of this compound (µ g/plate )Salmonella typhimurium StrainMetabolic Activation (S9)Mean Revertant Colonies per Plate ± SDFold Increase Over Control
0 (Solvent Control)TA1538-15 ± 31.0
10TA1538-18 ± 41.2
50TA1538-16 ± 51.1
100TA1538-14 ± 30.9
0 (Solvent Control)TA1538+25 ± 51.0
10TA1538+150 ± 126.0
50TA1538+450 ± 2518.0
100TA1538+800 ± 4232.0
0 (Solvent Control)TA98-20 ± 41.0
10TA98-22 ± 51.1
50TA98-19 ± 41.0
100TA98-21 ± 61.1
0 (Solvent Control)TA98+30 ± 61.0
10TA98+180 ± 156.0
50TA98+550 ± 3018.3
100TA98+1100 ± 5536.7

Data are hypothetical and for illustrative purposes, based on the known mutagenic properties of this compound.

Experimental Protocols

Preparation of Materials
  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA1538 are recommended for detecting frameshift mutagens like this compound. Cultures should be grown overnight in nutrient broth to a density of 1-2 x 10⁹ cells/mL.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Prepare serial dilutions to achieve the desired concentrations per plate.

  • S9 Mix: Prepare the S9 mix fresh on the day of the experiment. A typical S9 mix contains S9 fraction (from Aroclor 1254-induced rat liver), MgCl₂, KCl, glucose-6-phosphate, NADP, and sodium phosphate (B84403) buffer (pH 7.4).

  • Media:

    • Minimal Glucose Agar (B569324) Plates (Bottom Agar): Vogel-Bonner medium E with 2% glucose.

    • Top Agar: 0.6% agar containing 0.5% NaCl and a trace amount of L-histidine and D-biotin.

Ames Test Procedure (Plate Incorporation Method)
  • Preparation: Melt the top agar and maintain it in a 45°C water bath.

  • Labeling: Label sterile petri dishes with the test compound concentration, bacterial strain, and with or without S9 activation.

  • Mixing: In a sterile test tube, add the following in order:

    • 2 mL of molten top agar.

    • 0.1 mL of the appropriate Salmonella typhimurium overnight culture.

    • 0.1 mL of the this compound dilution (or solvent control).

    • 0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate buffer (for non-activation plates).

  • Plating: Vortex the tube gently and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Solidification: Gently tilt and rotate the plate to ensure an even distribution of the top agar. Allow the top agar to solidify completely on a level surface.

  • Incubation: Invert the plates and incubate them at 37°C for 48-72 hours in the dark.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Positive and Negative Controls
  • Negative Control: Use the solvent (e.g., DMSO) in place of the test compound solution.

  • Positive Controls:

    • Without S9 activation: For TA98, use a known direct-acting frameshift mutagen like 2-nitrofluorene. For TA1538, 9-aminoacridine (B1665356) can be used.

    • With S9 activation: Use a known pro-mutagen that requires metabolic activation, such as 2-aminoanthracene, for both strains.

Mandatory Visualizations

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Overnight Bacterial Culture Mixing Mix Top Agar, Bacteria, Test Compound, and S9/Buffer Bacterial_Culture->Mixing Test_Compound This compound Dilutions Test_Compound->Mixing S9_Mix S9 Mix Preparation S9_Mix->Mixing Media Agar Plates and Top Agar Plating Pour onto Minimal Glucose Agar Plates Media->Plating Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Calculate Fold Increase and Assess Mutagenicity Counting->Analysis

Caption: Workflow diagram of the Ames test protocol.

Signaling Pathway of Mutagenesis

Mutagenic_Pathway cluster_activation Metabolic Activation (in S9 Mix) cluster_mutation Induction of Mutation Pro_mutagen This compound CYP450 Cytochrome P450 (e.g., CYP1A2) Pro_mutagen->CYP450 Oxidation Reactive_Metabolite Reactive Electrophilic Intermediate CYP450->Reactive_Metabolite DNA Bacterial DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Mutation Frameshift Mutation in Histidine Gene DNA_Adduct->Mutation During DNA Replication Reversion Reversion to Prototrophy (his+) Mutation->Reversion

Caption: Metabolic activation and mutagenic pathway of this compound.

References

Application Notes and Protocols for the In Vitro Micronucleus Assay of 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole sulfate (B86663) (CAS No. 39156-41-7) is an aromatic amine that has been used in hair and fur dyes.[1] Extensive toxicological research has classified 2,4-Diaminoanisole sulfate as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2] It has been shown to induce tumors in rats and mice at various sites, including the thyroid gland and skin.[1][3] The genotoxic potential of 2,4-Diaminoanisole and its salts has been indicated in various studies, showing it can cause DNA damage.[1]

The in vitro micronucleus assay is a key component of genotoxicity testing, designed to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of chemical substances. This assay is conducted in accordance with the OECD Test Guideline 487.[1] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.

These application notes provide a detailed protocol for conducting the in vitro micronucleus assay on this compound, including data presentation and visualization of the experimental workflow.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound

This table demonstrates how to present cytotoxicity data, which is crucial for selecting appropriate concentrations for the micronucleus assay. The Cytokinesis-Block Proliferation Index (CBPI) is a common measure of cell proliferation in the presence of cytochalasin B.

Treatment ConditionConcentration (µg/mL)Cell Count (x10^4)CBPI% Cytotoxicity
Without S9 Metabolic Activation
Vehicle Control (DMSO)015.21.850
This compound1014.11.783.8
2512.51.6510.8
509.81.4223.2
1006.11.2134.6
Positive Control (Mitomycin C)0.57.31.2830.8
With S9 Metabolic Activation
Vehicle Control (DMSO)014.81.820
This compound5013.51.753.8
10011.81.6111.5
2008.91.3824.2
4005.51.1835.2
Positive Control (Cyclophosphamide)56.91.2531.3

Table 2: Illustrative Micronucleus Frequency Data for this compound

This table illustrates how to present the frequency of micronucleated binucleated cells (MNBNC). A statistically significant, dose-dependent increase in MNBNC frequency indicates a positive result.

Treatment ConditionConcentration (µg/mL)No. of Binucleated Cells ScoredNo. of MNBNC% MNBNC (Mean ± SD)Fold Increase over Vehicle
Without S9 Metabolic Activation
Vehicle Control (DMSO)02000251.25 ± 0.351.0
This compound252000522.60 ± 0.712.1
502000894.45 ± 1.123.6
10020001547.70 ± 1.886.2
Positive Control (Mitomycin C)0.520001889.40 ± 2.157.5
With S9 Metabolic Activation
Vehicle Control (DMSO)02000281.40 ± 0.421.0
This compound1002000613.05 ± 0.882.2
20020001125.60 ± 1.334.0
40020001989.90 ± 2.247.1
Positive Control (Cyclophosphamide)5200022411.20 ± 2.568.0
*Statistically significant increase (p < 0.05) compared to vehicle control.

Table 3: Chromosomal Aberrations in Chinese Hamster Ovary (CHO) Cells Treated with this compound (Example Data)

The following table presents example data for a related endpoint, chromosomal aberrations, which is also an indicator of genotoxicity. This illustrates the type of quantitative data generated in such studies.

Treatment ConditionConcentration (µg/mL)Mitotic Index (%)% Cells with Aberrations
Without S9 Metabolic Activation
Vehicle Control04.52.0
This compound1004.25.5
2003.89.0
4003.115.5
Positive Control-2.525.0
With S9 Metabolic Activation
Vehicle Control04.82.5
This compound2504.66.0
5004.111.5
10003.518.0
Positive Control-2.828.5
*Statistically significant increase compared to vehicle control.

Experimental Protocols

The following protocols are based on the OECD 487 Guideline for the in vitro Mammalian Cell Micronucleus Test.

Cell Culture
  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used. Human peripheral blood lymphocytes or TK6 cells are also suitable.

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Subculture exponentially growing cells regularly to maintain health and viability.

Preparation of Test Substance and Controls
  • Vehicle: Dissolve this compound in sterile distilled water or dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 1%.

  • Positive Controls:

    • Without S9 activation: Mitomycin C (MMC)

    • With S9 activation: Cyclophosphamide (CP)

  • Negative/Vehicle Control: Treat cells with the vehicle used for the test substance.

Cytotoxicity Assay (Dose Range Finding)
  • Seed cells in multi-well plates at an appropriate density.

  • After 24 hours, treat cells with a wide range of this compound concentrations, both with and without S9 metabolic activation mix.

  • Incubate for a short treatment period (e.g., 3-6 hours) followed by a recovery period, or a long treatment period (e.g., 24 hours).

  • Assess cytotoxicity using methods such as the Cytokinesis-Block Proliferation Index (CBPI) or Relative Increase in Cell Count (RICC).

  • Select at least three analyzable concentrations for the main micronucleus assay that exhibit a range of cytotoxicity, typically up to 55±5% cytotoxicity.

Main Micronucleus Assay
  • Seeding: Seed cells in culture flasks or plates at a density that allows for exponential growth throughout the experiment.

  • Treatment:

    • Short Treatment (3-6 hours) with and without S9: After 24 hours of incubation, replace the medium with fresh medium containing the selected concentrations of this compound, vehicle, or positive controls. For metabolic activation, add S9 mix to the treatment medium. After the treatment period, wash the cells and add fresh medium.

    • Long Treatment (1.5 - 2 normal cell cycles) without S9: Treat cells for a period equivalent to 1.5 to 2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B (final concentration of 3-6 µg/mL) to the cultures at an appropriate time to block cytokinesis and allow for the accumulation of binucleated cells. The timing of cytochalasin B addition depends on the cell cycle length and the treatment duration.

  • Harvesting: Harvest cells at a time equivalent to 1.5 to 2 normal cell cycles after the beginning of treatment. This is typically 24-48 hours.

  • Slide Preparation:

    • Treat cells with a hypotonic solution (e.g., 0.075 M KCl).

    • Fix the cells with a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

    • Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining: Stain the slides with a suitable DNA stain such as Giemsa or a fluorescent dye like Acridine Orange or DAPI.

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Score slides under blind conditions.

    • A positive response is characterized by a statistically significant, dose-related increase in the frequency of micronucleated cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_main_assay Main Assay Steps cluster_analysis Analysis cell_culture Cell Culture (e.g., CHO cells) test_prep Prepare this compound and Controls cell_culture->test_prep cytotoxicity Cytotoxicity Assay (Dose Range Finding) test_prep->cytotoxicity main_assay Main Micronucleus Assay cytotoxicity->main_assay Select Doses treatment Treatment (+/- S9 activation) main_assay->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain Slides harvest->stain scoring Microscopic Scoring (2000 binucleated cells) stain->scoring data_analysis Statistical Analysis scoring->data_analysis report Report Results data_analysis->report

Caption: Experimental workflow for the in vitro micronucleus assay.

Logical Relationship of Genotoxicity Assessment

G cluster_in_vitro In Vitro Testing cluster_outcome Genotoxicity Profile cluster_risk Risk Assessment compound This compound micronucleus In Vitro Micronucleus Assay (OECD 487) compound->micronucleus chrom_aberration Chromosomal Aberration Assay compound->chrom_aberration ames_test Ames Test (Gene Mutation) compound->ames_test clastogenic Clastogenic/Aneugenic Effects micronucleus->clastogenic chrom_aberration->clastogenic mutagenic Mutagenic Effects ames_test->mutagenic genotoxic_potential Genotoxic Potential Identified carcinogenicity Carcinogenicity Potential genotoxic_potential->carcinogenicity clastogenic->genotoxic_potential mutagenic->genotoxic_potential

References

Application Notes and Protocols: The Use of 2,4-Diaminoanisole Sulfate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,4-Diaminoanisole (B165692) and its salts are classified as reasonably anticipated to be human carcinogens. All handling and experimental procedures should be conducted in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Introduction

2,4-Diaminoanisole sulfate (B86663) is an aromatic amine that has historically been used as a precursor in the synthesis of a variety of dyes, particularly azo dyes for hair coloring and other applications. Due to its chemical structure, featuring two amine groups and a methoxy (B1213986) group on a benzene (B151609) ring, it can be readily diazotized and coupled with various aromatic compounds to produce a range of colors. However, due to significant health concerns, its use in cosmetic products is now heavily restricted or banned in many jurisdictions. These notes provide a framework for its use in a research context for the synthesis of novel dyes for non-cosmetic applications, with a strong emphasis on safety.

Physicochemical Data

PropertyValue
Chemical Formula C₇H₁₂N₂O₅S
Molecular Weight 252.25 g/mol
Appearance Off-white to light violet crystalline powder
Synonyms 4-methoxy-m-phenylenediamine sulfate, C.I. 76051

Experimental Protocol: Synthesis of an Azo Dye using 2,4-Diaminoanisole Sulfate

This protocol describes a general procedure for the synthesis of an azo dye by diazotization of this compound and subsequent coupling with a suitable coupling agent (e.g., a phenol (B47542) or another aromatic amine).

3.1. Materials and Equipment

  • This compound (Reagent Grade)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling agent (e.g., phenol, resorcinol, N,N-dimethylaniline)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH indicator paper

  • Standard laboratory glassware

3.2. Experimental Workflow

Caption: Workflow for the synthesis of an azo dye.

3.3. Step-by-Step Procedure

Part A: Diazotization of this compound

  • In a fume hood, dissolve a specific molar equivalent of this compound in a solution of dilute hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Coupling Reaction

  • In a separate beaker, dissolve the chosen coupling agent (e.g., phenol) in a dilute solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

  • An intensely colored azo dye should precipitate immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold water to remove any unreacted salts and starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to purify it.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Characterization Data

The synthesized dye should be characterized to confirm its structure and purity.

Analysis TechniqueExpected Observations
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (400-700 nm), characteristic of the dye's color.
Infrared (IR) Spectroscopy Presence of a characteristic N=N stretching vibration for the azo group, typically in the range of 1400-1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra should be consistent with the proposed structure of the synthesized dye.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of the target dye molecule.

Safety and Handling

5.1. Hazard Identification

G substance {this compound | (C.I. 76051)} hazards Health Hazards Carcinogenicity Mutagenicity Skin/Eye Irritation Sensitization substance->hazards poses ppe Required PPE Nitrile Gloves Safety Goggles/Face Shield Lab Coat Respirator (if handling powder) hazards->ppe necessitates handling Handling Procedures Use in a certified fume hood Avoid inhalation of dust Avoid contact with skin and eyes Decontaminate surfaces after use ppe->handling enables safe

Caption: Safety considerations for this compound.

5.2. Exposure Controls and Personal Protection

  • Engineering Controls: All work with this compound and the resulting dyes must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

    • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

5.3. Disposal

All waste materials containing this compound or the synthesized dyes should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

While this compound is an effective precursor for the synthesis of certain azo dyes, its significant health risks necessitate stringent safety protocols. The procedures outlined above provide a general framework for its use in a controlled research setting. Researchers must conduct a thorough risk assessment before beginning any experimental work and adhere to all institutional and regulatory safety guidelines. The potential for developing novel dyes for non-cosmetic applications exists, but the inherent hazards of the starting material must be respected at all times.

Application Notes and Protocols for Studying the Metabolism of 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) (2,4-DAA) and its sulfate (B86663) salt have been utilized in various industrial applications, including as a component in hair dyes.[1] Due to its potential carcinogenicity, understanding its metabolic fate is crucial for risk assessment and in the development of safer alternatives.[2] This document provides detailed experimental protocols for investigating the metabolism of 2,4-Diaminoanisole sulfate, focusing on both in vitro and in vivo methodologies. The metabolic activation of 2,4-diaminoanisole is dependent on cytochrome P450 enzymes.[1][3] The primary metabolic pathways for 2,4-Diaminoanisole involve N-acetylation and oxidation, followed by phase II conjugation reactions.[1][4]

Metabolic Pathways of 2,4-Diaminoanisole

The metabolism of 2,4-Diaminoanisole is complex, involving both activation and detoxification pathways. The major routes of metabolism include:

  • Phase I Metabolism:

    • N-Acetylation: The amino groups of 2,4-DAA are acetylated, a reaction often associated with detoxification.[5] This results in the formation of 4-acetylamino-2-aminoanisole and subsequently 2,4-diacetylaminoanisole.[1][4]

    • Oxidation: Cytochrome P450 enzymes mediate oxidative reactions, including O-demethylation to form phenolic derivatives and ring hydroxylation.[1][3][4] A key oxidative metabolite is 2,4-diacetylaminophenol.[1][4][6]

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: The hydroxylated metabolites and, to a lesser extent, the acetylated forms can undergo conjugation with glucuronic acid and sulfate.[1][4][6] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase water solubility and facilitate excretion.[7][8][9]

The following diagram illustrates the primary metabolic pathways of 2,4-Diaminoanisole.

Metabolism_of_2_4_Diaminoanisole cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DAA 2,4-Diaminoanisole MAA 4-Acetylamino-2-aminoanisole DAA->MAA N-Acetylation (NAT) DAA_diacetyl 2,4-Diacetylaminoanisole MAA->DAA_diacetyl N-Acetylation (NAT) DAAP 2,4-Diacetylaminophenol DAA_diacetyl->DAAP O-Demethylation (CYP450) HDAA 5-Hydroxy-2,4-diacetylaminoanisole DAA_diacetyl->HDAA Ring Hydroxylation (CYP450) DAAP_conj Glucuronide & Sulfate Conjugates DAAP->DAAP_conj Glucuronidation (UGT) & Sulfation (SULT) HDAA_conj Glucuronide & Sulfate Conjugates HDAA->HDAA_conj Glucuronidation (UGT) & Sulfation (SULT)

Caption: Metabolic pathway of 2,4-Diaminoanisole.

Quantitative Data Summary

The following table summarizes the excretion of radiolabeled 2,4-Diaminoanisole in rats following intraperitoneal administration.[1][4]

Route of ExcretionPercentage of Administered Dose (24 hours)Percentage of Administered Dose (48 hours)
Urine79% - 85%85%
Feces2.1%8.9% - 9%

Data derived from studies in rats administered [14C]2,4-diaminoanisole.[1][4][6]

Experimental Protocols

In Vitro Metabolism Studies

These protocols are designed to identify metabolic pathways and the enzymes involved in the metabolism of this compound.

1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism of this compound by phase I enzymes, primarily cytochrome P450s.

  • Materials:

    • Pooled human, rat, or mouse liver microsomes

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (ACN) with an internal standard for quenching

    • LC-MS/MS system

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a microcentrifuge tube, pre-incubate liver microsomes (final protein concentration 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration 1-10 µM) and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. Metabolite Identification in Hepatocytes

  • Objective: To identify the major phase I and phase II metabolites of this compound.

  • Materials:

    • Cryopreserved human, rat, or mouse hepatocytes

    • Hepatocyte culture medium

    • This compound

    • Acetonitrile (ACN) for cell lysis

    • LC-high resolution mass spectrometry (HRMS) system

  • Protocol:

    • Thaw and seed hepatocytes in collagen-coated plates and allow them to attach.

    • Replace the medium with fresh medium containing this compound (final concentration 1-10 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 2, 8, 24 hours).

    • At the end of the incubation, collect the medium and lyse the cells with cold acetonitrile.

    • Combine the medium and cell lysate, and centrifuge to remove debris.

    • Analyze the supernatant using LC-HRMS to identify potential metabolites based on their accurate mass and fragmentation patterns.

3. Enzyme Phenotyping with Recombinant CYPs

  • Objective: To identify the specific cytochrome P450 isozymes responsible for the oxidative metabolism of this compound.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

    • This compound

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • LC-MS/MS system

  • Protocol:

    • Follow the general procedure for the microsomal stability assay, but replace the liver microsomes with individual recombinant CYP enzymes.

    • Incubate this compound with each CYP isozyme in the presence of the NADPH regenerating system.

    • Monitor the formation of specific oxidative metabolites over time using LC-MS/MS.

    • The isozymes that produce the highest levels of metabolites are the primary contributors to its metabolism.

The following diagram outlines the general workflow for in vitro metabolism studies.

in_vitro_workflow cluster_prep Preparation cluster_analysis Analysis compound 2,4-Diaminoanisole Sulfate Stock inc_micro Incubate with Microsomes + NADPH compound->inc_micro inc_hep Incubate with Hepatocytes compound->inc_hep inc_rcyp Incubate with rCYPs + NADPH compound->inc_rcyp microsomes Liver Microsomes microsomes->inc_micro hepatocytes Hepatocytes hepatocytes->inc_hep rCYPs Recombinant CYPs rCYPs->inc_rcyp quench_precip Quench Reaction & Precipitate Protein inc_micro->quench_precip inc_hep->quench_precip inc_rcyp->quench_precip lcms_stability LC-MS/MS Analysis (Stability) quench_precip->lcms_stability lchrms_metid LC-HRMS Analysis (Metabolite ID) quench_precip->lchrms_metid lcms_pheno LC-MS/MS Analysis (Phenotyping) quench_precip->lcms_pheno

Caption: In vitro metabolism experimental workflow.

In Vivo Metabolism Studies

This protocol is designed to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole animal model.

  • Objective: To characterize the pharmacokinetic profile and identify the major metabolites of this compound in vivo.

  • Animal Model: Male Sprague-Dawley or Fischer 344 rats are commonly used.

  • Materials:

    • This compound (radiolabeled, e.g., with 14C, is preferred for mass balance studies)

    • Vehicle for dosing (e.g., water, saline, or an oil-in-water emulsion)

    • Metabolic cages for the separate collection of urine and feces

    • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

    • Tissue homogenization equipment

    • Liquid scintillation counter (for radiolabeled studies)

    • LC-HRMS system

  • Protocol:

    • Dosing: Administer a single dose of this compound to the rats via a relevant route (e.g., oral gavage, intraperitoneal injection, or dermal application).

    • Sample Collection:

      • Place the animals in metabolic cages immediately after dosing.

      • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

      • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, cannula). Process the blood to obtain plasma.

    • Sample Processing:

      • Homogenize feces with water.

      • If using a radiolabeled compound, measure the radioactivity in aliquots of urine, fecal homogenates, and plasma using a liquid scintillation counter.

      • For metabolite profiling, precipitate proteins from plasma and urine samples (e.g., with cold acetonitrile). Extract metabolites from fecal homogenates.

    • Analysis:

      • Analyze the processed samples by LC-HRMS to identify and quantify the parent compound and its metabolites.

      • For radiolabeled studies, calculate the percentage of the administered dose excreted in urine and feces.

    • Pharmacokinetic Analysis: From the plasma concentration-time data, calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

The following diagram illustrates the workflow for in vivo metabolism studies.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing_analysis Sample Processing & Analysis administer_dose Administer 2,4-DAA Sulfate to Animal Model metabolic_cage House in Metabolic Cage administer_dose->metabolic_cage collect_urine_feces Collect Urine & Feces metabolic_cage->collect_urine_feces collect_blood Collect Blood Samples metabolic_cage->collect_blood process_samples Process Samples (Homogenize, Precipitate) collect_urine_feces->process_samples collect_blood->process_samples radioactivity_measurement Measure Radioactivity (if applicable) process_samples->radioactivity_measurement lcms_analysis LC-HRMS Analysis (Metabolite Profiling) process_samples->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: In vivo metabolism experimental workflow.

References

Troubleshooting & Optimization

overcoming 2,4-Diaminoanisole sulfate instability during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of 2,4-Diaminoanisole Sulfate, a compound known for its instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is an aromatic amine salt that has been used in hair and fur dyes.[1][2] Its analysis is challenging due to its inherent instability. The compound is particularly sensitive to light and heat, which can cause it to degrade and darken in color from its typical off-white to violet appearance.[3][4] It is also incompatible with strong oxidizing agents.[5] This instability can lead to inaccurate quantification and the appearance of degradation peaks in chromatograms.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are oxidation and photodegradation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of oxidizing agents. While specific degradation products for this compound are not extensively documented in readily available literature, similar aromatic amines are known to oxidize to form colored quinone-imine structures.

Q3: How should this compound standards and samples be stored to minimize degradation?

A3: To ensure the integrity of your standards and samples, they should be stored in a cool, dark place.[6] It is recommended to use amber vials or containers wrapped in aluminum foil to protect them from light. For long-term storage, refrigeration (2-8°C) is advisable. Solutions should be prepared fresh daily whenever possible.

Q4: What are the initial signs of degradation in my this compound samples or standards?

A4: A visual indication of degradation is a change in the color of the solid material or solution, often darkening to a brown or violet hue.[3] Chromatographically, you may observe a decrease in the peak area of the main analyte, the appearance of new, unidentified peaks (often with poor peak shape), and a noisy or drifting baseline.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Rapid decrease in analyte peak area over a short period. Analyte degradation in the sample solution.1. Protect from Light: Prepare and store samples and standards in amber vials or foil-wrapped containers. Minimize exposure to ambient light during the entire analytical process. 2. Control Temperature: Use a cooled autosampler (e.g., 4°C) to maintain sample stability during the analytical run. 3. Fresh Preparations: Prepare solutions fresh before each analytical run. Avoid using solutions that have been stored for an extended period, even if refrigerated.
Appearance of extraneous peaks, often with tailing. Formation of degradation products.1. Optimize Sample Preparation: Ensure the sample diluent is compatible and does not promote degradation. Consider using a slightly acidic mobile phase as the diluent to improve the stability of the amine salt. 2. Inert System: Use PEEK or other inert tubing and components in your HPLC system to minimize potential interactions with metal surfaces that can catalyze oxidation. 3. Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase or analyte instability on the column.1. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amino groups to ensure they are fully protonated and minimize silanol (B1196071) interactions. 2. Mobile Phase Additives: Consider adding a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the stationary phase. 3. Column Choice: Use a high-purity silica (B1680970) column with end-capping to reduce the number of free silanol groups.
Inconsistent results and poor reproducibility. Cumulative degradation and contamination of the analytical system.1. System Cleaning: Implement a rigorous column washing procedure after each analytical batch to remove any adsorbed degradants. A gradient wash from a weak to a strong solvent is often effective. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained impurities and degradation products. Replace the guard column regularly.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound. Method development and validation are essential for specific applications.

1. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in Mobile Phase A to prepare a stock solution. Further dilute with Mobile Phase A to the desired concentration. Prepare fresh daily and protect from light.

  • Sample Solution: The sample preparation will be matrix-dependent. However, the final diluent should be Mobile Phase A to ensure the stability of the analyte. Protect from light during preparation and analysis.

3. Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[7][8] This involves subjecting the analyte to various stress conditions to generate potential degradation products and demonstrating that they are well-separated from the parent peak.

Stress Condition Procedure
Acid Hydrolysis Treat sample with 0.1 M HCl at 60°C for 2 hours.
Base Hydrolysis Treat sample with 0.1 M NaOH at 60°C for 2 hours.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105°C for 24 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration with Mobile Phase A before injection.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis std_prep Prepare Standard Solution (in Mobile Phase A, protect from light) autosampler Autosampler (Cooled to 4°C) std_prep->autosampler smp_prep Prepare Sample Solution (dilute with Mobile Phase A, protect from light) smp_prep->autosampler hplc HPLC System (C18 Column, UV Detector) acquisition Chromatogram Acquisition hplc->acquisition autosampler->hplc analysis Peak Integration & Quantification acquisition->analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

degradation_pathway DAAS This compound (Unstable) Degradation Degradation Products (e.g., Quinone-imines) DAAS->Degradation Light, Heat, Oxidizing Agents

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Optimizing 2,4-Diaminoanisole Sulfate Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 2,4-Diaminoanisole sulfate (B86663) during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Poor peak resolution, characterized by peak tailing, fronting, broadening, or splitting, can compromise the accuracy and reliability of HPLC results. This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of 2,4-Diaminoanisole sulfate.

Diagram: Troubleshooting Workflow for Poor Peak Resolution

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Sample & Injection cluster_4 Resolution Start Poor Peak Resolution Observed CheckSystem Verify System Suitability (Pressure, Baseline, Leaks) Start->CheckSystem CheckMobilePhase Inspect Mobile Phase (Composition, pH, Degassing) CheckSystem->CheckMobilePhase System OK End Acceptable Peak Resolution Achieved CheckSystem->End Issue Found & Resolved CheckColumn Examine Column (Age, Storage, Contamination) CheckMobilePhase->CheckColumn Mobile Phase OK AdjustMobilePhase Optimize Mobile Phase (Organic Ratio, pH, Buffer) CheckMobilePhase->AdjustMobilePhase Issue Found CheckColumn->AdjustMobilePhase Column OK ChangeColumn Select Alternative Column (Different Stationary Phase) CheckColumn->ChangeColumn Column Issue Suspected AdjustFlowRate Modify Flow Rate AdjustMobilePhase->AdjustFlowRate ChangeColumn->AdjustMobilePhase AdjustTemperature Optimize Column Temperature AdjustFlowRate->AdjustTemperature SampleSolvent Check Sample Solvent (Compatibility with Mobile Phase) AdjustTemperature->SampleSolvent InjectionVolume Reduce Injection Volume SampleSolvent->InjectionVolume InjectionVolume->End

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound?

Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1] Other potential causes include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated amine.

  • Column Contamination: Accumulation of sample matrix components or precipitated buffer salts at the column inlet can disrupt the peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

  • Dead Volume: Excessive tubing length or improper fittings can cause extra-column band broadening.

Q2: How can I improve the peak shape of this compound?

To improve peak symmetry, consider the following adjustments:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., with phosphoric or formic acid) can suppress the ionization of residual silanols, thereby reducing peak tailing.[3]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the active sites on the stationary phase.

  • Use of End-Capped Columns: Employing a well-end-capped column can minimize the number of accessible silanol groups.

  • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with low silanol activity or a polymer-based column.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase to avoid peak distortion.[4]

Q3: My peak for this compound is broad. What should I do?

Peak broadening can be caused by several factors:

  • Column Degradation: The efficiency of an HPLC column decreases over time. If you observe a gradual increase in peak width, it might be time to replace the column.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.

  • Flow Rate: A flow rate that is too high or too low can lead to band broadening. Optimize the flow rate for your specific column and particle size.

  • Temperature: Inconsistent column temperature can affect peak shape. Using a column oven is recommended for better reproducibility.

Q4: What should I do if I see split peaks for this compound?

Split peaks are often indicative of a problem at the head of the column.

  • Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase. Try back-flushing the column or replacing the frit.

  • Column Void: A void or channel may have formed in the stationary phase at the column inlet. This can sometimes be resolved by carefully repacking the inlet or, more commonly, requires column replacement.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band.[5]

Experimental Protocols

Below is a starting point for an HPLC method for the analysis of this compound. This method may require further optimization to achieve the desired peak resolution for your specific application.

Recommended Starting HPLC Method:

  • Column: A C18 column with low silanol activity is a good starting point (e.g., Newcrom R1).[3]

  • Mobile Phase:

  • Gradient Elution: A gradient elution is often necessary to separate this compound from other components. A typical gradient might start with a low percentage of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C.

  • Detection: UV detector at an appropriate wavelength (e.g., 304 nm).[6]

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes different HPLC conditions that have been used for the analysis of aromatic amines, including 2,4-Diaminoanisole. These can serve as a reference for method development and optimization.

ParameterMethod 1Method 2Method 3
Column Newcrom R1Waters Atlantis® T3NUCLEODUR® Sphinx RP
Stationary Phase Reverse Phase with low silanol activity[3]C18Reverse Phase
Mobile Phase A Water with Phosphoric Acid[3]Phosphate (B84403) buffer with 10% Acetonitrile[6]Ammonium dihydrogen phosphate + Sodium hydrogen phosphate in water (pH 6.9)
Mobile Phase B Acetonitrile[3]Acetonitrile[6]Methanol
Elution Type Isocratic or GradientGradient[6]Gradient
Detection UV/MSDiode Array Detector (304 nm)[6]Not Specified

Note: The optimal conditions for your specific analysis will depend on the sample matrix, the presence of other analytes, and the desired level of resolution. It is crucial to perform systematic method development to achieve the best results.

References

Technical Support Center: 2,4-Diaminoanisole Sulfate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the LC-MS/MS analysis of 2,4-Diaminoanisole sulfate (B86663).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 2,4-Diaminoanisole sulfate, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

  • Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and retention time instability are often indicative of interactions between the analyte and the analytical column or co-eluting matrix components.[1][2] Here are some troubleshooting steps:

    • Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions. A high percentage of strong solvent in the sample can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.

    • Column Contamination: Matrix components can accumulate on the column, leading to peak shape issues.[1] Implement a robust column washing procedure after each analytical batch. Consider using a guard column to protect the analytical column.

    • pH Effects: this compound is a primary aromatic amine and its retention on a reversed-phase column is sensitive to mobile phase pH. Ensure the mobile phase pH is stable and appropriate for the analyte's pKa to ensure consistent ionization state and retention.

    • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with basic analytes like this compound, causing peak tailing. Consider using a column with end-capping or a different stationary phase chemistry.

Issue 2: Low Signal Intensity and High Background Noise

  • Question: I am experiencing low signal intensity for this compound and a high background noise in my chromatogram. What are the likely causes and solutions?

  • Answer: Low signal intensity and high background are classic signs of ion suppression, a major matrix effect.[1][3] Here’s how to troubleshoot this:

    • Ion Source Contamination: The presence of non-volatile matrix components can contaminate the ion source, leading to reduced ionization efficiency and high background.[4] Regularly clean the ion source components as per the manufacturer's recommendations.

    • Co-eluting Interferences: Endogenous matrix components, such as phospholipids (B1166683) in biological samples, can co-elute with this compound and compete for ionization, suppressing its signal.[4][5]

      • Improve Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove these interferences.[5][6]

      • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the interfering matrix components.[3]

    • Mobile Phase Additives: Ensure the mobile phase additives are volatile and compatible with MS detection. Non-volatile buffers can contribute to high background noise and ion suppression.

Issue 3: Poor Reproducibility and Accuracy in Quantitative Analysis

  • Question: My quantitative results for this compound are not reproducible, and the accuracy of my quality control samples is poor. How can I improve this?

  • Answer: Poor reproducibility and accuracy are often the ultimate consequences of uncompensated matrix effects.[1][7] The following strategies can help improve your quantitative performance:

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][8] A SIL-IS of this compound will co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a consistent analyte-to-internal standard ratio and more accurate quantification.[8]

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to account for matrix-induced changes in ionization efficiency.[3]

    • Thorough Method Validation: Validate your analytical method according to regulatory guidelines, including a thorough assessment of matrix effects using different lots of the biological matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: The "matrix" refers to all components in a sample other than the analyte of interest.[3] Matrix effects occur when these components interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1][3] This can negatively impact the accuracy, precision, and sensitivity of the analysis.[9]

Q2: What are the common sources of matrix effects for this compound analysis?

A2: For this compound, which is used in dye manufacturing, common matrices could include industrial wastewater, biological samples (e.g., plasma, urine) from exposure studies, or dye formulations. Potential sources of matrix effects in these samples include:

  • Salts and Buffers: High concentrations of salts can suppress the analyte signal.

  • Proteins and Phospholipids: In biological samples, these are major contributors to ion suppression.[4][5]

  • Other Organic Molecules: In industrial samples, other dyes, intermediates, and degradation products can interfere with the analysis.

Q3: How can I assess the extent of matrix effects in my method?

A3: A common method is the post-extraction spike experiment.[10] This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

It is recommended to perform this experiment with multiple sources of the matrix to assess the variability of the matrix effect.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Biological Samples

This is a simple and fast method for removing proteins from biological samples like plasma or serum. However, it may not effectively remove other matrix components like phospholipids.[5][6]

  • Sample Preparation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a more selective sample preparation technique that can provide a cleaner extract than PPT.[5]

  • Sample pH Adjustment: To 1 mL of the aqueous sample, add a suitable buffer to adjust the pH to optimize the extraction of this compound (typically a basic pH for a primary amine).

  • Addition of Internal Standard: Add the internal standard to the sample.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a highly selective sample preparation technique that can significantly reduce matrix effects by effectively removing interfering compounds.[3][5][6] A mixed-mode cation exchange SPE sorbent would be a good choice for a primary amine like this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Loading: Load 1 mL of the pre-treated sample (e.g., diluted plasma, filtered wastewater) onto the cartridge.

  • Washing 1: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences.

  • Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMean Matrix Factor (n=6)% RSD of Matrix FactorAnalyte Recovery (%)
Protein Precipitation
Liquid-Liquid Extraction
Solid-Phase Extraction

Table 2: Effect of Chromatographic Conditions on Signal-to-Noise Ratio

Chromatographic ColumnMobile PhaseGradientSignal-to-Noise Ratio
C18Acetonitrile/Water with 0.1% Formic Acid5-95% Acetonitrile in 5 min
Phenyl-HexylMethanol/Water with 0.1% Formic Acid10-90% Methanol in 7 min
HILICAcetonitrile/Water with 10mM Ammonium Formate95-50% Acetonitrile in 6 min

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Sample Sample Containing This compound PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC LC Separation PPT->LC LLE->LC SPE->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data MatrixEffect Assess Matrix Effect Data->MatrixEffect

Caption: Experimental workflow for LC-MS/MS analysis and matrix effect assessment.

troubleshooting_logic Start Problem Encountered PoorPeak Poor Peak Shape / Shifting RT Start->PoorPeak LowSignal Low Signal / High Noise Start->LowSignal PoorQuant Poor Reproducibility / Accuracy Start->PoorQuant MobilePhase Check Mobile Phase & Sample Solvent PoorPeak->MobilePhase ColumnClean Clean/Replace Column & Guard Column PoorPeak->ColumnClean SourceClean Clean Ion Source LowSignal->SourceClean ImprovePrep Improve Sample Prep (LLE/SPE) LowSignal->ImprovePrep OptimizeChroma Optimize Chromatography LowSignal->OptimizeChroma PoorQuant->ImprovePrep UseIS Use Stable Isotope Labeled IS PoorQuant->UseIS MatrixMatched Use Matrix-Matched Calibrators PoorQuant->MatrixMatched

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: 2,4-Diaminoanisole Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2,4-Diaminoanisole sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying 2,4-Diaminoanisole sulfate?

A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2] Thin-Layer Chromatography (TLC) has also been used for separation and identification.[1]

Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound. Direct analysis by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC-MS analysis.

Q3: What are some common stability issues with this compound during analysis?

A3: this compound can be susceptible to oxidation and degradation, especially when exposed to light and heat.[3] It is an off-white to violet or dark brown powder that darkens on exposure to light.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides and sulfur oxides. It is crucial to use antioxidants, such as L-cysteine or sodium bisulfite, in sample and standard solutions and to store them in a cool, dark place to prevent degradation.

Q4: What is the "matrix effect" and how can it affect the quantification of this compound?

A4: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. In complex matrices like cosmetic formulations or biological samples, various components can interfere with the analysis of this compound. Mitigation strategies include thorough sample cleanup, chromatographic optimization to separate the analyte from interfering compounds, and the use of a stable isotope-labeled internal standard.

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like 2,4-Diaminoanisole is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate (B84403) or formate (B1220265) buffer) can suppress the ionization of silanol groups, reducing these secondary interactions.

  • Solution 2: Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups, can significantly improve peak shape.

  • Solution 3: Add a Competing Base: Including a small amount of a competing base, such as triethylamine (B128534) (TEA), in the mobile phase can mask the active silanol sites and improve peak symmetry.

Q: My retention times for this compound are shifting between injections. What should I check?

A: Retention time variability can be caused by several factors.

  • Solution 1: Check for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to drifting retention times.

  • Solution 2: Verify Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition due to evaporation of a volatile component can cause shifts in retention. Prepare fresh mobile phase and keep reservoirs covered.

  • Solution 3: Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Solution 4: Inspect for Leaks: Check for any leaks in the HPLC system, as this can lead to pressure fluctuations and consequently, variable retention times.

GC-MS Analysis

Q: I am getting low or no signal for my derivatized this compound in the GC-MS. What could be the problem?

A: Low or no signal can stem from issues with the derivatization reaction or the GC-MS system itself.

  • Solution 1: Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. This can be affected by the presence of water or other reactive species in the sample. Dry the sample thoroughly before adding the derivatizing agent. You may also need to optimize the reaction time and temperature.

  • Solution 2: Degradation of Derivatives: The formed derivatives might be unstable. Analyze the samples as soon as possible after derivatization.

  • Solution 3: Adsorption in the GC System: Active sites in the GC inlet liner or the column can lead to the adsorption of the analyte. Use a deactivated liner and a high-quality, low-bleed GC column.

  • Solution 4: Incorrect GC-MS Parameters: Optimize the injection temperature, temperature program, and MS parameters (ionization mode, selected ions) for the specific derivative.

Q: I am observing multiple peaks for my derivatized this compound standard. What is the likely cause?

A: The presence of multiple peaks can indicate several issues.

  • Solution 1: Incomplete Derivatization: The presence of both mono- and di-substituted derivatives will result in multiple peaks. Optimize the derivatization conditions (reagent concentration, temperature, time) to favor the formation of a single, fully derivatized product.

  • Solution 2: Presence of Isomers: Ensure the starting material is pure. The presence of isomers of 2,4-Diaminoanisole will lead to the formation of different derivatized products.

  • Solution 3: On-Column Degradation: The derivatized analyte may be degrading on the GC column. Try a lower injection temperature or a faster temperature ramp.

Quantitative Data Summary

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UVHair Dyes----[1]
HPLC-MS/MSHair Dyes8 µg/g12 µg/g1.984 - 496.1 mg/L95.5 - 101[4]
GC-MS (derivatized)Hair Dyes----[5]

Note: Quantitative data for this compound is not extensively reported in the readily available literature. The table will be updated as more data becomes available.

Experimental Protocols

HPLC-UV Method for this compound in Hair Dyes

This protocol is a general guideline based on common practices for the analysis of aromatic amines in cosmetic products.

1. Sample Preparation:

  • Weigh accurately about 0.5 g of the hair dye sample into a 50 mL volumetric flask.
  • Add 25 mL of a solution containing 0.1% (w/v) sodium bisulfite in a mixture of methanol (B129727) and water (50:50, v/v).
  • Sonicate for 15 minutes.
  • Allow to cool to room temperature and dilute to volume with the same solvent.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 20 mM Phosphate buffer, pH 3.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.
  • Detection: UV at 280 nm.

3. Quantification:

  • Prepare a series of calibration standards of this compound in the sample solvent.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Method with Derivatization for 2,4-Diaminoanisole in Hair Dyes

This protocol outlines a general procedure for the derivatization and GC-MS analysis of 2,4-Diaminoanisole.

1. Sample Preparation and Derivatization:

  • Extract the 2,4-Diaminoanisole from the sample matrix using a suitable solvent (e.g., methanol, ethyl acetate).
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • To the dry residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.
  • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
  • Heat the mixture at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

3. Quantification:

  • Use a suitable internal standard (e.g., a stable isotope-labeled analog if available).
  • Prepare calibration standards and derivatize them in the same manner as the samples.
  • Create a calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_derivatization Derivatization (for GC-MS) cluster_quantification Quantification weigh_sample Weigh Sample add_extraction_solvent Add Extraction Solvent (with antioxidant) weigh_sample->add_extraction_solvent sonicate Sonicate add_extraction_solvent->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter hplc_analysis HPLC Analysis filter->hplc_analysis Direct Injection dry_extract Dry Extract filter->dry_extract For GC-MS quantify Quantify Analyte hplc_analysis->quantify gcms_analysis GC-MS Analysis gcms_analysis->quantify add_reagent Add Derivatizing Agent and Solvent dry_extract->add_reagent heat Heat add_reagent->heat heat->gcms_analysis Inject Derivatized Sample calibration_curve Prepare Calibration Curve calibration_curve->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Problem Encountered (e.g., Poor Peak Shape) peak_tailing Peak Tailing? start->peak_tailing retention_shift Retention Time Shift? start->retention_shift low_signal Low/No Signal? start->low_signal multiple_peaks Multiple Peaks? start->multiple_peaks peak_tailing_solutions Adjust Mobile Phase pH Use Base-Deactivated Column Add Competing Base peak_tailing->peak_tailing_solutions Yes retention_shift_solutions Equilibrate Column Check Mobile Phase Control Temperature Check for Leaks retention_shift->retention_shift_solutions Yes low_signal_solutions Optimize Derivatization Check for Degradation Use Deactivated Liner Optimize GC-MS Parameters multiple_peaks_solutions Complete Derivatization Check for Isomers Prevent On-Column Degradation

References

optimizing reaction conditions for 2,4-Diaminoanisole sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminoanisole Sulfate (B86663).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,4-Diaminoanisole Sulfate, which is typically prepared by the reduction of 2,4-Dinitroanisole (B92663) (DNAN) to 2,4-Diaminoanisole (DAAN), followed by salt formation with sulfuric acid.

Issue Potential Cause Recommended Solution
Low Yield of 2,4-Diaminoanisole (DAAN) Incomplete reduction of the dinitro starting material.- Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize Catalyst Activity: If using a catalyst like Raney-Ni, ensure it is fresh and active. Increase the catalyst loading if necessary. For reductions using iron, ensure the iron powder is finely divided and activated (e.g., with a dilute acid wash). - Control pH: For catalytic hydrogenations, maintaining an optimal pH (around 9 for Raney-Ni) can be crucial for reaction efficiency.[1]
Deactivation of the catalyst.- Ensure Purity of Starting Materials: Impurities in the 2,4-Dinitroanisole or solvent can poison the catalyst. - Avoid Overly Aggressive Reaction Conditions: High temperatures can sometimes lead to catalyst sintering and deactivation.
Formation of Colored Impurities (e.g., pink or brown) Partial reduction of the nitro groups, leading to the formation of nitroso or hydroxylamino intermediates.- Ensure Complete Reduction: As with low yield, ensure the reaction goes to completion. - Maintain an Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged of oxygen, as its presence can lead to side reactions.
Formation of azo-dimers from the coupling of nitroso-intermediates with the diamine product.[2]- Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of coupling side reactions. - Optimize Reagent Addition: Slow and controlled addition of the reducing agent can help to minimize the accumulation of reactive intermediates.
Product is a Dark Oil Instead of a Solid Presence of significant impurities, particularly partially reduced byproducts like 2-amino-4-nitroanisole (2-ANAN) or 4-amino-2-nitroanisole.[3]- Purification: The crude product may require purification by column chromatography or recrystallization before proceeding to the salt formation step.
Difficulty in Isolating the Sulfate Salt Incorrect stoichiometry of sulfuric acid.- Precise Stoichiometry: Use a carefully measured amount of sulfuric acid. An excess can lead to the formation of bisulfate salts or charring, while an insufficient amount will result in incomplete salt formation.
Product is too soluble in the chosen solvent.- Solvent Selection: Choose a solvent in which the sulfate salt has low solubility to facilitate precipitation. Ethanol (B145695) or a mixture of ethanol and water is often a good choice. - Cooling: Cool the reaction mixture in an ice bath to maximize precipitation.
Product Purity is Low After Salt Formation Co-precipitation of impurities.- Purify the Free Base First: Ensure the 2,4-Diaminoanisole free base is of high purity before forming the sulfate salt. - Recrystallization of the Salt: The final sulfate salt can be recrystallized from a suitable solvent system (e.g., water/ethanol) to improve its purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-Diaminoanisole?

A1: The most prevalent method is the reduction of 2,4-Dinitroanisole. This can be achieved through various reducing agents, with catalytic hydrogenation (e.g., using a Raney-Ni catalyst) or metal-acid reduction (e.g., iron powder in the presence of an acid) being common choices.[1][4]

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the disappearance of the starting material spot (2,4-Dinitroanisole) and the appearance of the product spot (2,4-Diaminoanisole) indicate the progression of the reaction.

Q3: What are the expected intermediates and byproducts in this synthesis?

A3: The reduction of the two nitro groups can proceed stepwise, leading to the formation of mono-amino-mono-nitro intermediates, namely 2-amino-4-nitroanisole (2-ANAN) and 4-amino-2-nitroanisole.[3] Under certain conditions, reactive nitroso-intermediates can couple with the amine product to form azo-dimers, which are often colored impurities.[2]

Q4: How do I convert the 2,4-Diaminoanisole free base to its sulfate salt?

A4: After the reduction is complete and the 2,4-Diaminoanisole has been isolated and purified, it is typically dissolved in a suitable solvent, such as ethanol. A stoichiometric amount of sulfuric acid (usually as a dilute aqueous solution) is then added, often with cooling, to precipitate the this compound.

Q5: What are the key safety precautions I should take during this synthesis?

A5: 2,4-Diaminoanisole and its sulfate salt are classified as hazardous substances and potential carcinogens.[5] It is crucial to handle these chemicals with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and skin contact.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,4-Dinitroanisole

This protocol is adapted from a patented synthesis method.[1]

Materials:

Procedure:

  • Reduction:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, add 2,4-Dinitroanisole (e.g., 200g) and methanol (e.g., 400g).

    • Add the Raney-Ni catalyst (e.g., 0.15g).

    • Adjust the pH of the system to approximately 9.

    • Heat the mixture to 60°C.

    • Continuously introduce hydrogen gas at a pressure of 0.6 MPa until the reaction is complete (monitor by TLC or HPLC).

  • Isolation of 2,4-Diaminoanisole (Free Base):

    • Once the reaction is complete, cool the mixture and filter to recover the Raney-Ni catalyst.

    • Remove the methanol from the filtrate by distillation under reduced pressure to obtain crude 2,4-Diaminoanisole.

  • Formation of the Sulfate Salt:

    • Dissolve the crude 2,4-Diaminoanisole in ethanol.

    • Slowly add a stoichiometric amount of dilute sulfuric acid with stirring.

    • Cool the mixture in an ice bath to facilitate the precipitation of this compound.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Reaction Conditions for Catalytic Hydrogenation of 2,4-Dinitroanisole [1]

ParameterValue
Starting Material 2,4-Dinitroanisole
Solvent Methanol
Catalyst Raney-Ni
Temperature 60°C
Hydrogen Pressure 0.6 MPa
pH ~9
Yield of 2,4-Diaminoanisole ~100%
Purity of 2,4-Diaminoanisole (HPLC) 99.3%

Visualizations

Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_purification Step 2: Purification (Optional) cluster_salt_formation Step 3: Salt Formation DNAN 2,4-Dinitroanisole Reduction Catalytic Hydrogenation (Raney-Ni, H2, Methanol) or Metal-Acid Reduction (Fe, Acid) DNAN->Reduction DAAN_base 2,4-Diaminoanisole (Free Base) Reduction->DAAN_base Purification Filtration to remove catalyst Solvent removal (Optional: Recrystallization or Chromatography) DAAN_base->Purification Purified_DAAN Purified 2,4-Diaminoanisole Purification->Purified_DAAN Salt_Formation Addition of Sulfuric Acid in Ethanol Purified_DAAN->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Reduction Is the reduction of 2,4-Dinitroanisole complete? Start->Check_Reduction Incomplete_Reduction Incomplete Reaction Check_Reduction->Incomplete_Reduction No Complete_Reduction Reduction is Complete Check_Reduction->Complete_Reduction Yes Increase_Time Increase reaction time Incomplete_Reduction->Increase_Time Check_Catalyst Check catalyst activity/loading Incomplete_Reduction->Check_Catalyst Check_Side_Reactions Are colored impurities present? Complete_Reduction->Check_Side_Reactions Side_Reactions Side Reactions Occurring Check_Side_Reactions->Side_Reactions Yes No_Side_Reactions No Significant Side Reactions Check_Side_Reactions->No_Side_Reactions No Optimize_Temp Optimize reaction temperature Side_Reactions->Optimize_Temp Inert_Atmosphere Ensure inert atmosphere Side_Reactions->Inert_Atmosphere Check_Purification Is the purification of the free base effective? No_Side_Reactions->Check_Purification Ineffective_Purification Ineffective Purification Check_Purification->Ineffective_Purification No Recrystallize Recrystallize or use column chromatography Ineffective_Purification->Recrystallize

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

References

Technical Support Center: 2,4-Diaminoanisole Sulfate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Diaminoanisole sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2,4-Diaminoanisole sulfate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound solutions.

Issue 1: Rapid Discoloration of the Solution (Turning Brown/Violet)

Potential Cause Troubleshooting Step Expected Outcome
Oxidation by Air 1. Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.2. Prepare and handle the solution under an inert atmosphere (e.g., in a glove box).3. Add a suitable antioxidant to the solution. Options include sodium sulfite (B76179) or sodium metabisulfite (B1197395) at a low concentration (e.g., 0.05-0.1% w/v).[1]A clear or pale-colored solution that remains stable for a longer period.
Photodegradation 1. Prepare and store the solution in amber-colored glassware or containers wrapped in aluminum foil to protect it from light.[2] 2. Minimize exposure to ambient and direct light during experiments.Reduced rate of discoloration and degradation of the compound.
High pH 1. Maintain a slightly acidic pH for the solution. Aromatic amines are generally more stable in acidic conditions.[3] 2. Use buffers to control the pH, if compatible with your experimental design.Enhanced stability and prevention of base-catalyzed degradation.
Contamination with Oxidizing Agents 1. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent to remove any residual oxidizing agents (e.g., traces of cleaning solutions).2. Use high-purity solvents and reagents.Prevention of rapid, chemically-induced degradation.

Issue 2: Precipitation in the Solution

Potential Cause Troubleshooting Step Expected Outcome
Low Solubility 1. Confirm the solubility of this compound in your chosen solvent. It is soluble in water and ethanol.[2][4] 2. If using a mixed solvent system, ensure the proportions are appropriate to maintain solubility.3. Gentle warming may aid dissolution, but be cautious of thermal degradation.A clear, precipitate-free solution.
Change in pH 1. Monitor and control the pH of the solution, as significant shifts can affect the solubility of the salt form.The compound remains in its soluble salt form.
Formation of Degradation Products 1. If the precipitate forms over time, it may be due to the formation of insoluble degradation products. Follow the steps to prevent degradation (see Issue 1).A stable solution with no formation of insoluble byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is oxidation, which can be initiated by exposure to air (oxygen), light, and high temperatures.[5] Aromatic amines are susceptible to oxidation, which often leads to the formation of colored byproducts.[2]

Q2: What is the recommended solvent for preparing this compound solutions?

A2: this compound is soluble in water and ethanol.[2][4] The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, using deoxygenated, high-purity water is recommended.

Q3: How should I store my this compound solutions?

A3: Solutions should be stored in tightly sealed, amber-colored containers to protect from light and air. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing (-20°C or below) may be considered, but it is important to first confirm the stability of the compound under these conditions in your specific solvent. Always minimize headspace in the storage container to reduce the amount of oxygen present.

Q4: Can I use antioxidants to stabilize my solution?

A4: Yes, antioxidants can be effective. For phenylenediamine-based compounds, alkali metal bisulfites or sulfites, such as sodium metabisulfite or sodium sulfite, have been used to prevent oxidative discoloration.[1] It is recommended to start with a low concentration (e.g., 0.05-1.0 weight percent) and verify compatibility with your downstream applications.[1]

Q5: What are the signs of degradation?

A5: The most common sign of degradation is a change in the solution's color, typically to a brown or violet hue.[6] Over time, the formation of precipitates may also be observed as insoluble degradation products form. For quantitative analysis, the appearance of new peaks and a decrease in the parent compound peak in chromatographic methods like HPLC would indicate degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

  • Solvent Deoxygenation: Sparge high-purity deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the weighed powder to a tared, amber-colored volumetric flask. Add the deoxygenated water to approximately 80% of the final volume.

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, sonicate for a short period, avoiding excessive heating.

  • (Optional) Addition of Antioxidant: If required for long-term stability, add a freshly prepared solution of sodium sulfite or sodium metabisulfite to achieve a final concentration of 0.05-0.1% (w/v).

  • Final Volume: Bring the solution to the final volume with deoxygenated water and mix thoroughly.

  • Storage: Store the solution in a tightly sealed amber container at 2-8°C. For longer-term storage, consider flushing the headspace with an inert gas before sealing.

Visualizations

degradation_pathway cluster_factors Degradation Factors 2,4-Diaminoanisole_sulfate_solution 2,4-Diaminoanisole_sulfate_solution Degradation_Products Degradation_Products 2,4-Diaminoanisole_sulfate_solution->Degradation_Products Oxidation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products High_pH High_pH High_pH->Degradation_Products

Caption: Factors leading to the degradation of this compound in solution.

experimental_workflow start Start deoxygenate Deoxygenate Solvent start->deoxygenate weigh Weigh Compound (Low Light) deoxygenate->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve add_antioxidant Optional: Add Antioxidant dissolve->add_antioxidant final_volume Adjust to Final Volume add_antioxidant->final_volume Yes add_antioxidant->final_volume No store Store in Amber Container (2-8°C) final_volume->store end End store->end

Caption: Workflow for preparing a stabilized this compound solution.

References

troubleshooting poor recovery of 2,4-Diaminoanisole sulfate in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of 2,4-Diaminoanisole sulfate (B86663) during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: My recovery of 2,4-Diaminoanisole sulfate is consistently low during liquid-liquid extraction (LLE). What are the most common causes?

Low recovery in LLE is often traced back to the chemical properties of this compound and the specifics of the extraction protocol. The most common culprits are:

  • Incorrect pH of the Aqueous Phase: this compound is a salt and is highly soluble in water.[1][2][3] To extract it into an organic solvent, you must first convert it to its free base form (2,4-Diaminoanisole). This is achieved by basifying the aqueous phase (increasing the pH) to deprotonate the amino groups, making the molecule less polar and more soluble in the organic solvent.

  • Inappropriate Solvent Choice: The organic solvent must be immiscible with water and have a high affinity for the neutral 2,4-Diaminoanisole free base. Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often used, but the optimal choice depends on your specific sample matrix.

  • Insufficient Phase Mixing or Contact Time: The transfer of the analyte from the aqueous to the organic phase requires adequate surface area and time. Insufficient mixing (e.g., not inverting the separatory funnel enough times) or rushing the process can lead to incomplete extraction.

  • Incomplete Extraction Repetitions: A single extraction is often insufficient. Performing multiple extractions with fresh portions of the organic solvent will significantly improve recovery.[4]

Q2: I'm observing a persistent emulsion layer during my liquid-liquid extraction that won't separate. How can I resolve this and prevent it in the future?

Emulsion formation is a frequent issue in LLE, especially with complex biological or environmental samples.[5] Emulsions are mixtures of the two immiscible liquid phases that are stabilized by surfactant-like molecules in the sample, trapping your analyte and preventing clean separation.[5]

To break an existing emulsion, you can try:

  • Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5]

  • Centrifugation: Spinning the sample in a centrifuge can provide the physical force needed to break the emulsion and separate the layers.[5]

  • Filtration: Use phase separation filter paper, which is highly hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[5]

To prevent emulsions from forming:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the agitation that causes emulsions while still providing sufficient surface area for extraction.[5]

  • Use Supported Liquid Extraction (SLE): As an alternative to LLE, SLE immobilizes the aqueous sample on a solid support (like diatomaceous earth). A water-immiscible organic solvent is then passed through, allowing for the extraction to occur without the vigorous mixing that leads to emulsions.[5]

Q3: I am using Solid-Phase Extraction (SPE) for cleanup but getting poor recovery of this compound. What should I troubleshoot?

Solid-Phase Extraction is a powerful technique, but poor recovery can result from a suboptimal protocol. Given that 2,4-Diaminoanisole is a polar aromatic amine, a strong cation exchange (SCX) sorbent is often the most effective choice.[6][7] Here are the key steps to troubleshoot:

  • Incorrect Sorbent Choice: Ensure the sorbent is appropriate. For a basic compound like 2,4-Diaminoanisole, an SCX sorbent allows for strong retention under acidic conditions and controlled elution under basic conditions.

  • Improper Sample pH during Loading: For an SCX mechanism, the sample should be acidified (pH < pKa) before loading. This ensures the amino groups are protonated (positively charged), allowing them to bind strongly to the negatively charged SCX sorbent.

  • Flawed Conditioning/Equilibration: The sorbent must be properly conditioned (e.g., with methanol) and equilibrated (e.g., with an acidic buffer) before loading the sample. Skipping this step or letting the sorbent dry out can lead to poor retention.[4]

  • Incorrect Wash Solvent: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the analyte bound to the sorbent. Using a solvent that is too strong will prematurely elute your compound.

  • Ineffective Elution Solvent: To elute from an SCX cartridge, the analyte must be neutralized. This is typically done with a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) that deprotonates the amino groups, breaking their ionic bond with the sorbent and allowing for elution.

Q4: Could the this compound be degrading during my extraction process?

Yes, degradation is a potential cause of low recovery. Consider the following:

  • Light Sensitivity: this compound is known to darken upon exposure to light, which suggests it is susceptible to photodegradation.[8] It is advisable to use amber glassware or cover your labware with aluminum foil.

  • Oxidation: The two amino groups on the aromatic ring make the molecule susceptible to oxidation, especially when exposed to air for extended periods or in the presence of oxidizing agents.[9] Consider working quickly or blanketing extracts with an inert gas like nitrogen or argon.

  • Thermal Instability: Although stable at room temperature, high temperatures used during solvent evaporation steps can cause degradation.[8] It is recommended to evaporate solvents at moderate temperatures (e.g., <40°C).

Troubleshooting Guides

Systematic Troubleshooting Workflow for Poor Recovery

This workflow provides a logical path to diagnose the cause of poor analyte recovery.

start Start: Poor Recovery of This compound extraction_type Which extraction method are you using? start->extraction_type lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe Solid-Phase Extraction (SPE) extraction_type->spe SPE check_ph_lle Is aqueous phase pH > 9 to form the free base? lle->check_ph_lle check_spe_sorbent Are you using a Strong Cation Exchange (SCX) sorbent? spe->check_spe_sorbent adjust_ph_lle Action: Adjust pH with NaOH. Verify with pH meter. check_ph_lle->adjust_ph_lle No check_emulsion Is an emulsion forming? check_ph_lle->check_emulsion Yes adjust_ph_lle->check_emulsion break_emulsion Action: Add brine, centrifuge, or use gentle mixing. check_emulsion->break_emulsion Yes check_solvent_lle Is the organic solvent appropriate (e.g., Ethyl Acetate)? check_emulsion->check_solvent_lle No break_emulsion->check_solvent_lle change_solvent Action: Test alternative water-immiscible solvents. check_solvent_lle->change_solvent No check_degradation Are you protecting the sample from light and heat? check_solvent_lle->check_degradation Yes change_solvent->check_degradation use_scx Action: Switch to an SCX SPE cartridge. check_spe_sorbent->use_scx No check_spe_ph Is sample loaded at low pH and eluted with basic solvent? check_spe_sorbent->check_spe_ph Yes use_scx->check_spe_ph adjust_spe_ph Action: Acidify sample before loading. Use basic methanol (B129727) for elution. check_spe_ph->adjust_spe_ph No check_spe_ph->check_degradation Yes adjust_spe_ph->check_degradation protect_sample Action: Use amber vials. Evaporate solvent at <40°C. check_degradation->protect_sample No optimized End: Optimized Recovery check_degradation->optimized Yes protect_sample->optimized

Caption: Troubleshooting logic for poor this compound recovery.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 39156-41-7[10]
Molecular Formula C₇H₁₂N₂O₅S[10]
Molecular Weight 236.25 g/mol [1]
Appearance Off-white to violet crystalline powder[1][2]
Melting Point 189-192°C (decomposes)[10][11]
Water Solubility Soluble (10-50 mg/mL)[2][8][12]
Ethanol Solubility Soluble[1][2]
Stability Darkens on exposure to light; emits toxic fumes upon heating[8]
Table 2: Comparison of Solvents for Extraction
SolventPolarity IndexTypical Use in This ExtractionKey Considerations
Water 10.2Sample solventAnalyte is highly soluble as the sulfate salt.
Methanol 5.1SPE Conditioning/ElutionMiscible with water; effective for eluting from SPE cartridges, especially when basified.
Acetonitrile 5.8SPE Elution / HPLC Mobile PhaseMiscible with water; common elution solvent and mobile phase component.
Ethyl Acetate 4.4LLE Extraction SolventGood choice for extracting the free base; moderately polar; immiscible with water.
Dichloromethane (DCM) 3.1LLE Extraction SolventEffective for extracting many organic bases, but is denser than water and has higher toxicity.
Diethyl Ether 2.8LLE Extraction SolventVery non-polar; good for extracting non-polar free base, but highly volatile and flammable.

Experimental Protocols & Workflows

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the recovery of 2,4-Diaminoanisole from an aqueous matrix by converting the sulfate salt to its free base.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a known volume of deionized water or a suitable aqueous buffer in a separatory funnel.

  • Basification: Slowly add 1M sodium hydroxide (NaOH) dropwise while gently swirling. Monitor the pH using a calibrated pH meter, adjusting until the pH is stable at ≥ 9. This ensures the conversion of the sulfate salt to the more organic-soluble free base.

  • Solvent Addition: Add a volume of a suitable LLE solvent, such as ethyl acetate (a common starting point is a 1:1 volume ratio with the aqueous phase).

  • Extraction: Stopper the separatory funnel and gently invert it 20-30 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower aqueous layer. Then, drain the upper organic layer containing the analyte into a clean collection flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 3-6 at least two more times with fresh portions of the organic solvent to ensure complete extraction.

  • Drying and Concentration: Combine all organic extracts. Dry the extract by passing it through a column containing anhydrous sodium sulfate. Evaporate the solvent under reduced pressure at a temperature below 40°C to concentrate the analyte for analysis.

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow A 1. Dissolve Sample in Aqueous Phase B 2. Basify to pH > 9 with NaOH A->B C 3. Add Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Gently Invert Funnel to Extract C->D E 5. Allow Phases to Separate D->E F 6. Collect Organic Layer E->F G 7. Repeat Extraction 2x with Fresh Solvent F->G H 8. Dry and Concentrate Combined Extracts G->H

Caption: A typical experimental workflow for LLE of 2,4-Diaminoanisole.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol uses a strong cation exchange (SCX) mechanism, ideal for isolating polar basic compounds like 2,4-Diaminoanisole from complex matrices.[7]

Methodology:

  • Sample Preparation: Dissolve the sample in a weak, acidic buffer (e.g., 2% formic acid in water). This ensures the analyte is fully protonated (positively charged). Centrifuge or filter the sample to remove any particulates.

  • Cartridge Conditioning: Pass one column volume of methanol through the SCX cartridge, followed by one column volume of the acidic buffer used in step 1. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). The positively charged analyte will be retained by the negatively charged sorbent.

  • Washing: Pass one column volume of the acidic buffer through the cartridge to wash away neutral and acidic interferences. Follow this with a wash of a non-polar organic solvent like methanol to remove any remaining non-polar interferences.

  • Elution: Elute the analyte by passing a small volume (e.g., 1-2 mL) of a basic organic solvent, such as 5% ammonium hydroxide in methanol , through the cartridge. The base will neutralize the analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Collection and Concentration: Collect the eluate. If necessary, evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C and reconstitute in a suitable solvent for analysis.

cluster_SPE Solid-Phase Extraction (SPE) Workflow A 1. Dissolve Sample in Acidic Buffer B 2. Condition SCX Cartridge (Methanol -> Acidic Buffer) A->B C 3. Load Sample onto Cartridge B->C D 4. Wash Cartridge (Acidic Buffer -> Methanol) C->D E 5. Elute Analyte with Basic Methanol D->E F 6. Collect and Concentrate Eluate E->F

Caption: A typical experimental workflow for SPE of 2,4-Diaminoanisole.

References

minimizing adduct formation in 2,4-Diaminoanisole sulfate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing adduct formation in 2,4-Diaminoanisole sulfate (B86663) analytical standards. Adduct formation can compromise the accuracy and reliability of experimental results. This resource offers troubleshooting advice and detailed protocols to ensure the integrity of your standards.

Frequently Asked Questions (FAQs)

Q1: What is 2,4-Diaminoanisole sulfate and why is its stability a concern?

This compound is an aromatic amine salt.[1] Like many aromatic amines, it is susceptible to degradation, which can lead to the formation of adducts and other impurities.[2] This instability can affect the accuracy of analytical measurements by altering the concentration of the primary analyte. The compound is known to darken upon exposure to light, indicating potential photodegradation.[3][4]

Q2: What are the primary causes of adduct formation in this compound standards?

The primary causes of degradation and subsequent adduct formation in this compound standards are:

  • Oxidation: Aromatic amines are prone to oxidation, especially when exposed to air (oxygen). This process can be accelerated by the presence of metal ions and light.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce chemical reactions that degrade the compound.[3][4]

  • pH: Studies have shown that primary aromatic amines, including 2,4-Diaminoanisole, are less stable in acidic conditions.[2]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

Q3: How can I visually identify potential degradation of my this compound standard?

A visual indication of degradation is a change in the color of the solid material or its solution. This compound is typically an off-white to violet powder.[3] If your standard appears significantly darker or has changed color, it may have degraded. Solutions of this compound may also darken over time upon exposure to light and air.[3][4]

Q4: What are the recommended storage conditions for this compound standards?

To minimize degradation and adduct formation, it is recommended to:

  • Store in a cool, dark place: A refrigerator at 2-8°C is suitable for storing the solid standard.[5]

  • Protect from light: Use amber vials or wrap containers with aluminum foil.

  • Inert atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

  • Tightly sealed containers: This prevents exposure to moisture and atmospheric oxygen.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound standards.

Problem Potential Cause Recommended Solution
Standard solution darkens over time. Oxidation and/or photodegradation.Prepare fresh solutions frequently. Store stock solutions in small, sealed amber vials under an inert atmosphere in the refrigerator. For working standards, prepare only the amount needed for the current experiment.
Inconsistent analytical results (e.g., varying peak areas for the same concentration). Degradation of the standard between analyses. Adduct formation leading to multiple, smaller peaks.Prepare a fresh standard solution and re-analyze. Review your standard preparation and storage procedures to ensure they minimize exposure to light, air, and heat. Use an LC-MS/MS method to check for the presence of adducts or degradation products.
Appearance of unexpected peaks in the chromatogram. Formation of adducts or degradation products.Use a mass spectrometer to identify the unexpected peaks. Compare the mass-to-charge ratio (m/z) of the new peaks with potential oxidation or degradation products of 2,4-Diaminoanisole.
Low recovery of the analyte. Adsorption of the analyte to the container surface. Degradation of the analyte during sample preparation or analysis.Use silanized glassware to reduce adsorption. Ensure that the pH of your solutions is not highly acidic. Prepare samples immediately before analysis.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound analytical standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Volumetric flask (amber, Class A)

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.

  • Transfer the weighed solid to a 10 mL amber volumetric flask.

  • Add approximately 5 mL of methanol to the flask and sonicate for 5-10 minutes to dissolve the solid completely.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a smaller, sealed amber vial for storage.

  • Purge the vial with nitrogen or argon before sealing.

  • Store the stock solution at 2-8°C and protected from light.

Protocol for LC-MS/MS Analysis of this compound and Potential Adducts

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized for your instrument.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the analyte and any potential adducts.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z) for 2,4-Diaminoanisole: 139.1 (corresponding to the free base [M+H]⁺)

  • Product Ions (m/z): To be determined by infusing a standard solution and performing a product ion scan. Common fragments for aromatic amines involve loss of NH₃ or parts of the side chains.

  • Monitoring for Potential Adducts: Monitor for masses corresponding to potential oxidation products (e.g., M+16 for hydroxylation, M+32 for dihydroxylation) or dimers.

Visualizations

Adduct_Formation_Pathway 2,4-Diaminoanisole_Sulfate 2,4-Diaminoanisole_Sulfate Oxidation Oxidation 2,4-Diaminoanisole_Sulfate->Oxidation O2, Metal Ions Photodegradation Photodegradation 2,4-Diaminoanisole_Sulfate->Photodegradation Light (UV) Adducts_Degradation_Products Adducts_Degradation_Products Oxidation->Adducts_Degradation_Products Photodegradation->Adducts_Degradation_Products

Caption: Primary pathways leading to adduct formation.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis Weigh_Standard Weigh Standard Dissolve_in_Solvent Dissolve in Solvent Weigh_Standard->Dissolve_in_Solvent Store_Properly Store Properly (Cool, Dark, Inert Gas) Dissolve_in_Solvent->Store_Properly Prepare_Working_Standards Prepare Working Standards Store_Properly->Prepare_Working_Standards LC_MS_Analysis LC-MS/MS Analysis Prepare_Working_Standards->LC_MS_Analysis Data_Review Data Review (Check for adducts) LC_MS_Analysis->Data_Review

Caption: Workflow for minimizing adduct formation.

References

selecting appropriate internal standards for 2,4-Diaminoanisole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection and use of internal standards for the quantitative analysis of 2,4-Diaminoanisole sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard in the analysis of 2,4-Diaminoanisole sulfate?

An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[1] The analyte-to-internal standard peak area ratio is used for quantification, which minimizes the impact of experimental variability.[1]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

The ideal internal standard should:

  • Be chemically similar to 2,4-Diaminoanisole.

  • Exhibit similar chromatographic behavior (e.g., retention time) and ionization response in mass spectrometry.

  • Be absent in the sample matrix.

  • Be clearly resolved from the analyte and other matrix components in the chromatogram.[1]

  • For mass spectrometry-based methods (GC-MS, LC-MS), a stable isotope-labeled (SIL) version of the analyte is considered the gold standard.[2]

Q3: Can I use a structurally similar, non-isotopically labeled compound as an internal standard?

Yes, if a stable isotope-labeled version of 2,4-Diaminoanisole is unavailable, a structurally similar compound can be used. For example, other aromatic amines with similar physicochemical properties could be considered. However, it is crucial to validate that the chosen standard behaves similarly to the analyte during the entire analytical process, including extraction and derivatization if applicable.

Q4: Where in the experimental workflow should I add the internal standard?

The internal standard should be added as early as possible in the sample preparation process.[1] This ensures that it accounts for any analyte loss during extraction, concentration, and derivatization steps.

Selecting an Appropriate Internal Standard

The choice of an internal standard largely depends on the analytical technique employed.

For Gas Chromatography-Mass Spectrometry (GC-MS)

Given that 2,4-Diaminoanisole is a polar compound, a derivatization step is often necessary to improve its volatility and chromatographic performance for GC-MS analysis.[2]

  • Recommended Internal Standard: A deuterated or ¹³C-labeled 2,4-Diaminoanisole would be the ideal choice.

  • Alternative: If a labeled version of the analyte is not available, a deuterated aromatic amine with similar properties can be used. For instance, Triphenylamine-d15 has been successfully used as an internal standard for the analysis of a wide range of aromatic amines following derivatization.[2]

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of primary aromatic amines.

  • Recommended Internal Standard: A stable isotope-labeled 2,4-Diaminoanisole (e.g., 2,4-Diaminoanisole-d₃ or ¹³C₆) is the preferred option as it will co-elute with the analyte and experience similar matrix effects.

  • Alternative: Deuterated aniline (B41778) (Aniline-d₅) has been used as an internal standard for the analysis of various primary aromatic amines by LC-MS/MS and could be a suitable surrogate.[3]

Summary of Potential Internal Standards
Internal Standard CandidateAnalytical MethodAdvantagesDisadvantages
2,4-Diaminoanisole-d₃ or ¹³C₆ GC-MS, LC-MS/MSThe "gold standard"; compensates for matrix effects and variability in sample preparation most accurately.[2]May require custom synthesis and can be expensive.
Triphenylamine-d15 GC-MS (with derivatization)Commercially available; effective for a broad range of aromatic amines.[2]Different chemical structure may lead to variations in derivatization efficiency and chromatographic behavior compared to the analyte.
Aniline-d₅ LC-MS/MSCommercially available; has been used for multi-analyte methods for primary aromatic amines.[3]Structural differences may result in different responses to matrix effects and slight variations in retention time.

Experimental Protocol: Quantitative Analysis of 2,4-Diaminoanisole in a Pharmaceutical Formulation by LC-MS/MS

This protocol provides a general framework. Method development and validation are essential for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • 2,4-Diaminoanisole-d₃ (or other suitable internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Pharmaceutical formulation containing this compound

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,4-Diaminoanisole and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of the internal standard.

3. Sample Preparation:

  • Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent (e.g., water:methanol 50:50).

  • Vortex and sonicate to ensure complete dissolution.

  • Perform a dilution to bring the expected concentration of 2,4-Diaminoanisole into the range of the calibration curve.

  • To 100 µL of the diluted sample, add 10 µL of the 100 ng/mL internal standard spiking solution.

  • Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two transitions for both 2,4-Diaminoanisole and the internal standard (one for quantification and one for confirmation).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of 2,4-Diaminoanisole in the samples from the calibration curve.

Troubleshooting Guide

Issue: Poor or inconsistent recovery of the internal standard.

  • Possible Cause: The internal standard is being lost during sample preparation.

  • Solution: Ensure the internal standard is added at the very beginning of the sample preparation process. Check the extraction efficiency of your method for both the analyte and the internal standard.

Issue: The internal standard peak is co-eluting with an interference from the matrix.

  • Possible Cause: The chromatographic separation is not optimal.

  • Solution: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry to improve separation.

Issue: The internal standard signal is suppressed or enhanced in some samples.

  • Possible Cause: Matrix effects are impacting the ionization of the internal standard.

  • Solution: If you are not using a stable isotope-labeled internal standard, the matrix effect may be different for the analyte and the IS. A SIL-IS is the best solution. Alternatively, dilute the sample to reduce the concentration of matrix components or improve the sample cleanup procedure.

Issue: The internal standard response is not consistent across the analytical run.

  • Possible Cause: Issues with the autosampler, injector, or ion source stability.

  • Solution: Perform system suitability tests to ensure the instrument is performing correctly. Check for leaks and ensure the ion source is clean.

Visualizations

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection start Start: Need for Quantitative Analysis of this compound method Identify Analytical Method (e.g., GC-MS, LC-MS/MS) start->method sil_is Is a Stable Isotope-Labeled (SIL) 2,4-Diaminoanisole available? method->sil_is use_sil Select SIL as the Internal Standard sil_is->use_sil Yes find_analog Search for a structurally similar SIL analog (e.g., Aniline-d5) sil_is->find_analog No end Final Internal Standard Selected use_sil->end validate_analog Validate the analog's performance: - Co-elution - Recovery - Matrix effects find_analog->validate_analog validate_analog->end

Caption: Decision workflow for selecting an appropriate internal standard.

Troubleshooting_Workflow Troubleshooting Common Internal Standard Issues start Problem with Internal Standard (IS) issue Identify the Issue start->issue recovery Poor/Inconsistent IS Recovery issue->recovery Recovery interference Co-elution with Matrix Interference issue->interference Interference signal_variation Signal Suppression/ Enhancement issue->signal_variation Signal solve_recovery Check IS addition step. Verify extraction efficiency. recovery->solve_recovery solve_interference Optimize chromatography: - Modify gradient - Change column interference->solve_interference solve_signal Use SIL-IS. Dilute sample. Improve sample cleanup. signal_variation->solve_signal end Problem Resolved solve_recovery->end solve_interference->end solve_signal->end

Caption: Troubleshooting workflow for internal standard-related issues.

References

addressing solubility issues of 2,4-Diaminoanisole sulfate in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,4-Diaminoanisole sulfate (B86663) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for 2,4-Diaminoanisole sulfate? A: The recommended primary solvent for this compound is water.[1][2] It is also reported to be soluble in ethanol (B145695).[1][2]

Q2: My this compound is not dissolving in water, even though it's listed as soluble. What could be the issue? A: Several factors can affect solubility. First, ensure you have not exceeded its solubility limit. While one source indicates a very high solubility of 1000 g/L at 25°C[2], another reports a range of 10 to 50 mg/mL[3]. This discrepancy suggests that the practical solubility in assay buffers may be lower. Other factors include the temperature of the solvent (using cold water may slow dissolution) and the pH of the solution.

Q3: Can I heat the solution to improve solubility? A: Gentle warming (e.g., in a 37°C water bath) can aid dissolution. However, avoid boiling or excessive heat, as this may degrade the compound. Always check for any changes in the solution's color, which might indicate degradation.

Q4: Is Dimethyl Sulfoxide (DMSO) a suitable solvent? A: For the sulfate salt, DMSO is generally not recommended as it is not listed as a primary solvent. The free base form, 2,4-Diaminoanisole, is only slightly soluble in DMSO.[4] If you must use DMSO, extensive optimization and solubility testing at your desired concentration will be required. Water or ethanol are the preferred starting points.

Q5: Why does a precipitate form when I add my aqueous stock solution to the cell culture medium? A: This is often due to the compound interacting with components in the complex medium, such as salts or proteins, causing it to crash out of solution.[5] This can also be caused by "salting out" if the medium has a high salt concentration, or by a significant pH shift. To mitigate this, add the stock solution to the medium slowly and with continuous mixing. Preparing a more dilute stock solution can also help.

Q6: What are the critical safety precautions for handling this compound? A: this compound is reasonably anticipated to be a human carcinogen and should be handled with extreme caution.[1][6][7] Always work in a certified chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][9] Avoid creating and inhaling dust.[8]

Troubleshooting Guide for Solubility Issues

Problem Possible Cause Recommended Solution
Compound does not fully dissolve in the initial solvent (e.g., water). 1. Low Temperature: The dissolution process is too slow in a cold solvent. 2. Supersaturation: The concentration is above the solubility limit at the given temperature. 3. Incorrect Solvent: The solvent is inappropriate for the sulfate salt form.1. Gently warm the solution (e.g., 37°C water bath) and use a vortex or sonicator to aid dissolution. 2. Reduce the target concentration of the stock solution. 3. Confirm you are using a recommended solvent like water or ethanol.[1][2]
A precipitate forms immediately upon adding the stock solution to the cell culture medium. 1. Localized High Concentration: The compound precipitates before it can disperse in the bulk medium. 2. Temperature Shock: The stock solution and medium are at different temperatures, causing less soluble components to precipitate.[5] 3. Medium Interaction: The compound reacts with or is insoluble in the complex mixture of salts and proteins in the medium.1. Add the stock solution dropwise into the vortex of the stirring medium to ensure rapid dispersal. 2. Pre-warm both the stock solution and the culture medium to the final incubation temperature (e.g., 37°C) before mixing. 3. Perform a small-scale pilot test by adding the compound to a small aliquot of the medium to check for compatibility. Consider using a more dilute stock solution.
The final solution is clear initially but forms a precipitate over time (hours or days). 1. Unstable Supersaturated Solution: The solution was prepared above its stable solubility limit. 2. pH Shift: Changes in pH over time (e.g., due to CO2 interaction) can reduce solubility. 3. Compound Degradation: The compound may be degrading into less soluble byproducts.1. Prepare a fresh solution at a lower, more stable concentration immediately before each experiment. 2. Ensure your final medium is adequately buffered and check the pH after adding the compound. 3. Store stock solutions protected from light and at the appropriate temperature (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation.

Quantitative Data Summary

The table below summarizes the physical and chemical properties of this compound. Note the conflicting reports on water solubility, which may be due to different experimental conditions or the use of a hydrated versus anhydrous form of the salt.

PropertyValueSource(s)
Chemical Formula C₇H₁₂N₂O₅S[10]
Molecular Weight 236.25 g/mol [3][10][11]
Appearance Off-white to violet powder[1][2]
Water Solubility 1,000 g/L at 25°C 10 to 50 mg/mL at ~18.5°C[2] [3]
Ethanol Solubility Soluble[1][2]
Sodium Hydroxide Insoluble[1][2]

Experimental Protocols

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a sterile-filtered aqueous stock solution of this compound for use in cell-based in vitro assays.

Materials:

  • This compound (MW: 236.25 g/mol )

  • Nuclease-free water or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = 10 mmol/L * 0.010 L * 236.25 g/mol = 0.0236 g = 23.6 mg

  • Weighing: Carefully weigh out 23.6 mg of this compound powder and transfer it to a 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of nuclease-free water to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes or warm it in a 37°C water bath, vortexing intermittently until the solid is completely dissolved.

  • Volume Adjustment: Once the solute is fully dissolved, add water to bring the final volume to 10 mL. Invert the tube several times to ensure the solution is homogeneous.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the tip.

    • Dispense the solution through the filter into a new sterile 15 mL conical tube. This step is critical for removing any potential microbial contamination and undissolved micro-particles.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile cryovials.

    • Label the vials clearly with the compound name, concentration, and date.

    • For short-term storage (up to one week), store at 4°C, protected from light. For long-term storage, store at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Solubility Issue Encountered stock_precipitate Precipitate in Stock Solution? start->stock_precipitate media_precipitate Precipitate in Final Medium? stock_precipitate->media_precipitate No warm_sonicate Action: Gently Warm / Sonicate stock_precipitate->warm_sonicate Yes add_slowly Action: Add Stock Dropwise to Vortexing Medium media_precipitate->add_slowly Yes resolved Issue Resolved media_precipitate->resolved No lower_conc Action: Lower Stock Concentration warm_sonicate->lower_conc If persists lower_conc->media_precipitate pre_warm Action: Pre-warm Medium and Stock add_slowly->pre_warm If persists pilot_test Action: Perform Small-Scale Compatibility Test pre_warm->pilot_test If persists pilot_test->resolved

Caption: A flowchart for troubleshooting solubility issues with this compound.

G cluster_protocol Stock Solution Preparation Workflow step1 1. Weigh Compound step2 2. Add Solvent (Water) step1->step2 step3 3. Vortex / Sonicate step2->step3 step4 4. Adjust Final Volume step3->step4 step5 5. Sterile Filter (0.22 µm) step4->step5 step6 6. Aliquot & Store step5->step6

Caption: A workflow diagram for preparing a sterile stock solution of this compound.

References

Validation & Comparative

Comparative Toxicity of 2,4-Diaminoanisole Sulfate and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of 2,4-Diaminoanisole (B165692) (2,4-DAA) sulfate (B86663) and its structural analogues. The information is compiled from extensive toxicological studies, focusing on acute toxicity, carcinogenicity, and mutagenicity. Detailed experimental protocols for key assays are provided to support data interpretation and future research.

Executive Summary

2,4-Diaminoanisole sulfate, a formerly used component in hair dyes, is a well-documented carcinogen and mutagen in experimental models.[1][2] Its analogues, primarily other substituted phenylenediamines, exhibit a range of toxicities influenced by the nature and position of their chemical substituents. This guide summarizes the available data to facilitate a comparative risk assessment and to inform the development of safer alternatives.

Data Presentation

Table 1: Acute Toxicity of 2,4-Diaminoanisole and Analogues
CompoundTest SpeciesRoute of AdministrationLD50Reference
This compoundRatOral>4000 mg/kg bw[3][4]
This compoundRatIntraperitoneal372 mg/kg bw[3]
2,4-DiaminotolueneRat (female)Oral73 mg/kg bw[5]
2,4-DiaminotolueneRat (male)Oral136 mg/kg bw[5]
2,4-DiaminotolueneRatDermal1200 mg/kg bw[5]
2-Methoxy-methyl-p-phenylenediamine sulfateMouseIntraperitoneal100 - 250 mg/kg bw[6]
2-Methoxy-methyl-p-phenylenediamine sulfateRatGavage150 - 200 mg/kg bw[6]
Table 2: Carcinogenicity of 2,4-Diaminoanisole and Analogues
CompoundTest SpeciesRoute of AdministrationTarget Organs for TumorsCarcinogenicity ClassificationReference
This compoundRat (male & female)DietaryThyroid gland (follicular-cell and C-cell tumors), Zymbal gland, skin, preputial glandReasonably anticipated to be a human carcinogen[1]
This compoundMouse (male & female)DietaryThyroid gland (follicular-cell tumors)Reasonably anticipated to be a human carcinogen[1]
2,4-DiaminotolueneRat (male & female)DietaryLiver (hepatocellular carcinoma/adenoma), mammary gland (adenoma/carcinoma), subcutaneous tissue (fibroma)Reasonably anticipated to be a human carcinogen
m-Phenylenediamine (B132917)Mouse (male & female)Drinking waterNo evidence of carcinogenicityNot classifiable[7]
Table 3: Mutagenicity of 2,4-Diaminoanisole and Analogues (Ames Test)
CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference
2,4-DiaminoanisoleTA1538, TA98RequiredPositive[3]
m-PhenylenediamineTA98RequiredPositive[8]
p-Phenylenediamine (B122844)TA98RequiredWeakly Positive[9]
2-Nitro-p-phenylenediamineTA98, TA100Not RequiredPositive[9]
2-Methyl-p-phenylenediamine (2,5-Diaminotoluene)Not specifiedRequiredPositive[9]

Experimental Protocols

Carcinogenicity Bioassay (NTP Technical Report Protocol)

The carcinogenicity of this compound and its analogues has been extensively evaluated by the National Toxicology Program (NTP) using a standardized 2-year bioassay protocol.[10][11][12]

  • Test Animals: Typically, Fischer 344 rats and B6C3F1 mice are used.[10]

  • Administration: The test compound is administered in the diet at two or more dose levels for a period of up to 104 weeks.[10]

  • Dose Selection: Dose levels are determined from subchronic studies and are intended to be a maximum tolerated dose (MTD) and a fraction of the MTD.

  • Control Groups: Concurrent control groups of animals are maintained on the same diet without the test compound.

  • Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.

  • Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidences of tumors in the dosed groups are compared statistically with those in the control group.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The mutagenic potential of 2,4-Diaminoanisole and its analogues is commonly assessed using the Ames test, which follows the OECD 471 guideline.[13][14]

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of point mutations.[13]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[13] This is crucial for aromatic amines, which often require metabolic activation to become mutagenic.

  • Procedure: The test compound, bacterial tester strain, and (if required) S9 mix are combined and plated on a minimal agar (B569324) medium.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

Mandatory Visualization

Metabolic_Activation_of_2_4_Diaminoanisole cluster_0 Metabolic Activation cluster_1 Cellular Damage 2,4-Diaminoanisole 2,4-Diaminoanisole Reactive Metabolites Reactive Metabolites 2,4-Diaminoanisole->Reactive Metabolites N-oxidation Macromolecular Adducts Macromolecular Adducts Reactive Metabolites->Macromolecular Adducts Covalent Binding Cytochrome P450 Cytochrome P450 Cytochrome P450->2,4-Diaminoanisole DNA Damage DNA Damage Macromolecular Adducts->DNA Damage Carcinogenesis Carcinogenesis DNA Damage->Carcinogenesis

Caption: Metabolic activation of 2,4-Diaminoanisole leading to carcinogenesis.

Carcinogenicity_Bioassay_Workflow cluster_0 Experimental Phase cluster_1 Endpoint Analysis Animal Selection (Rats/Mice) Animal Selection (Rats/Mice) Dose Administration (Dietary) Dose Administration (Dietary) Animal Selection (Rats/Mice)->Dose Administration (Dietary) 2-year exposure In-life Observations In-life Observations Dose Administration (Dietary)->In-life Observations Necropsy Necropsy In-life Observations->Necropsy Histopathology Histopathology Necropsy->Histopathology Tumor Incidence Analysis Tumor Incidence Analysis Histopathology->Tumor Incidence Analysis Carcinogenicity Conclusion Carcinogenicity Conclusion Tumor Incidence Analysis->Carcinogenicity Conclusion

Caption: Workflow for a typical NTP carcinogenicity bioassay.

Mechanism of Toxicity

The toxicity of 2,4-Diaminoanisole and its analogues is primarily attributed to their metabolic activation into reactive electrophilic intermediates.[15] This process is largely mediated by cytochrome P450 enzymes in the liver.[16]

The proposed mechanism involves the N-oxidation of the amino groups to form N-hydroxyarylamines.[15] These intermediates can be further activated, for example, by acetylation or sulfation, to form highly reactive nitrenium ions. These electrophilic species can then covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[17][18] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

In the case of 2,4-Diaminoanisole-induced thyroid tumors, an additional mechanism involving the disruption of thyroid hormone homeostasis has been proposed.[3] Studies have shown that 2,4-Diaminoanisole can interfere with thyroid function, leading to hormonal imbalances that may promote the development of thyroid tumors.

Structure-Activity Relationships

The carcinogenic and mutagenic potential of phenylenediamine analogues is significantly influenced by their chemical structure.[1][19]

  • Position of Amino Groups: The relative positions of the amino groups on the benzene (B151609) ring affect the molecule's electronic properties and its susceptibility to metabolic activation.

  • Substituents on the Ring: The presence of electron-donating or electron-withdrawing groups can alter the reactivity of the amino groups and the stability of the resulting reactive intermediates. For example, the methoxy (B1213986) group in 2,4-diaminoanisole is an electron-donating group that can influence its metabolic activation pathway.

  • N-Substitution: Substitution on the nitrogen atoms of the amino groups can also impact toxicity.

Conclusion

The available evidence strongly indicates that this compound is a genotoxic carcinogen in animals. Its analogues exhibit a spectrum of toxicities, with some, like 2,4-diaminotoluene, also demonstrating clear carcinogenic potential, while others appear to be less toxic. The primary mechanism of toxicity for this class of compounds involves metabolic activation to reactive intermediates that can damage DNA. A thorough understanding of the structure-activity relationships is crucial for the design of safer alternatives in various industrial applications. Further research is warranted to fully elucidate the toxicological profiles of a broader range of analogues and to refine our understanding of their mechanisms of action.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 2,4-Diaminoanisole Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2,4-Diaminoanisole sulfate (B86663), a compound of interest in various industrial and research fields, necessitates the selection of an appropriate analytical methodology. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,4-Diaminoanisole sulfate. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative summary of their performance characteristics to aid in selecting the most suitable method for your specific analytical needs.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a salt, reverse-phase HPLC is typically the method of choice. In this mode, a polar mobile phase is used with a non-polar stationary phase. The inherent UV absorbance of the aromatic ring in 2,4-Diaminoanisole allows for sensitive detection using a UV detector. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[1] However, this compound is a salt and is non-volatile. Therefore, a crucial prerequisite for its analysis by GC-MS is a derivatization step. This chemical modification process converts the polar amine groups into less polar, more volatile derivatives, allowing the compound to be vaporized without decomposition and travel through the GC column.[2] Following separation in the gas phase, the mass spectrometer provides detailed structural information and enables highly sensitive quantification.

Experimental Protocols

HPLC Method for this compound

This protocol is a representative method for the analysis of aromatic amines and can be adapted for this compound.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B, increasing linearly to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of 2,4-Diaminoanisole.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

GC-MS Method for this compound

This protocol includes a necessary derivatization step for the analysis of non-volatile aromatic amines.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • The sample containing this compound is dried completely.

    • A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride, is added to the dried sample.[4]

    • The reaction mixture is heated (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the amine groups.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-500.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation:

    • The sample is extracted with a suitable organic solvent.

    • The solvent is evaporated to dryness before the derivatization step.[5]

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic amines, providing a basis for comparison for this compound analysis. Please note that these values can vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterHPLCGC-MS
Applicability Directly applicable to non-volatile and thermally labile compounds.Requires derivatization for non-volatile compounds.
Sample Preparation Generally simpler, often involving dissolution and filtration.More complex due to the mandatory derivatization step.
Selectivity Good; can be significantly enhanced with MS detection (LC-MS).Very high, especially with mass spectrometric detection.
Sensitivity (LOD/LOQ) Good, typically in the ng/mL range. Can be improved with MS.Excellent, often reaching pg/mL levels.[6]
Linearity (r²) Typically >0.99Typically >0.99
Precision (%RSD) Generally <5%Generally <10%
Analysis Time Can be longer due to liquid phase separation.Often faster run times for volatile derivatives.

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical decision-making tree.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: Experimental workflow for GC-MS analysis.

Decision_Tree Start Analytical Requirement for this compound Sensitivity High Sensitivity Required? Start->Sensitivity SampleThroughput High Sample Throughput Needed? Sensitivity->SampleThroughput No Expertise Expertise in Derivatization Available? Sensitivity->Expertise Yes HPLC Use HPLC SampleThroughput->HPLC No SampleThroughput->HPLC Yes GCMS Use GC-MS Expertise->GCMS Yes LCMS Consider LC-MS Expertise->LCMS No

Figure 3: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the analysis of this compound is contingent upon the specific requirements of the study.

HPLC is a robust and straightforward technique that is well-suited for the routine analysis of this compound without the need for derivatization. Its simpler sample preparation makes it an attractive option for high-throughput screening and quality control applications. For enhanced sensitivity and confirmation of identity, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

GC-MS offers unparalleled sensitivity and selectivity for the analysis of this compound, provided that a reliable and reproducible derivatization protocol is established.[7] This makes it the method of choice when trace-level detection and quantification are critical, such as in toxicological studies or the analysis of complex matrices where high specificity is required. However, the additional derivatization step adds complexity and potential for variability in the analytical workflow.

References

Cross-Reactivity of 2,4-Diaminoanisole Sulfate with PPD Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity potential of 2,4-Diaminoanisole (2,4-DAA) sulfate (B86663) with commonly used alternatives to p-phenylenediamine (B122844) (PPD) in hair dye formulations. The information is intended to assist in the research and development of safer hair coloring products and to provide a deeper understanding of the immunological responses to these compounds.

Introduction to Hair Dye Sensitization and Cross-Reactivity

Allergic contact dermatitis (ACD) to hair dyes is a significant clinical concern, with p-phenylenediamine (PPD) being the most frequent sensitizer[1][2]. Due to its high sensitization potential, there is a continuous search for safer alternatives. However, the chemical similarity between PPD and its alternatives often leads to cross-reactivity, where an individual sensitized to one compound also reacts to another[1][3][4]. 2,4-Diaminoanisole (2,4-DAA), often used as its sulfate salt, is a primary intermediate in permanent hair dyes that has also been identified as a contact allergen[4]. Understanding its cross-reactivity profile with other hair dye allergens is crucial for risk assessment and the development of hypoallergenic products.

Comparative Analysis of Cross-Reactivity

The following table summarizes the known cross-reactivity between 2,4-Diaminoanisole sulfate and various PPD alternatives. The data is compiled from retrospective analyses of patch test results and other experimental studies. It is important to note that the absence of a reaction to an alternative in a PPD-sensitized individual does not entirely rule out the possibility of future sensitization.

Allergen Chemical Name Cross-Reactivity with PPD Cross-Reactivity with this compound in PPD-Sensitized Individuals References
PPD p-Phenylenediamine-High[1][4][5]
PTD p-ToluenediamineHigh (in 5 out of 6 cases)High[1][6]
p-Aminophenol 4-AminophenolHighModerate to High[6]
m-Aminophenol 3-AminophenolModerateModerate[6]
Resorcinol 1,3-DihydroxybenzeneLowLow[6]

Note: "High" indicates that a significant number of PPD-sensitized individuals are expected to react to the substance. "Moderate" suggests a lower but still significant potential for cross-reaction. "Low" implies that cross-reactions are rare.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments used to evaluate the cross-reactivity of hair dye allergens.

Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis. The Human Repeat Insult Patch Test (HRIPT) is a method used to determine the irritation and/or sensitization potential of a test material after repeated applications[7][8][9][10][11].

Objective: To determine the potential of a substance to induce skin sensitization and to elicit an allergic reaction in previously sensitized individuals.

Methodology:

  • Subject Selection: A panel of 50-200 human volunteers is recruited. Subjects should have no known history of skin diseases or allergies to the test substances[7][10].

  • Induction Phase:

    • A small amount of the test substance (e.g., 1% 2,4-DAA sulfate in petrolatum) is applied to a small area of skin on the back using a Finn Chamber® on Scanpor® tape.

    • The patch is left in place for 48 hours.

    • This procedure is repeated nine times over a period of three weeks[7][8].

    • The application site is observed for any signs of irritation before each new application.

  • Rest Period: A two-week rest period follows the induction phase, during which no applications are made.

  • Challenge Phase:

    • A challenge patch with the test substance is applied to a new, untreated skin site.

    • The patch is removed after 48 hours, and the site is evaluated for any reaction at 48 and 96 hours post-application.

  • Scoring of Reactions: Reactions are scored based on the International Contact Dermatitis Research Group (ICDRG) criteria:

      • = Negative reaction

    • ?+ = Doubtful reaction (faint erythema)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) is an in vitro method used to detect antigen-specific T-lymphocyte responses, which are indicative of sensitization[12][13].

Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a specific allergen, thereby identifying sensitization.

Methodology:

  • Blood Collection and PBMC Isolation:

    • Venous blood is collected from the subject in heparinized tubes.

    • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • PBMCs are washed and resuspended in a complete cell culture medium.

    • The cells are plated in 96-well round-bottom plates.

  • Allergen Stimulation:

    • The test allergens (e.g., 2,4-DAA sulfate, PPD, PTD) are added to the cell cultures at various non-toxic concentrations.

    • A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.

  • Incubation: The plates are incubated for 6-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay:

    • On day 5 or 6, [3H]-thymidine is added to each well.

    • The cells are incubated for another 16-18 hours to allow for the incorporation of the radiolabel into the DNA of proliferating cells.

  • Measurement and Analysis:

    • The cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a beta-scintillation counter.

    • The results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (cpm) in the allergen-stimulated cultures to the mean cpm in the negative control cultures. An SI greater than 2 or 3 is typically considered a positive response.

Visualization of Cross-Reactivity Pathway

The following diagram illustrates the logical relationship of cross-reactivity between PPD, 2,4-Diaminoanisole, and other key alternatives. Sensitization to PPD can lead to T-cell recognition of structurally similar molecules.

CrossReactivity cluster_PPD Primary Sensitizer cluster_Alternatives PPD Alternatives PPD p-Phenylenediamine (PPD) DAA 2,4-Diaminoanisole PPD->DAA High Cross-Reactivity PTD p-Toluenediamine (PTD) PPD->PTD High Cross-Reactivity pAP p-Aminophenol PPD->pAP Moderate to High Cross-Reactivity mAP m-Aminophenol PPD->mAP Moderate Cross-Reactivity Resorcinol Resorcinol PPD->Resorcinol Low Cross-Reactivity

Caption: Cross-reactivity pathways from PPD to its alternatives.

Conclusion

The data presented in this guide highlight the significant potential for cross-reactivity between this compound and various PPD alternatives in individuals sensitized to PPD. This underscores the importance of comprehensive screening of new hair dye formulations for their sensitization and cross-reactivity potential. The provided experimental protocols for patch testing and the Lymphocyte Transformation Test offer standardized methods for evaluating these immunological responses. For the development of safer hair coloring products, it is imperative to consider not only the sensitization potential of individual ingredients but also their cross-reactivity profiles with known allergens. Further research is necessary to fully elucidate the mechanisms of cross-reactivity and to identify novel hair dye molecules with a reduced risk of inducing allergic contact dermatitis.

References

Safer Alternatives to 2,4-Diaminoanisole Sulfate in Hair Coloring: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic and natural alternatives to the carcinogenic hair dye intermediate, 2,4-Diaminoanisole Sulfate (B86663), providing a comparative overview of their performance and toxicological profiles. This guide is intended for researchers, scientists, and professionals in drug development and cosmetic science.

2,4-Diaminoanisole sulfate (2,4-DAAS), a key component in oxidative hair dye formulations, has been identified as a carcinogen in animal studies, leading to its prohibition in cosmetic products in many regions.[1][2] Its primary route of exposure is through dermal contact during hair dyeing.[1] This has necessitated the development and evaluation of safer alternatives that offer comparable performance in terms of color formation and fastness without the associated health risks. This guide provides a detailed comparison of prominent synthetic and natural alternatives to 2,4-DAAS, supported by available experimental data.

Comparative Analysis of Performance and Toxicology

The ideal alternative to 2,4-DAAS should exhibit excellent hair coloring properties, including strong color formation and high fastness to washing and light, while demonstrating a significantly improved safety profile. The following tables summarize the available quantitative data for key alternatives.

Table 1: Comparison of Toxicological Data

CompoundAcute Oral Toxicity (LD50, rat)Skin Sensitization (LLNA, EC3 Value)Mutagenicity (Ames Test)Carcinogenicity
This compound >4000 mg/kg[1]Data not availablePositive (with metabolic activation)[1][3]Reasonably anticipated to be a human carcinogen[1][2]
Toluene-2,5-diamine sulfate (TDS) 98 mg/kg[4]~0.31% (Strong sensitizer)[5][6]Positive (in some strains with metabolic activation)[1][7][8]Not classifiable as to its carcinogenicity to humans (IARC Group 3)
2,4-Diaminophenoxyethanol HCl ~1000 mg/kg[9]3.2% (Moderate sensitizer)[9][10]Negative in several assays[11]Not found to be carcinogenic in a 104-week mouse study[9]
Lawsone (from Henna) Data not availableWeak sensitizing potential cannot be excludedMixed results; some studies show genotoxic activity in vitroData not available
Indigofera tinctoria (Indigo) Data not availableWeak skin sensitization potential cannot be excluded[12]Not genotoxic in a well-performed chromosome aberration test[12]Data not available

Table 2: Comparative Hair Coloring Performance Data (Illustrative)

Direct quantitative comparative Lab data from a single study for all compounds is limited in the public domain. This table is illustrative of the type of data required for a full comparison and includes available data points.*

Compound/Dye SystemInitial Color (Illustrative Lab)Color Change (ΔE) after 12 WashesWash Fastness Rating (Gray Scale)Light Fastness Rating (Blue Wool Scale)
This compound-based dye L: 30, a: 5, b: 10 (Medium Brown)HighPoor to ModerateModerate
Toluene-2,5-diamine sulfate-based dye L: 32, a: 6, b: 12 (Medium Brown)ModerateModerate to GoodGood
Lawsone (Henna) L: 45, a: 30, b: 40 (Red-Orange)Low to Moderate[13]Good to Excellent[13]Good
Lawsone + Indigo L: 25, a: 2, b: 5 (Dark Brown)Low to Moderate[4][14]Good to Excellent[14][15][16][17]Good

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of hair dye ingredients. Below are protocols for key experiments.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is used to evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[2][3][18][19]

1. Principle: Histidine-dependent strains of S. typhimurium and a tryptophan-dependent strain of E. coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[1][7] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own amino acids and thus grow on a minimal agar (B569324) plate.

2. Procedure:

  • Strains: A minimum of five strains is recommended, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[18][19]
  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.
  • Main Experiment (Plate Incorporation Method):
  • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at a specific concentration, and 0.5 mL of S9 mix or buffer.
  • Vortex briefly and pour the mixture onto a minimal glucose agar plate.
  • Incubate the plates at 37°C for 48-72 hours.
  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one of the tested concentrations.[7]

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method for identifying potential skin sensitizers and measuring their potency.[10][14][20][21][22][23]

1. Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A sensitizer (B1316253) will induce a dose-dependent increase in lymphocyte proliferation.

2. Procedure:

  • Animals: Typically, female CBA/J or BALB/c mice are used.
  • Dose Groups: A minimum of three concentrations of the test substance in a suitable vehicle, a vehicle control group, and a positive control group are used, with at least four animals per group.[10]
  • Application: On days 1, 2, and 3, 25 µL of the test substance or control is applied to the dorsal surface of each ear of the mice.
  • Proliferation Measurement: On day 6, the mice are injected intravenously with ³H-methyl thymidine (B127349). After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
  • Data Analysis: The incorporation of ³H-methyl thymidine is measured by β-scintillation counting. A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation from the dose-response curve and is a measure of the sensitizing potency.[9][20][22]

Hair Dye Performance: Wash and Light Fastness

This protocol outlines a method to quantify the color fastness of hair dyes.

1. Principle: The color of dyed hair swatches is measured using a spectrophotometer or colorimeter before and after repeated washing cycles or exposure to a controlled light source. The change in color is quantified using the CIELAB color space (L, a, b* values).[24]

2. Procedure:

  • Hair Swatches: Standardized bleached human hair swatches are used.
  • Dyeing: The hair swatches are dyed with the test formulations according to a standardized procedure.
  • Initial Color Measurement: The L, a, and b* values of the dyed swatches are measured using a colorimeter.
  • Wash Fastness:
  • The swatches are subjected to a defined number of washing cycles using a standardized shampoo solution and controlled water temperature and agitation.[15][16][17]
  • After each set of cycles (e.g., 1, 6, 12 washes), the swatches are dried, and the L, a, and b* values are remeasured.[13]
  • Light Fastness:
  • The dyed swatches are exposed to a controlled light source (e.g., Xenon arc lamp) that simulates sunlight for a specified duration.
  • The L, a, and b* values are measured after exposure.
  • Data Analysis: The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A smaller ΔE value indicates better color fastness. The results can also be compared to standard gray scales for staining and blue wool standards for light fastness.[15]

Visualizations

Signaling Pathway for Aromatic Amine-Induced Genotoxicity

The carcinogenicity of many aromatic amines, including 2,4-DAAS, is linked to their metabolic activation into reactive species that can bind to DNA and induce mutations.[7][8][9]

G cluster_0 Metabolic Activation (Liver) cluster_1 DNA Damage and Cellular Response AromaticAmine Aromatic Amine (e.g., 2,4-Diaminoanisole) N_Hydroxy N-Hydroxyarylamine AromaticAmine->N_Hydroxy Cytochrome P450 (N-Hydroxylation) Ester Reactive Ester (e.g., N-Acetoxyarylamine) N_Hydroxy->Ester N-Acetyltransferase (NAT) or Sulfotransferase (SULT) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Heterolysis DNA DNA Nitrenium->DNA Covalent Binding DNA_Adduct DNA Adducts (e.g., C8-dG Adduct) Mutation Mutation DNA_Adduct->Mutation Replication Error NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Recognition and Excision Apoptosis Apoptosis DNA_Adduct->Apoptosis Overwhelming Damage CellCycleArrest Cell Cycle Arrest DNA_Adduct->CellCycleArrest Damage Signaling Cancer Cancer Initiation Mutation->Cancer NER->DNA Repair Synthesis CellCycleArrest->NER

Caption: Metabolic activation of aromatic amines and subsequent DNA damage pathway.

Experimental Workflow for Comparative Evaluation of Hair Dyes

A logical workflow is essential for the systematic comparison of alternative hair dye ingredients.

G cluster_0 Phase 1: Performance Evaluation cluster_1 Phase 2: Toxicological Evaluation cluster_2 Phase 3: Overall Assessment Start Select Hair Dye Candidates (2,4-DAAS vs. Alternatives) Dyeing Standardized Hair Swatch Dyeing Start->Dyeing Ames Mutagenicity Assessment (Ames Test - OECD 471) Start->Ames LLNA Skin Sensitization (LLNA - OECD 429) Start->LLNA AcuteTox Acute Oral Toxicity (LD50) Start->AcuteTox Carcinogenicity Long-term Carcinogenicity Studies (if available) Start->Carcinogenicity InitialColor Initial Color Measurement (L*a*b*) Dyeing->InitialColor WashFastness Wash Fastness Testing (Multiple Cycles) InitialColor->WashFastness LightFastness Light Fastness Testing (Xenon Arc Exposure) InitialColor->LightFastness FinalColor Final Color Measurement (L*a*b*) WashFastness->FinalColor LightFastness->FinalColor PerformanceData Comparative Performance Data (ΔE*, Gray/Blue Scale) FinalColor->PerformanceData RiskAssessment Risk/Benefit Analysis PerformanceData->RiskAssessment ToxData Comparative Toxicological Profile Ames->ToxData LLNA->ToxData AcuteTox->ToxData Carcinogenicity->ToxData ToxData->RiskAssessment

References

A Comparative Analysis of the Mutagenic Potential of 2,4-Diaminoanisole and 2,4-Diaminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of their performance in key genotoxicity assays for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the mutagenic potential of two structurally related aromatic amines: 2,4-Diaminoanisole (2,4-DAA) and 2,4-diaminotoluene (B122806) (2,4-DAT). Both compounds have been utilized in various industrial applications, including the manufacturing of dyes and polymers. Understanding their relative mutagenic profiles is crucial for risk assessment and the development of safer alternatives. This comparison is based on a review of experimental data from three key in vitro genotoxicity assays: the Ames test (bacterial reverse mutation assay), the micronucleus assay, and the chromosomal aberration assay.

Executive Summary

Both 2,4-Diaminoanisole and 2,4-diaminotoluene exhibit mutagenic properties, primarily after metabolic activation. The available data suggests that both compounds are capable of inducing gene mutations and chromosomal damage. While direct quantitative comparisons from single studies are limited, the collective evidence indicates that both are potent mutagens. The primary mechanism of their mutagenicity involves metabolic activation by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data from various studies on the mutagenic potential of 2,4-DAA and 2,4-DAT. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Ames Test Results (Bacterial Reverse Mutation Assay)

The Ames test assesses the ability of a chemical to induce mutations in different strains of Salmonella typhimurium. An increase in the number of revertant colonies indicates a mutagenic effect.

CompoundStrainMetabolic Activation (S9)ConcentrationRevertant Colonies/PlateFold Increase over ControlReference
2,4-Diaminoanisole TA1538Present10 µg~1200>100[1]
TA98PresentNot SpecifiedPositiveNot Specified[1]
2,4-diaminotoluene TA98PresentNot SpecifiedPositiveNot Specified[2]
Not SpecifiedPresentNot SpecifiedMutagenicNot Specified[3]

Note: Specific quantitative data for direct comparison is limited in the reviewed literature. Both compounds are consistently reported as positive in the Ames test with metabolic activation.

Table 2: In Vitro Micronucleus Assay Results

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus by identifying small nuclei (micronuclei) in the cytoplasm of interphase cells. An increased frequency of micronucleated cells suggests clastogenic or aneugenic activity.

CompoundCell LineMetabolic Activation (S9)Concentration% Micronucleated CellsFold Increase over ControlReference
2,4-Diaminoanisole Not SpecifiedNot SpecifiedNot SpecifiedPositive (Sister Chromatid Exchanges)Not Specified[1]
2,4-diaminotoluene HepG2Not Required6.80 mMNot Specified3.5[4]
Rat Bone Marrow (in vivo)N/AToxic DosesWeakly PositiveNot Specified[3]

Note: Data for 2,4-DAA in the micronucleus test is less specific in the reviewed literature, with some studies indicating it does not induce micronuclei but does cause sister chromatid exchanges[1]. 2,4-DAT has been shown to induce micronuclei in vitro[4] and weakly in vivo at toxic doses[3].

Table 3: In Vitro Chromosomal Aberration Assay Results

This assay evaluates the ability of a substance to cause structural changes in chromosomes of cultured mammalian cells.

CompoundCell LineMetabolic Activation (S9)Concentration% Aberrant CellsFold Increase over ControlReference
2,4-Diaminoanisole Rodent CellsNot SpecifiedNot SpecifiedPositiveNot Specified[1]
2,4-diaminotoluene Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo direct comparative data found.

Note: 2,4-Diaminoanisole has been reported to produce chromosomal aberrations in rodent cells in vitro[1]. Specific quantitative data directly comparing 2,4-diaminotoluene in the same assay was not available in the reviewed literature.

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited. These are based on standardized OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method for detecting gene mutations.

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) are used, which have pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid (histidine or tryptophan).

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay is used to detect chromosomal damage or malsegregation.

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), human peripheral blood lymphocytes, or TK6 cells.

  • Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

  • Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycles) in the absence of S9.

  • Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural damage to chromosomes.

  • Cell Cultures: The test can be performed using established cell lines (e.g., CHO, CHL) or primary cell cultures like human peripheral blood lymphocytes.

  • Exposure: Cell cultures are treated with the test substance at a minimum of three concentrations, both with and without metabolic activation. The treatment duration is typically for a short period (3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycle lengths.

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosome preparations are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Visualization of Key Processes

To aid in the understanding of the experimental workflows and metabolic activation pathways, the following diagrams are provided.

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Exposure_S9 Incubation with S9 Bacteria->Exposure_S9 Exposure_noS9 Incubation without S9 Bacteria->Exposure_noS9 TestCompound Test Compound (2,4-DAA or 2,4-DAT) TestCompound->Exposure_S9 TestCompound->Exposure_noS9 S9 S9 Mix (Metabolic Activation) S9->Exposure_S9 Plating Plate on Minimal Agar Medium Exposure_S9->Plating Exposure_noS9->Plating Incubation Incubate (37°C, 48-72h) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Result Mutagenic (Increased Colonies) Scoring->Result

Ames Test Experimental Workflow.

Experimental_Workflow_Micronucleus_Assay cluster_prep Preparation cluster_treatment Treatment cluster_culture Cell Culture cluster_analysis Analysis Cells Mammalian Cells (e.g., CHO) Treatment_S9 Short Treatment with S9 Cells->Treatment_S9 Treatment_noS9 Short/Long Treatment without S9 Cells->Treatment_noS9 TestCompound Test Compound (2,4-DAA or 2,4-DAT) TestCompound->Treatment_S9 TestCompound->Treatment_noS9 S9 S9 Mix S9->Treatment_S9 CytoB Add Cytochalasin B (Cytokinesis Block) Treatment_S9->CytoB Treatment_noS9->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Stain Stain DNA Harvest->Stain Scoring Score Micronuclei in Binucleated Cells Stain->Scoring Result Genotoxic (Increased Micronuclei) Scoring->Result Metabolic_Activation_Pathway cluster_parent Parent Compound cluster_activation Metabolic Activation cluster_intermediate Reactive Intermediates cluster_adduct DNA Adduct Formation cluster_effect Biological Effect Parent 2,4-Diaminoanisole / 2,4-Diaminotoluene CYP450 Cytochrome P450 (e.g., CYP1A1, CYP1A2) Parent->CYP450 Oxidation N_hydroxylation N-hydroxy arylamine CYP450->N_hydroxylation Nitrenium_ion Nitrenium Ion N_hydroxylation->Nitrenium_ion Esterification & Spontaneous loss of ester DNA_Adduct Covalent DNA Adducts Nitrenium_ion->DNA_Adduct Reaction with DNA bases (e.g., Guanine) Mutation Gene Mutations Chromosomal Aberrations DNA_Adduct->Mutation

References

efficacy of natural dyes like henna versus 2,4-Diaminoanisole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy and Safety of Henna and 2,4-Diaminoanisole (B165692) Sulfate (B86663) in Hair Dyeing

This guide provides a comprehensive comparison between the natural dye henna (Lawsonia inermis) and the synthetic colorant 2,4-Diaminoanisole sulfate. The focus is on their efficacy as hair dyes and, more critically, their safety profiles, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug and cosmetic development.

Introduction

For centuries, henna has been a widely used natural colorant for hair, skin, and fabrics. Its coloring properties are attributed to lawsone (2-hydroxy-1,4-naphthoquinone), a molecule that binds to proteins.[1][2] In contrast, this compound is an aromatic amine that was historically used as a component in permanent oxidative hair dye formulations until its carcinogenic properties led to its removal from the market in many countries.[3][4] This guide will delineate the scientific evidence comparing these two substances.

Efficacy as Hair Colorants

Direct comparative studies on the dyeing efficacy of henna versus this compound under identical conditions are scarce, primarily because the latter has been banned from consumer products for decades.[4] However, data on their individual properties and mechanisms allow for a qualitative and semi-quantitative comparison.

Henna (Lawsone): The dyeing mechanism of henna involves the chemical reaction of lawsone with keratin (B1170402), the primary protein in hair.[1] This process, known as Michael addition, forms a stable, permanent bond, resulting in a reddish-brown stain that coats the hair shaft.[1][5] The final color intensity and shade depend on several factors, including the lawsone concentration in the henna powder (typically 0.5% to 2.7%), the preparation method, application time, and the original hair color.[6][7] Studies have shown that henna can improve hair morphology by smoothing the cuticle.[8]

This compound: As a component of oxidative hair dyes, this compound did not act alone. It functioned as a "coupler" or "modifier" that, in the presence of a developer (like hydrogen peroxide) and a primary intermediate, would form larger color molecules within the hair cortex.[4][9] This process allowed for a wide range of permanent colors. Before its removal from the market, it was a component in approximately 75% of hair dye formulations in the United States.[3][4]

Quantitative Data on Efficacy

The following table summarizes available quantitative data related to the efficacy of henna. Comparable data for this compound is not available from the reviewed literature.

ParameterHenna (Lawsone)This compound
Active Compound Lawsone (2-hydroxy-1,4-naphthoquinone)This compound
Lawsone Content Varies from <0.5% to over 2.5% in commercial powders.[6][10]Not Applicable
Color Fastness Good to excellent. One study showed good color retention after 12 washes, with optimal results using a 10% henna extract concentration at pH 6 with 4% hydrogen peroxide.[11][12]Data not available
Dye Release Time Maximum lawsone release is typically observed after 4-6 hours of paste preparation.[13]Not Applicable

Safety and Toxicology

The most significant divergence between henna and this compound lies in their safety profiles.

This compound: A Profile of Carcinogenicity

Extensive studies in animal models have demonstrated the carcinogenic nature of this compound. It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[3]

  • Animal Studies: Dietary administration in Fischer 344 rats and B6C3F1 mice resulted in a significantly increased incidence of malignant tumors.[14] In rats, this included cancers of the thyroid gland, skin, Zymbal gland, preputial gland, and clitoral gland.[3][4] In mice, it induced thyroid tumors.[3][14]

  • Genotoxicity: The compound has shown mutagenic activity in the Ames test (Salmonella typhimurium) and in cultured mouse lymphoma cells.[15] Its mutagenicity is dependent on metabolic activation by cytochrome P450 enzymes.[16]

  • Regulatory Status: Due to the evidence of carcinogenicity, its use in cosmetic products is prohibited in the European Union and was voluntarily removed from hair dyes in the United States.[4][17]

Quantitative Data on Carcinogenicity of this compound

The table below summarizes data from a key bioassay conducted by the National Cancer Institute.

Species/SexExposure Route & DurationDose Levels (in feed)Key Tumor Sites with Significantly Increased Incidence
Fischer 344 Rats (Male & Female) Dietary, 78 weeks0.12% (low), 0.5% (high)Thyroid Gland: Follicular-cell carcinomas, papillary adenocarcinomas.[3][14] Skin & Associated Glands: Squamous-cell carcinomas, basal-cell carcinomas.[14]
B6C3F1 Mice (Male & Female) Dietary, 78 weeks0.12% (low), 0.24% (high)Thyroid Gland: Follicular-cell adenomas and carcinomas (combined incidence in females).[3][14]
Henna (Lawsone): A Generally Safe Profile with Caveats

Pure henna, derived from Lawsonia inermis, has a long history of safe use. Allergic reactions to pure henna are extremely rare.

  • Genotoxicity: The genotoxicity of lawsone has been studied, with some conflicting results. While some in vitro tests have shown potential for mutagenicity, the overall weight of evidence from in vivo studies suggests it does not pose a genotoxic risk to consumers when used topically.

  • Skin Sensitization: The primary cause of allergic contact dermatitis associated with "henna" tattoos is not the henna itself, but an additive called para-phenylenediamine (PPD), which is used to create a darker, "black henna" color.[6] PPD is a potent sensitizer (B1316253).

  • Systemic Toxicity: Some studies in rats have indicated that high doses of henna may have oxidative and hepatotoxic effects, though these were observed with marketed henna samples which may have contained contaminants.[18] Natural henna leaves did not show such effects.[18]

Mechanisms of Action and Toxicity

Dyeing Mechanism of Lawsone

The lawsone molecule binds directly to the keratin in hair through a Michael addition reaction. This creates a stable, colored compound on the surface of the hair.

G Lawsone Lawsone (2-hydroxy-1,4-naphthoquinone) DyedHair Stained Keratin (Permanent Color) Lawsone->DyedHair Michael Addition (Covalent Bond) Keratin Keratin in Hair Keratin->DyedHair

Caption: Covalent bonding of Lawsone to hair keratin.

Proposed Toxicity Pathway for this compound

This compound is a pro-mutagen that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its genotoxic effects. The resulting reactive metabolites can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. Its effect on the thyroid may be related to alterations in thyroid hormone function.[16][19]

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage DAAS 2,4-Diaminoanisole Sulfate Metabolite Reactive Metabolites DAAS->Metabolite Oxidation CYP450 Cytochrome P450 Enzymes Adducts DNA Adducts Metabolite->Adducts Covalent Binding DNA DNA Mutation Somatic Mutations Adducts->Mutation Replication Error Cancer Carcinogenesis (e.g., Thyroid, Skin) Mutation->Cancer Initiation

Caption: Proposed metabolic activation and carcinogenesis pathway.

Experimental Protocols

Carcinogenicity Bioassay (NCI Protocol for this compound)

This protocol is a summary of the methodology used in the National Cancer Institute bioassay.[14]

  • Test Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.

  • Administration: The test compound, this compound, was mixed into the standard feed at two different concentrations (low and high dose). Control groups received the same feed without the test compound.

  • Dosing Period: The compound was administered for 78 weeks.

  • Observation Period: Following the dosing period, animals were observed for an additional 19-29 weeks.

  • Endpoint: The primary endpoint was the incidence of tumors. A complete histopathological examination of all major organs and any gross lesions was performed on all animals.

  • Statistical Analysis: Tumor incidence in the dosed groups was compared to the control groups using statistical tests to determine significance.

Ames Test (Bacterial Reverse Mutation Assay)

This is a generalized protocol for the Ames test, a common method for assessing mutagenicity.[20][21]

  • Test Strains: Multiple strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) are used. These strains carry different mutations in the histidine operon.

  • Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation by mammalian enzymes.

  • Exposure: The tester strains are exposed to the test chemical on a petri dish with a minimal medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Skin Sensitization Assay (OECD Guidelines)

Modern approaches to skin sensitization testing follow OECD guidelines and often use a combination of in chemico and in vitro methods as part of a Defined Approach (DA) to reduce or replace animal testing.[22][23][24]

  • Adverse Outcome Pathway (AOP): The testing strategy is based on the key events in the AOP for skin sensitization:

    • Molecular Initiating Event: Covalent binding to skin proteins (assessed by methods like the Direct Peptide Reactivity Assay - DPRA, OECD TG 442C).

    • Keratinocyte Activation: Gene expression changes in keratinocytes (assessed by assays like the KeratinoSens™ ARE-Nrf2 luciferase test, OECD TG 442D).

    • Dendritic Cell Activation: Activation of dendritic cells (assessed by methods like the U-SENS™, OECD TG 442E).

  • Data Interpretation: Data from these different assays are integrated using a fixed data interpretation procedure to predict whether a chemical is a skin sensitizer and to estimate its potency.

  • In Vivo (Historical): The traditional method was the Local Lymph Node Assay (LLNA, OECD TG 429) in mice, which measures lymphocyte proliferation in the lymph nodes draining the site of chemical application.[19]

Conclusion

The comparison between henna and this compound reveals a stark contrast, primarily in their safety profiles.

  • This compound is an effective synthetic dye component that was widely used in permanent hair color formulations. However, compelling experimental evidence has demonstrated its carcinogenicity in animals, leading to its classification as a likely human carcinogen and its removal from consumer products.[3][4]

  • Henna , with its active ingredient lawsone, is a natural dye with a long history of safe topical use. Its efficacy is dependent on the quality of the plant material and preparation method. While there are some debates regarding the in vitro genotoxicity of lawsone, the weight of in vivo evidence supports its safety for external application. The primary health concern related to "henna" products stems from adulteration with the potent sensitizer PPD in "black henna" formulations.

For professionals in the fields of drug development and cosmetic science, the case of this compound serves as a critical example of the importance of thorough toxicological assessment. Conversely, henna represents a plant-based alternative with a significantly more favorable safety profile, though quality control to ensure purity and avoid adulterants is paramount.

References

Data Presentation: A Comparative Summary of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Aromatic Amine Detection

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of aromatic amines is crucial for ensuring the safety and quality of pharmaceuticals, consumer products, and environmental samples. This guide provides a comparative overview of common analytical techniques for the quantification of aromatic amines, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and emerging electrochemical sensor technologies.

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific aromatic amines of interest. The following table summarizes the quantitative performance of various analytical methods for the detection of aromatic amines, compiled from multiple studies.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-UV Aniline and N-methylaniline in indigo> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported[1]
Six primary aromatic amines0.9996-0.99990.12-0.21 nmol/LNot ReportedNot ReportedExcellent[2]
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported[1]
25 primary aromatic amines in food contact materialsNot Reported0.4-2.0 µg/kgNot Reported0.5-9.8%51.6-118.4%[3]
Nine aromatic amines in water> 0.9980.12-0.48 µg/L0.40-1.60 µg/LIntra-day: 0.7-5.2%, Inter-day: 1.6-6.2%81.1-109.8%[4]
Iodinated derivatives of aromatic amines> 0.999-50 pg/LNot ReportedIntra-day: <15%, Inter-day: <20%80-104%[5][6]
LC-MS/MS 22 primary aromatic amines in cooking utensils> 0.995At least 83 times lower than 10 µg/kgAt least 24 times lower than 10 µg/kgNot ReportedNot Reported[7]
GC-NCI-MS Iodinated derivatives of aromatic amines> 0.993.0-7.3 pg/LNot ReportedIntra-day: <15%, Inter-day: <20%80-104%[5][6]
GC-EI-MS/MS Iodinated derivatives of aromatic amines> 0.990.9-3.9 pg/LNot ReportedIntra-day: <15%, Inter-day: <20%80-104%[5][6]

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are foundational protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of non-volatile and thermally unstable aromatic amines.[8]

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector is required. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase : A typical mobile phase consists of a gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).[9][10] For instance, a mixture of methanol (Solvent A) and 10 mM ammonium acetate (B1210297) buffer (Solvent B) can be employed with a gradient elution program.[9]

  • Sample Preparation : Sample preparation often involves extraction to isolate the aromatic amines from the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10][11] For aqueous samples, LLE can be performed at a basic pH.[1]

  • Detection : UV detection is performed at a wavelength that provides the maximum absorbance for the target aromatic amines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile aromatic amines.[1]

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is necessary. A fused silica (B1680970) capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is often employed.[1]

  • Sample Preparation :

    • Extraction : For solid samples, extraction with a suitable solvent is performed. For aqueous samples, techniques like solid-phase extraction (SPE) are common.[3]

    • Derivatization (Optional but Recommended) : To improve the volatility and chromatographic properties of polar aromatic amines, a derivatization step is often required.[1][12] This is a common requirement for GC analysis of such compounds.[13]

  • Chromatographic Conditions :

    • Injector : A split/splitless injector is used, with the temperature typically set around 280°C.[5]

    • Oven Temperature Program : A temperature gradient is used to separate the analytes.[1]

  • Detection : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it a preferred method for complex matrices and trace-level detection.[7][9]

  • Instrumentation : A Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used. A suitable analytical column, such as an Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 µm), is employed.[9]

  • Mobile Phase : A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically used.[9]

  • Sample Preparation : Sample preparation may involve hydrolysis to release any conjugated amines, followed by an extraction step like LLE or SPE.[9]

  • Detection : The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of aromatic amines using chromatographic methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample Sample Collection Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization HPLC HPLC Derivatization->HPLC GC GC Derivatization->GC UV UV Detector HPLC->UV MS Mass Spectrometer (MS, MS/MS) HPLC->MS GC->MS Data Data Acquisition & Processing UV->Data MS->Data Quantification Quantification Data->Quantification

Caption: General workflow for aromatic amine analysis.

Concluding Remarks

The choice between HPLC, GC-MS, and LC-MS/MS for the analysis of aromatic amines depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis.[9] GC-MS provides excellent separation and identification capabilities, particularly for volatile amines, though it may require a derivatization step.[1][8] LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.[7]

Electrochemical sensors represent a growing field for the rapid and on-site detection of aromatic amines.[14][15] These sensors offer advantages such as portability, low cost, and fast response times.[15] However, challenges related to selectivity and matrix interference are still being addressed. As sensor technology continues to advance, it may offer a complementary approach to traditional chromatographic methods for screening purposes.

References

Carcinogenicity of 2,4-Diaminoanisole Sulfate: A Comparative Analysis Based on NTP Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of National Toxicology Program (NTP) studies validates the carcinogenicity of 2,4-Diaminoanisole sulfate (B86663), a chemical historically used in hair dyes. Long-term bioassays in rodents demonstrated clear evidence of carcinogenic activity, inducing tumors at multiple sites. This guide provides a comparative analysis of the carcinogenicity of 2,4-Diaminoanisole sulfate and a structurally related compound, 2,4-diaminotoluene (B122806), based on data from NTP Technical Reports.

Executive Summary

This compound has been classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[1][2] The primary NTP bioassay (TR-84) revealed that dietary administration of this compound led to a significant increase in the incidence of various tumors in both Fischer 344 rats and B6C3F1 mice.[3][4] Notably, increased rates of thyroid gland tumors were observed in both species.[1][3] In rats, there were also elevated incidences of tumors in the skin, Zymbal's gland, preputial gland, and clitoral gland.[5]

For comparative purposes, this guide includes data on 2,4-diaminotoluene, another aromatic amine that has also been extensively studied by the NTP (TR-162).[6][7] Like this compound, 2,4-diaminotoluene was found to be carcinogenic in rodents, primarily inducing liver and mammary gland tumors in rats and liver tumors and lymphomas in female mice.[8][9]

Comparative Carcinogenicity Data

The following tables summarize the tumor incidence data from the NTP's two-year bioassays of this compound and 2,4-diaminotoluene.

Table 1: Carcinogenicity of this compound in Fischer 344 Rats (NTP TR-84)
OrganSexDose GroupIncidence
Thyroid Gland (Follicular Cell Adenoma or Carcinoma) MaleControl0/48
Low Dose (0.12%)2/47
High Dose (0.5%)17/49
FemaleControl1/45
Low Dose (0.12%)1/46
High Dose (0.5%)10/49
Skin (Squamous Cell Carcinoma, Basal Cell Carcinoma, or Sebaceous Adenocarcinoma) MaleControl0/48
Low Dose (0.12%)2/48
High Dose (0.5%)7/49
FemaleControl0/49
Low Dose (0.12%)0/50
High Dose (0.5%)4/50
Zymbal's Gland (Carcinoma or Adenoma) MaleControl0/48
Low Dose (0.12%)1/48
High Dose (0.5%)6/49
FemaleControl0/49
Low Dose (0.12%)0/50
High Dose (0.5%)5/50
Preputial Gland (Carcinoma or Adenoma) MaleControl1/47
Low Dose (0.12%)5/48
High Dose (0.5%)12/49
Clitoral Gland (Carcinoma or Adenoma) FemaleControl1/48
Low Dose (0.12%)2/50
High Dose (0.5%)11/50
Table 2: Carcinogenicity of this compound in B6C3F1 Mice (NTP TR-84)
OrganSexDose GroupIncidence
Thyroid Gland (Follicular Cell Adenoma or Carcinoma) MaleControl1/47
Low Dose (0.12%)1/46
High Dose (0.24%)11/45
FemaleControl0/41
Low Dose (0.12%)0/42
High Dose (0.24%)8/45
Table 3: Carcinogenicity of 2,4-Diaminotoluene in Fischer 344 Rats (NTP TR-162)[6]
OrganSexDose GroupIncidence
Liver (Hepatocellular Carcinoma or Neoplastic Nodule) MaleControl0/20
Low Dose (79 ppm)5/49
High Dose (176 ppm)10/50
FemaleControl0/20
Low Dose (79 ppm)0/50
High Dose (171 ppm)6/49
Mammary Gland (Fibroadenoma, Adenoma, or Carcinoma) FemaleControl1/20
Low Dose (79 ppm)38/50
High Dose (171 ppm)41/50
Table 4: Carcinogenicity of 2,4-Diaminotoluene in B6C3F1 Mice (NTP TR-162)[6]
OrganSexDose GroupIncidence
Liver (Hepatocellular Carcinoma) FemaleControl0/19
Low Dose (100 ppm)13/47
High Dose (200 ppm)18/46
Lymphoma FemaleControl2/19
Low Dose (100 ppm)29/47
High Dose (200 ppm)11/46

Experimental Protocols

The NTP carcinogenicity bioassays for both this compound and 2,4-diaminotoluene followed a standardized two-year protocol.

1. Animal Model:

  • Species: Fischer 344 rats and B6C3F1 mice.[3][9]

  • Sex: Both male and female animals were used in separate groups.[3][9]

  • Group Size: Groups of 50 animals of each sex were assigned to the dosed and control groups.[10]

2. Administration of Test Substance:

  • Route: The test compounds were administered in the feed.[3][9]

  • Dose Levels: Two dose levels (low and high) were used for each chemical, in addition to a control group receiving the basal diet.[4][9]

    • This compound (Rats): Time-weighted average concentrations of 0.12% (low dose) and 0.5% (high dose).[4]

    • This compound (Mice): Dietary concentrations of 0.12% (low dose) and 0.24% (high dose).[4]

    • 2,4-Diaminotoluene (Rats): Time-weighted average doses of 79 ppm (low dose) and 171-176 ppm (high dose).[6]

    • 2,4-Diaminotoluene (Mice): Doses of 100 ppm (low dose) and 200 ppm (high dose).[6]

  • Duration: The chemicals were administered for 78 weeks for this compound and for varying durations up to 103 weeks for 2,4-diaminotoluene, followed by a period of observation.[4][6]

3. Observation and Pathology:

  • Clinical Observations: Animals were observed twice daily for signs of toxicity.

  • Body Weight: Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: A complete necropsy was performed on all animals. All major tissues and organs, as well as any gross lesions, were examined microscopically by a pathologist.

Experimental Workflow

The following diagram illustrates the general workflow of the NTP two-year carcinogenicity bioassay.

NTP_Bioassay_Workflow start Animal Selection (Fischer 344 Rats, B6C3F1 Mice) acclimation Acclimation (1-2 weeks) start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Dietary Administration (2 years) randomization->dosing observation Clinical Observation & Body Weight Monitoring dosing->observation necropsy Terminal Necropsy dosing->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis report NTP Technical Report data_analysis->report

NTP Two-Year Carcinogenicity Bioassay Workflow.

Conclusion

The data from the National Toxicology Program's comprehensive studies provide unequivocal evidence of the carcinogenicity of this compound in experimental animals. The dietary administration of this chemical resulted in a statistically significant increase in tumors at multiple organ sites in both rats and mice. The comparative data for 2,4-diaminotoluene further highlights the carcinogenic potential of this class of aromatic amines, although the primary target organs differ between the two compounds. These findings underscore the importance of long-term animal bioassays in identifying potential human carcinogens and informing public health decisions.

References

A Comparative Environmental Fate Assessment: 2,4-Diaminoanisole Sulfate vs. p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the environmental persistence, bioaccumulation potential, and ecotoxicity of a legacy hair dye component, 2,4-Diaminoanisole sulfate (B86663), in contrast to the modern oxidative hair dye ingredient, p-Phenylenediamine (PPD).

This guide provides a comparative analysis of the environmental fate of 2,4-Diaminoanisole sulfate, a hair dye ingredient largely phased out due to safety concerns, and p-Phenylenediamine (PPD), a widely used component in modern permanent hair dyes. The assessment is based on available experimental data for key environmental endpoints: biodegradability, bioaccumulation, and aquatic toxicity. This information is critical for researchers, scientists, and drug development professionals in understanding the environmental impact of cosmetic ingredients and the evolution of safety and environmental profiles in the industry.

Executive Summary

The comparison reveals a significant disparity in the environmental profiles of this compound and p-Phenylenediamine. While both substances are not readily biodegradable, PPD exhibits a much higher acute toxicity to aquatic organisms. Data on the environmental fate of this compound is notably sparse in comparison to the more extensively studied PPD, reflecting the shift in regulatory scrutiny and scientific focus towards currently used chemicals.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the key environmental fate parameters of this compound and p-Phenylenediamine.

Table 1: Biodegradability

SubstanceTest GuidelineResultInterpretation
This compoundData not availableNot readily biodegradable
p-PhenylenediamineOECD 301D30% degradation in 28 days[1]Not readily biodegradable

Table 2: Bioaccumulation Potential

SubstanceParameterValueInterpretation
This compoundBCF1.3 - 4.6 (fish)Low bioaccumulation potential
p-PhenylenediamineLog Kow-0.3Low bioaccumulation potential

Table 3: Acute Aquatic Toxicity

SubstanceSpeciesEndpointValue (mg/L)
This compoundFish96h LC501500 - 1800
p-PhenylenediaminePimephales promelas (Fathead minnow)96h LC500.028 - 0.057[2]
p-PhenylenediamineDaphnia magna (Water flea)48h EC500.28[2]
p-PhenylenediamineRaphidocelis subcapitata (Green algae)72h EC100.071[1]

Experimental Protocols

The environmental fate of chemical substances is assessed using internationally recognized standardized methods, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure that data generated is reliable and comparable across different laboratories and regulatory bodies.

Ready Biodegradability: OECD 301

The OECD 301 guideline encompasses a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. The "Closed Bottle Test" (OECD 301D) is one such method.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Procedure:

  • Preparation of Test Solution: The test substance is added to a mineral medium to achieve a concentration that is not toxic to the inoculum.

  • Inoculation: The test solution is inoculated with a small volume of a mixed microbial population, typically from the effluent of a wastewater treatment plant.

  • Incubation: The inoculated test solution is dispensed into airtight bottles, ensuring no headspace remains. The bottles are then incubated in the dark at a controlled temperature (typically 20°C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals throughout the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated from the oxygen consumption, corrected for the oxygen consumption in a blank control (containing only inoculum and mineral medium), and expressed as a percentage of the ThOD. A substance is considered readily biodegradable if it reaches a pass level of ≥ 60% ThOD within a 10-day window during the 28-day test period.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

The OECD 305 guideline is used to determine the potential for a chemical to accumulate in fish from water (bioconcentration) or from their diet (biomagnification).

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the surrounding water (for bioconcentration) or in their food (for biomagnification). This is followed by a depuration phase where the fish are transferred to a clean environment (water or food) and the elimination of the substance from their tissues is monitored.

Procedure:

  • Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

  • Uptake Phase: Fish are exposed to the test substance in a flow-through system to maintain a constant concentration. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment without the test substance. This phase continues until the concentration of the substance in the fish has significantly decreased.

  • Sampling and Analysis: Fish are sampled at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the fish tissue is measured using appropriate analytical methods.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the environmental fate assessment of dyes.

EnvironmentalFateWorkflow cluster_input Input cluster_assessment Environmental Fate Assessment cluster_output Output Chemical Chemical Substance Biodegradation Biodegradability (e.g., OECD 301) Chemical->Biodegradation Bioaccumulation Bioaccumulation (e.g., OECD 305) Chemical->Bioaccumulation Toxicity Ecotoxicity (e.g., Fish, Daphnia, Algae) Chemical->Toxicity RiskAssessment Environmental Risk Assessment Biodegradation->RiskAssessment Bioaccumulation->RiskAssessment Toxicity->RiskAssessment

Caption: A logical workflow for the environmental fate assessment of a chemical substance.

BiodegradationPathway cluster_dye Parent Compound cluster_transformation Microbial Transformation cluster_mineralization Mineralization ParentDye Aromatic Amine Dye Intermediates Metabolic Intermediates ParentDye->Intermediates Primary Biodegradation Mineralization CO2 + H2O + Biomass Intermediates->Mineralization Ultimate Biodegradation

Caption: A simplified signaling pathway for the biodegradation of an aromatic amine dye.

References

Safety Operating Guide

Safe Disposal of 2,4-Diaminoanisole Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,4-Diaminoanisole sulfate (B86663) as a suspected human carcinogen and handle with extreme caution.[1] Disposal must be conducted as hazardous waste in compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of 2,4-Diaminoanisole sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all safety precautions are in place. This compound is harmful if swallowed, inhaled, or in contact with skin and is a suspected carcinogen.[1][2][3]

  • Engineering Controls: All handling of this compound should occur in a designated area, preferably within a chemical fume hood or a glove box to prevent dust dispersion and inhalation.[2] Ensure safety showers and eyewash stations are immediately accessible.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2][3]

    • Respiratory Protection: For operations that may generate dust, such as weighing or spill cleanup, a NIOSH-approved respirator with a particulate filter is recommended.[4]

  • Incompatibilities: Store this compound away from strong oxidizing agents such as perchlorates, peroxides, and nitrates.[1][5][6]

II. Step-by-Step Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[1] Isolate the spill area for a minimum of 25 meters (75 feet) for solids.[4]

  • Don PPE: Before re-entering the area, ensure you are wearing the appropriate PPE as described above.

  • Contain Dust: Gently dampen the spilled solid material with water to prevent it from becoming airborne.[4] Avoid creating dust.

  • Collect Material: Carefully collect the dampened powder using a scoop or other appropriate tool and place it into a designated, sealable hazardous waste container.[1][4]

  • Final Cleanup: Use absorbent paper dampened with water to wipe up any remaining residue.[4]

  • Decontaminate: Wash the spill area thoroughly with a soap and water solution.[4]

  • Package Waste: Place all contaminated materials, including absorbent paper and your disposable PPE, into a vapor-tight plastic bag for disposal as hazardous waste.[4]

  • Ventilate: Ensure the area is well-ventilated following the cleanup.[1]

III. Proper Disposal Procedure

This compound must be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Solids: Collect waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquids: Waste solutions should be collected in appropriate, sealed containers.[6][7] These primary containers should then be placed inside a secondary, sealed plastic bag that is also properly labeled.[6][7]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store sealed waste containers in a cool, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[1][2]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material.[2] Your institution's EHS department will typically manage this process. Provide them with a complete safety data sheet (SDS) for the chemical.

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations. Consult your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[1]

IV. Quantitative Safety Data

ParameterValueSource
Spill Isolation Distance (Solids) Minimum 25 meters (75 feet)[4]
Fire Isolation Distance 800 meters (0.5 miles) in all directions[4]

Experimental Protocols and Visual Workflow

No specific experimental protocols for disposal were cited in the safety documents. The primary method of disposal involves chemical incineration by a licensed facility.[7][8] The following diagram illustrates the logical workflow for safe handling and disposal.

G cluster_prep Preparation & Handling cluster_event Event Trigger cluster_spill Spill Response cluster_disposal Waste Disposal Path A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Handle in Ventilated Area (Chemical Fume Hood) A->B C Routine Disposal or Spill Occurs B->C D Evacuate & Isolate Area (Min. 25m for solids) C->D Spill I Collect Waste in Labeled, Sealed Container C->I Routine E Dampen Solid to Prevent Dust D->E F Collect Material into Sealed Waste Container E->F G Clean & Decontaminate Area F->G H Package all Contaminated Items as Hazardous Waste G->H J Store Waste Securely in Designated Area H->J I->J K Contact EHS for Pickup by Licensed Disposal Company J->K L Document Waste Transfer K->L

Workflow for Safe Disposal of this compound.

References

Personal protective equipment for handling 2,4-Diaminoanisole sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Diaminoanisole Sulfate (B86663)

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2,4-Diaminoanisole sulfate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 39156-41-7[1]

  • Appearance: Off-white to violet or dark brown powder.[2][3]

Hazard Summary: this compound is a hazardous chemical that poses significant health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[4][5] Crucially, this substance is classified as a carcinogen and is suspected of causing genetic defects.[1][4] All contact should be minimized to the lowest possible level.[6]

Quantitative Exposure and Hazard Data
ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowed.[4][5] H312: Harmful in contact with skin.[4][5] H332: Harmful if inhaled.[4][5] H350: May cause cancer.[4][5] H341: Suspected of causing genetic defects.[1] H411: Toxic to aquatic life with long lasting effects.[1][1][4][5]
Signal Word Danger[1][5]
Occupational Exposure Limits No specific occupational exposure limits have been established. This does not imply the substance is harmless; safe work practices must always be followed.[6][6]
Immediate Precautionary Measure (Spill) Isolate spill or leak area for at least 25 meters (75 feet) for solids.[2][2]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

1. Hand Protection:

  • Wear unlined, elbow-length, chemical-resistant gloves.[7]

  • The selection of suitable gloves depends on the specific laboratory conditions and should be determined in consultation with the glove manufacturer.[1]

  • Never wear leather or cotton gloves, as they can absorb the chemical.[7]

2. Body Protection:

  • Wear protective clothing to prevent skin contact.[6][8]

  • A chemical-resistant suit or lab coat should be worn and must be cleaned daily if not disposable.[6]

  • Contaminated work clothes should be laundered by personnel trained in handling hazardous materials.[6]

3. Eye and Face Protection:

  • Wear shielded safety glasses, snug-fitting goggles, or a full-face shield to prevent eye contact.[7]

  • If there is a risk of splashing or dust generation, a face shield worn over goggles is recommended.[7]

4. Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][6]

  • If ventilation is inadequate, a NIOSH-approved respirator must be worn.[9] For significant exposures, a self-contained breathing apparatus (SCBA) may be necessary.[2][8]

Operational Handling and Storage Plan

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is clean, available, and properly donned.[6] An eye wash station and emergency shower must be immediately accessible.[6]

  • Location: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure proper ventilation and containment.[4][6]

  • Dispensing: Open and handle the container with care to avoid generating dust.[4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands and any potentially exposed skin thoroughly after handling and at the end of the work shift.[5][6]

Storage Requirements:

  • Store the chemical in a tightly closed container.[5]

  • Keep in a cool, shaded, and locked area to restrict access.[4][5]

  • Keep away from ignition sources.[4]

Emergency and Disposal Plan

Spill Response Protocol: In the event of a spill, follow these steps immediately:

  • Evacuate: Clear all non-essential personnel from the spill area.[6]

  • Isolate: Isolate the spill area in all directions for at least 25 meters (75 feet).[2]

  • Contain: Dampen the solid spill material with water to prevent dust from becoming airborne.[2]

  • Collect: Carefully transfer the dampened material into a suitable, sealable container for disposal.[2][6] Use absorbent paper dampened with water to clean up any remaining residue.[2]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[2]

  • Dispose: Seal all contaminated materials (including clothing and absorbent paper) in a vapor-tight plastic bag for disposal as hazardous waste.[2]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove all contaminated clothing.[5]

  • Eye Contact: Immediately irrigate the eyes with plenty of water. If wearing contact lenses, remove them if it is safe to do so.[5]

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, provide respiratory support.[9]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, give one or two glasses of water to dilute the chemical.[2]

  • Action: In all cases of exposure, seek immediate medical attention.[2][5]

Waste Disposal Plan:

  • This compound must be disposed of as hazardous waste.[6]

  • Do not dispose of it with household garbage or allow it to enter the sewage system or groundwater.[4]

  • Disposal must be carried out in accordance with all local, regional, national, and international regulations.[4] Contact your state's Department of Environmental Protection or the regional EPA office for specific guidance.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe isolate Isolate Spill Zone (25m minimum) ppe->isolate contain Dampen Solid with Water isolate->contain collect Collect Material into Sealed Container contain->collect decontaminate Clean Area with Soap & Water collect->decontaminate dispose Package Waste for Hazardous Disposal decontaminate->dispose end Spill Response Complete dispose->end

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.